4-chloro-3-methyl-1H-pyrazole
Description
The exact mass of the compound this compound is 116.0141259 g/mol and the complexity rating of the compound is 66.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDKUXJKMAFCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166524 | |
| Record name | Pyrazole, 4-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15878-08-7, 1092682-87-5 | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15878-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole, 4-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1092682-87-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole: Properties, Synthesis, and Applications
Abstract: 4-chloro-3-methyl-1H-pyrazole is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized pyrazole, it serves as a versatile building block for the development of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its core physical and chemical properties, a detailed examination of its spectroscopic profile, and a discussion of its synthesis and chemical reactivity. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The strategic substitution on the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and biological target affinity. The introduction of a chlorine atom and a methyl group, as in this compound, creates a chemically stable and functionalized intermediate, unlocking pathways to novel and complex molecular architectures.
Molecular Structure and Isomerism
The fundamental structure of this compound consists of a pyrazole ring substituted at the C3 position with a methyl group and at the C4 position with a chlorine atom. A key structural feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This results in two tautomeric forms: this compound and 4-chloro-5-methyl-1H-pyrazole. In solution, these forms are in rapid equilibrium.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
The utility of a chemical intermediate is largely defined by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and formulation. The core properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1092682-87-5 | [4][5] |
| Molecular Formula | C₄H₅ClN₂ | [4][5] |
| Molecular Weight | 116.55 g/mol | [4][5] |
| IUPAC Name | This compound | [6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Appearance | Typically a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |
Spectroscopic Profile
Structural elucidation and confirmation are critical for any chemical compound. The following table outlines the predicted spectroscopic characteristics for this compound, based on data from structurally analogous compounds.[7][8] These predictions serve as a reliable guide for researchers in characterizing their synthesized material.
| Technique | Predicted Data | Rationale & Notes |
| ¹H NMR | δ ~12-13 ppm (s, 1H, N-H); δ ~7.5 ppm (s, 1H, C5-H); δ ~2.2 ppm (s, 3H, CH₃) | The N-H proton is typically broad and downfield. The C5-H is a singlet due to the absence of adjacent protons. The methyl signal is a sharp singlet. Chemical shifts are referenced to TMS. |
| ¹³C NMR | δ ~145 ppm (C3); δ ~110 ppm (C4); δ ~130 ppm (C5); δ ~12 ppm (CH₃) | The C3 and C5 carbons attached to nitrogen appear downfield. The C4 carbon is shielded by the chlorine atom. The methyl carbon appears upfield. |
| FTIR (cm⁻¹) | ~3100-3200 (N-H stretch); ~2900-3000 (C-H stretch); ~1550-1600 (C=N stretch); ~1450 (C=C stretch); ~1000-1100 (C-Cl stretch) | The spectrum is characterized by the N-H bond of the pyrazole ring, C-H bonds of the methyl group, and the characteristic stretches of the heterocyclic core and C-Cl bond.[9] |
| Mass Spec (EI) | M⁺ at m/z 116/118 (approx. 3:1 ratio) | The molecular ion peak will exhibit the characteristic isotopic pattern for a compound containing one chlorine atom. Fragmentation may involve the loss of HCN or the methyl group. |
Synthesis and Purification
The synthesis of this compound can be approached through several established methods for pyrazole chemistry. A logical and effective strategy involves the direct chlorination of the readily available precursor, 3-methyl-1H-pyrazole.
Retrosynthetic Analysis & Strategy
The most direct approach is a C-H activation/chlorination at the C4 position of 3-methyl-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the C4 position. Various chlorinating agents can be employed, with trichloroisocyanuric acid (TCCA) or electrochemical methods offering effective and often milder alternatives to harsher reagents like sulfuryl chloride.[10][11]
Recommended Synthetic Protocol: Direct Chlorination
This protocol is a representative method adapted from modern chlorination strategies.[11] Causality: Trifluoroethanol (TFE) is chosen as the solvent for its ability to activate the chlorinating agent and facilitate the reaction. TCCA is a safe, solid-phase chlorinating agent that provides an electrophilic chlorine source. The reaction is performed at a moderate temperature to ensure a controlled reaction rate and minimize side-product formation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-methyl-1H-pyrazole (1.0 eq) in trifluoroethanol (TFE, ~0.25 M), add trichloroisocyanuric acid (TCCA) (0.4 eq, providing >1.0 eq of active chlorine) portion-wise at room temperature.
-
Reaction Execution: Stir the resulting mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any remaining TCCA.
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups:
-
N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form the corresponding pyrazolide anion. This anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation.[2]
-
Electrophilic Attack: The C4 position is blocked by the chlorine atom. Electrophilic attack on the ring is therefore disfavored.
-
Nucleophilic Substitution: The chlorine atom at the C4 position is generally unreactive toward nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which are not present.
-
Metal Coordination: The pyridine-like nitrogen (N2) possesses a lone pair of electrons, allowing the molecule to act as a ligand in coordination chemistry, forming complexes with various transition metals.[12]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Synthesis: The scaffold is a key component in the discovery of novel therapeutic agents. Its structure can be elaborated through N-alkylation followed by further functionalization to explore chemical space for targets like kinases, proteases, and other enzymes. The pyrazole core is present in numerous approved drugs, highlighting its clinical relevance.[2]
-
Agrochemicals: Substituted pyrazoles are integral to the design of modern herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can be a precursor to compounds with potent and selective activity against agricultural pests.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to ensure user safety.[4]
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Hazard Classification: The compound is classified as a skin irritant and a serious eye irritant. It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]
Conclusion
This compound is a foundational building block with well-defined chemical properties. Its strategic combination of a reactive N-H site and stable chloro and methyl substituents makes it an ideal starting point for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to unlock its full potential in drug discovery and materials science.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound CAS#: 1092682-87-5 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Guide to the Definitive Structural Elucidation of 4-chloro-3-methyl-1H-pyrazole
Foreword: The Imperative of Structural Integrity in Chemical Science
This guide eschews a simplistic, linear protocol. Instead, it presents a holistic and self-validating methodology for the structural elucidation of 4-chloro-3-methyl-1H-pyrazole. We will explore a synergistic triad of analytical techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—explaining not only how to perform the analysis but why each step is critical for building an unassailable structural proof.
Part 1: The Foundational Analysis - Probing the Molecular Framework in Solution
Our investigation begins with the two most powerful and accessible techniques for determining the constitution of a molecule in the solution phase: NMR and MS. They provide complementary information that, when combined, offers a nearly complete picture of the molecular structure.
Figure 1: Initial workflow for proposing a structure using solution-state analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Atomic Connectivity
Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule structure elucidation. Its power lies in its ability to probe the unique magnetic environment of each nucleus (primarily ¹H and ¹³C), providing direct evidence of the molecular skeleton and the spatial relationships between atoms. For this compound, NMR will allow us to confirm the presence and connectivity of the methyl group, the pyrazole ring protons, and the carbon backbone.
1.1.1 ¹H NMR Spectroscopy: A Proton Census
-
Causality: We begin with ¹H NMR because it is highly sensitive and rapidly provides crucial information: the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
-
Expected Spectrum: Based on the proposed structure and data from related pyrazole compounds[3][4], we anticipate three distinct signals:
-
N-H Proton: A broad singlet, typically downfield. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
C5-H Proton: A sharp singlet. It is a singlet because it has no adjacent protons to couple with.
-
CH₃ Protons: A sharp singlet. The three protons of the methyl group are equivalent and have no adjacent proton neighbors.
-
-
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for observing exchangeable protons like N-H.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Collect a standard one-dimensional ¹H spectrum. Ensure proper shimming to obtain sharp, well-resolved peaks.
-
Processing: Fourier transform the data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate all signals.
-
-
Trustworthiness: The self-validating check is simple: the spectrum must show three signals with an integration ratio of 1:1:3. Any deviation from this pattern indicates an impurity or an incorrect structural assignment.
1.1.2 ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
-
Causality: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This provides a direct confirmation of the carbon backbone.
-
Expected Spectrum: We expect to observe four distinct signals:
-
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be needed due to the lower natural abundance of ¹³C.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans than ¹H NMR.
-
Processing: Process the data similarly to the ¹H spectrum.
-
-
Trustworthiness: The presence of exactly four signals provides strong, independent confirmation of the carbon framework proposed by the ¹H NMR data. Combining ¹H and ¹³C NMR data significantly narrows down the possibility of isomeric structures.
| Predicted NMR Data for this compound | |
| Nucleus | Predicted Chemical Shift (ppm) & Multiplicity |
| ¹H (N-H) | > 8.0 (broad singlet) |
| ¹H (C5-H) | ~7.5-7.8 (singlet)[3] |
| ¹H (CH₃) | ~2.2-2.4 (singlet) |
| ¹³C (C3) | ~148-152 |
| ¹³C (C5) | ~128-132 |
| ¹³C (C4) | ~105-110 |
| ¹³C (CH₃) | ~10-15 |
Mass Spectrometry (MS): The Molecular Formula and Halogen Signature
Expertise & Experience: While NMR defines the molecular connectivity, MS provides the definitive molecular formula. For halogenated compounds, MS offers a unique and powerful confirmatory feature: the isotopic pattern. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) creates a signature that is virtually impossible to fake, acting as an internal validation of the element's presence.[7]
-
Causality: We use High-Resolution Mass Spectrometry (HRMS) to measure the mass-to-charge ratio (m/z) with enough accuracy (typically < 5 ppm) to determine a unique elemental composition.
-
Expected Data:
-
Molecular Formula: For C₄H₅ClN₂, the calculated monoisotopic mass of the molecular ion [M+H]⁺ is 117.0214. HRMS must match this value within a few parts per million.
-
Chlorine Isotopic Pattern: Chlorine has two primary isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). The intensity ratio of these peaks will be approximately 3:1.[8]
-
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with a soft ionization source like Electrospray Ionization (ESI).
-
Acquisition: Infuse the sample and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the monoisotopic peak and compare it to the theoretical value. Analyze the intensity ratio of the M and M+2 peaks.
-
-
Trustworthiness: The combination of an accurate mass measurement confirming the molecular formula C₄H₅ClN₂ and the observation of the characteristic ~3:1 isotopic cluster for a single chlorine atom provides unequivocal evidence for the elemental composition of the molecule.[7]
| Predicted HRMS Data for C₄H₅ClN₂ | |
| Ion | Theoretical m/z |
| [C₄H₅³⁵ClN₂+H]⁺ | 117.0214 |
| [C₄H₅³⁷ClN₂+H]⁺ | 119.0185 |
Part 2: The Ultimate Confirmation - Solid-State Structure
Spectroscopic methods provide a robust model of the molecule. However, for absolute, irrefutable proof of structure, we turn to the solid state.
Single-Crystal X-ray Crystallography: An Atomic Snapshot
Expertise & Experience: X-ray crystallography is the gold standard for structure determination. It moves beyond inference and provides a direct, three-dimensional image of the molecule, revealing the precise position of every atom and the bond lengths and angles connecting them. This technique resolves any remaining ambiguities and provides the highest possible level of structural confidence.[9] Its power is demonstrated in the structural characterization of numerous pyrazole derivatives.[1][10][11]
Figure 2: The experimental workflow for Single-Crystal X-ray Crystallography.
-
Experimental Protocol:
-
Crystal Growth: This is the most critical and often challenging step. Grow a single, high-quality crystal of this compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[9]
-
Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (~100-120 K) to minimize thermal vibration. Collect diffraction data as the crystal is rotated in the X-ray beam.[3]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final, precise atomic coordinates.
-
-
Trustworthiness: The output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and torsion angles. This 3D model directly confirms the C3-methyl and C4-chloro substitution pattern on the 1H-pyrazole ring, leaving no room for doubt. The quality of the structure is validated by statistical parameters such as the R-factor.
Conclusion: The Self-Validating Triad for Unambiguous Confirmation
The structural elucidation of this compound is not complete with a single technique. It is confirmed through a logical, multi-faceted approach where each piece of data validates the others.
Figure 3: The interplay of analytical techniques forms a self-validating system for structural confirmation.
-
NMR proposes the molecular skeleton and atom count.
-
MS confirms the elemental composition proposed by NMR and provides the critical chlorine isotopic signature.
-
X-ray Crystallography provides the ultimate, irrefutable 3D picture, validating the connectivity inferred from NMR and the formula determined by MS.
By following this integrated and causality-driven approach, researchers, scientists, and drug development professionals can achieve the highest level of confidence in their molecular starting points, ensuring the integrity and success of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-chloro-3-methyl-1H-pyrazole CAS number and identifiers
An In-Depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole for Advanced Research
Executive Summary: this compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The pyrazole core is a well-established "privileged scaffold," known for its presence in numerous FDA-approved drugs, and its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, applications, and safety protocols, tailored for researchers and professionals in drug development.
Accurate identification is the cornerstone of any chemical research. This compound is identified by a unique set of identifiers and possesses distinct physicochemical properties that dictate its handling, reactivity, and analytical characterization.
Chemical Identifiers
The compound is unequivocally identified by its CAS number and structural representations.
| Identifier | Value | Source |
| CAS Number | 1092682-87-5 | [4][5][6] |
| Molecular Formula | C₄H₅ClN₂ | [4] |
| IUPAC Name | This compound | |
| Synonyms | 4-Chloro-3-methylpyrazole, 3-Methyl-4-chloropyrazole | [7] |
| Molecular Weight | 116.55 g/mol | [4] |
Physicochemical Data
While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from related structures and supplier-provided information. It is typically supplied as a solid.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and effective method involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.
General Synthesis Pathway
The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization to form pyrazole rings. A generalized, logical pathway for producing a chloro-methyl substituted pyrazole often starts with a substituted hydrazine and a ketone, followed by formylation and chlorination.
The causality behind this multi-step process is rooted in the controlled introduction of functional groups. The initial hydrazone formation creates the N-N bond essential for the pyrazole core. The subsequent Vilsmeier-Haack reaction with a formylating agent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) not only introduces the final carbon atom for the ring but also acts as the chlorinating agent, installing the chloro-group at the 4-position through an electrophilic substitution mechanism on the activated ring.
Caption: Generalized Vilsmeier-Haack synthesis workflow.
Applications in Drug Discovery and Development
The pyrazole scaffold is of paramount importance in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, making this compound a valuable starting material or intermediate.[1]
-
Anticancer Agents: Numerous pyrazole derivatives have been investigated as inhibitors of various kinases, which are critical targets in oncology.[2][8] The specific substitution pattern of chloro and methyl groups can be fine-tuned to achieve desired selectivity and potency against cancer cell lines.[2]
-
Anti-inflammatory Therapeutics: The discovery of Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, highlighted the potential of this scaffold in developing anti-inflammatory drugs.[1]
-
Antimicrobial Agents: Functionalized pyrazoles have demonstrated efficacy as antibacterial and antifungal agents.[9] The chloro-substituent, in particular, can enhance the antimicrobial properties of the molecule.
The utility of this compound lies in its bifunctionality. The pyrazole ring provides a stable aromatic core with two nitrogen atoms capable of hydrogen bonding, which is crucial for binding to biological targets. The chloro and methyl groups provide steric and electronic handles that can be modified to optimize pharmacological properties such as potency, selectivity, and metabolic stability.
Safety, Handling, and Hazard Management
As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment. The following information is synthesized from available Safety Data Sheets (SDS).[4]
GHS Hazard Identification
| Hazard Class | Statement | GHS Pictogram |
| Skin Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) |
| Eye Irritation | Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| Respiratory Irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) |
Precautionary Measures and PPE
A self-validating safety protocol involves assuming the highest level of risk and employing engineering controls and personal protective equipment (PPE) to mitigate exposure.
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4][10] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN 166 standards.[10]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] Contaminated clothing should be removed and washed before reuse.[4]
-
Respiratory Protection: If dust or fumes are generated, use a NIOSH-approved respirator.
-
-
Handling and Storage: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4] Store in a well-ventilated place and keep the container tightly closed.[4] Store in a locked-up location.[4]
Analytical Characterization Protocol: HPLC
Quality control and characterization are essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pyrazole derivatives.[7]
Reverse-Phase HPLC Method
This protocol describes a general method for analyzing this compound on a reverse-phase column.[7]
Objective: To determine the purity of a sample of this compound.
Materials:
-
HPLC system with UV detector
-
Newcrom R1 column or equivalent C18 column[7]
-
Acetonitrile (MeCN), HPLC grade
-
Deionized Water, HPLC grade
-
Phosphoric acid or Formic acid (for MS compatibility)[7]
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation (e.g., 50:50 MeCN:Water).
-
Sample Preparation: Accurately weigh and dissolve a small amount of the pyrazole sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for pyrazoles (typically in the 210-254 nm range).
-
-
Injection and Data Acquisition: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column. Record the chromatogram for a sufficient run time to allow all components to elute.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Standard workflow for purity analysis by HPLC.
Conclusion
This compound is a chemical building block with significant credentials for advanced scientific applications, particularly in the synthesis of novel pharmaceutical agents. Its defined chemical structure, coupled with the rich chemistry of the pyrazole core, provides a robust platform for developing new molecular entities. Proper understanding of its synthesis, handling, and analytical protocols is essential for leveraging its full potential in a research and development setting.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 1092682-87-5 [chemicalbook.com]
- 6. This compound | 1092682-87-5 [chemicalbook.com]
- 7. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
4-chloro-3-methyl-1H-pyrazole molecular weight and formula
An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical properties, synthesis methodologies, and its role as a versatile building block for complex pharmaceutical agents. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, emphasizing the rationale behind experimental procedures and the compound's potential in developing novel therapeutics.
Core Compound Properties and Identification
This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its structure, featuring a chlorine atom at the 4-position and a methyl group at the 3-position, makes it a valuable intermediate for further functionalization.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂ | [1] |
| Molecular Weight | 116.55 g/mol | [1][2] |
| CAS Number | 1092682-87-5 | [1][3] |
| Canonical SMILES | CC1=NNC=C1Cl | N/A |
| InChI Key | PGNUBDXGTOZIHC-UHFFFAOYSA-N | [2] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Hazard Class | Irritant | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. The general approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For this compound, a logical synthetic pathway involves the formation of 3-methyl-1H-pyrazole followed by regioselective chlorination.
Synthetic Workflow
The two-stage process is preferred for its efficiency and control over regiochemistry.
-
Stage 1: Pyrazole Ring Formation: The reaction of acetylacetone with hydrazine hydrate provides the 3,5-dimethyl-1H-pyrazole intermediate. A more direct route to the 3-methyl-1H-pyrazole core can be achieved using a more specialized starting material, but the principle of cyclocondensation remains the same.
-
Stage 2: Electrophilic Chlorination: The formed pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for this reaction. A suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is introduced to yield the final product. The choice of chlorinating agent is critical; NCS is often preferred for its milder reaction conditions and higher selectivity, minimizing the formation of dichlorinated byproducts.
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib (an anti-inflammatory), Rimonabant, and various kinase inhibitors used in oncology.[4][5] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][6][7]
This compound serves as a key building block for creating libraries of more complex molecules. The chlorine atom at the C4 position is not merely a static feature; it is a versatile functional handle. It can be displaced via nucleophilic aromatic substitution or serve as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core.
Role as a Pharmaceutical Intermediate
-
Scaffold for Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in ATP-competitive kinase inhibitors, a major class of anticancer drugs.[6] The substituents at the 3, 4, and 5 positions can be modified to achieve selectivity and potency against specific kinases.
-
Development of Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7]
-
Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are used in agriculture as herbicides and insecticides, demonstrating the versatility of this chemical class.[8]
Experimental Protocol: Laboratory-Scale Synthesis
This section provides a representative, self-validating protocol for the synthesis of this compound.
Objective: To synthesize this compound from 3-methyl-1H-pyrazole via electrophilic chlorination.
Materials:
-
3-methyl-1H-pyrazole (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of pyrazole).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate container, dissolve N-Chlorosuccinimide (1.05 eq) in anhydrous acetonitrile.
-
Add the NCS solution dropwise to the cooled pyrazole solution over 20-30 minutes. The slow addition is crucial to control the reaction exotherm and prevent over-chlorination.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). A 3:1 Hexanes:Ethyl Acetate solvent system is a good starting point for TLC analysis.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of acetonitrile).
-
Wash the combined organic layers with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Structural Characterization
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.2 ppm), the C5 proton (singlet, ~7.5 ppm), and the N-H proton (broad singlet, variable chemical shift).[9][10] |
| ¹³C NMR | Resonances for the methyl carbon, and three distinct aromatic carbons of the pyrazole ring. |
| Mass Spec (MS) | A molecular ion peak (M+) showing a characteristic M/M+2 isotopic pattern of ~3:1, confirming the presence of a single chlorine atom.[11] |
| Infrared (IR) | Characteristic peaks for N-H stretching (~3100-3300 cm⁻¹) and C=N/C=C stretching in the aromatic region (~1400-1600 cm⁻¹).[12] |
Conclusion
This compound is a fundamentally important heterocyclic compound with significant utility in the field of drug discovery. Its straightforward synthesis and the versatile reactivity of its chloro-substituent make it an ideal starting point for the development of novel, biologically active molecules. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
References
- 1. This compound CAS#: 1092682-87-5 [m.chemicalbook.com]
- 2. 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1092682-87-5 [chemicalbook.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. heteroletters.org [heteroletters.org]
Introduction: The Significance of Halogenated Pyrazoles in Modern Chemistry
An In-depth Technical Guide to the Fundamental Synthesis of 4-chloro-3-methyl-1H-pyrazole
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and agrochemicals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3] The strategic introduction of a halogen atom, such as chlorine, onto the pyrazole ring can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a highly valuable intermediate for the synthesis of complex pharmaceuticals and other functional materials.
This guide provides an in-depth exploration of the fundamental synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the core synthetic strategy, which bifurcates into two primary stages: the construction of the 3-methyl-1H-pyrazole backbone and its subsequent regioselective chlorination at the C4 position.
Core Synthetic Strategy: A Two-Stage Approach
The most logical and widely applicable approach to synthesizing this compound involves a sequential process. First, the pyrazole ring is constructed, and second, the chlorine atom is introduced. This strategy allows for greater control over the final product's substitution pattern.
References
Probing the Bio-Activity of 4-Chloro-3-Methyl-1H-Pyrazole: A Mechanistic Investigation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its diverse biological activities. This guide delves into the mechanistic underpinnings of 4-chloro-3-methyl-1H-pyrazole, a key heterocyclic intermediate. While direct comprehensive studies on this specific molecule are limited, this document synthesizes the known biological actions of structurally related pyrazole derivatives to construct a predictive mechanistic framework. We will explore potential molecular targets, propose signaling pathway interactions, and provide detailed experimental protocols to validate these hypotheses. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic or agrochemical potential of this compound and its analogues.
Introduction: The Prominence of the Pyrazole Moiety
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a wide array of pharmacologically active compounds, demonstrating the versatility of the pyrazole core in interacting with biological systems.[1][2] Derivatives of pyrazole have been successfully developed as anti-inflammatory, anticancer, analgesic, antibacterial, and antifungal agents.[3][4] In the agrochemical sector, pyrazole-containing compounds are utilized as effective herbicides and insecticides.[5]
The subject of this guide, this compound, serves as a crucial building block in the synthesis of these more complex molecules.[5][6] Understanding its intrinsic reactivity and potential biological interactions is paramount for the rational design of novel derivatives with enhanced efficacy and target specificity.
Postulated Mechanisms of Action Based on Structural Analogs
Given the absence of extensive research on this compound itself, we can infer its likely mechanisms of action by examining well-characterized derivatives. The chloro and methyl substitutions on the pyrazole ring are key determinants of its electronic and steric properties, which in turn govern its binding affinity to biological targets.
Inhibition of Cellular Signaling Pathways
Numerous pyrazole derivatives exert their effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[7]
-
Anti-inflammatory Activity: A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties.[4] This is often achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The pyrazole scaffold can mimic the structure of arachidonic acid, the natural substrate for COX enzymes. While this compound is a simpler molecule, it may still possess the core structure necessary for competitive inhibition of these enzymes.
-
Anticancer Activity: The anticancer potential of pyrazole compounds has been linked to their ability to interfere with various cellular pathways that regulate cell growth and survival.[7] Some derivatives have been shown to inhibit protein kinases, which are crucial for signal transduction in cancer cells. The substituted pyrazole ring can act as a scaffold to which functional groups can be added to target the ATP-binding pocket of specific kinases.
Enzyme Inhibition in Agrochemical Applications
In the context of agrochemicals, pyrazole derivatives have demonstrated efficacy as both herbicides and insecticides through targeted enzyme inhibition.
-
Herbicidal Properties: Certain pyrazole carboxylic acid derivatives are known to function as herbicides by inhibiting enzymes that are essential for plant growth.[7] While this compound lacks the carboxylic acid group, its core structure could serve as a precursor for more potent herbicidal agents.
-
Insecticidal Activity: A notable example is Tebufenpyrad, a pyrazole-based insecticide.[8] Tebufenpyrad acts as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[8] This inhibition disrupts ATP production, leading to cellular death in the target insect.[8] The core pyrazole structure of this compound is a key component of Tebufenpyrad, suggesting that it may contribute to the binding and inhibitory activity at the mitochondrial level.
Experimental Workflows for Mechanistic Validation
To elucidate the precise mechanism of action of this compound, a series of targeted experiments are necessary. The following protocols provide a framework for investigating its potential biological activities.
Workflow for Assessing Anti-inflammatory Potential
This workflow aims to determine if this compound can inhibit key enzymes and cellular responses associated with inflammation.
Caption: Workflow for Investigating Anti-inflammatory Activity.
Detailed Protocol: COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric COX activity assay kit.
-
This compound (test compound).
-
Celecoxib (selective COX-2 inhibitor, positive control).
-
Ibuprofen (non-selective COX inhibitor, positive control).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and positive controls.
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the recommended time at the appropriate temperature (typically 37°C).
-
Stop the reaction and measure the product (prostaglandin H2 or a downstream product) using the detection reagent from the kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Workflow for Evaluating Mitochondrial Toxicity
This workflow is designed to investigate if this compound disrupts mitochondrial function, similar to the insecticide Tebufenpyrad.
Caption: Workflow for Investigating Mitochondrial Toxicity.
Detailed Protocol: Mitochondrial Complex I Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound on the activity of mitochondrial complex I.
-
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver, cultured cells).
-
Mitochondrial Complex I Activity Assay Kit (colorimetric).
-
This compound (test compound).
-
Rotenone (known Complex I inhibitor, positive control).
-
-
Procedure:
-
Prepare isolated mitochondria and determine the protein concentration.
-
In a 96-well plate, add the isolated mitochondria and the test compound or positive control.
-
Initiate the reaction by adding the substrates provided in the kit (e.g., NADH and a dye that accepts electrons from ubiquinone).
-
Monitor the change in absorbance over time, which is proportional to Complex I activity.
-
Calculate the rate of the reaction for each condition.
-
Determine the percentage of inhibition and the IC50 value for the test compound.
-
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | 15 | 35 | 0.43 |
| Celecoxib | >100 | 0.8 | >125 |
Table 2: Hypothetical Data on Mitochondrial Function
| Treatment | Cell Viability (% of Control) | Mitochondrial Membrane Potential (% of Control) | Complex I Activity (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| This compound (10 µM) | Experimental Value | Experimental Value | Experimental Value |
| Rotenone (1 µM) | 45 | 30 | 15 |
Conclusion and Future Directions
While this compound is primarily recognized as a synthetic intermediate, the rich pharmacology of the pyrazole class of compounds suggests it may possess intrinsic biological activity. The proposed mechanistic framework, centered on the inhibition of inflammatory pathways and mitochondrial function, provides a rational starting point for investigation. The experimental workflows detailed in this guide offer a robust methodology for validating these hypotheses.
Future research should focus on structure-activity relationship (SAR) studies, where modifications to the this compound core can be systematically evaluated to optimize potency and selectivity for specific biological targets. Such studies will be instrumental in the development of novel therapeutic agents and agrochemicals derived from this versatile heterocyclic scaffold.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. Tebufenpyrad - Wikipedia [en.wikipedia.org]
A Technical Guide to the Preliminary Biological Activity Screening of 4-chloro-3-methyl-1H-pyrazole
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this five-membered heterocyclic ring are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities.[2][3][4] The metabolic stability of the pyrazole ring and its capacity for diverse substitutions make it an attractive starting point for drug discovery programs.[5] This guide focuses on a specific derivative, 4-chloro-3-methyl-1H-pyrazole, and outlines a strategic, tiered approach for its initial biological evaluation. The presence of a chloro group at the 4-position and a methyl group at the 3-position provides a unique electronic and steric profile that warrants a systematic investigation of its therapeutic potential.[6]
This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each stage of the preliminary screening process. Our approach is structured as a screening cascade, a standard methodology in drug discovery designed to efficiently identify and prioritize compounds with desired biological activity.[7][8]
Part 1: A Tiered Strategy for Preliminary Screening
A successful preliminary screening campaign does not test for everything at once. It employs a logical, tiered approach to efficiently manage resources and make informed decisions.[8] We will begin with broad, cost-effective assays to identify any general bioactivity and then use that information, combined with knowledge of the pyrazole scaffold, to guide more specific, target-oriented investigations.
Caption: A tiered workflow for preliminary biological screening.
Part 2: Tier 1 - Broad-Spectrum Screening
The initial goal is to determine if the compound has any biological effect at a fundamental level. We will assess its impact on prokaryotic (bacteria, fungi) and eukaryotic (mammalian) cells.
Antimicrobial Activity Screening
Rationale: The pyrazole scaffold is a component of many known antimicrobial agents.[9][10] Therefore, a primary screen for antibacterial and antifungal activity is a logical and cost-effective starting point. We will use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Microorganism Selection: A representative panel should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 10231)[9]
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to wells in columns 2-12.
-
Add 100 µL of broth to column 1 (negative control).
-
Add 100 µL of the test compound at 2x the highest desired final concentration to column 2.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 2 to column 3, mixing, and repeating across to column 11. Discard 50 µL from column 11. Column 12 will serve as the growth control (no compound).
-
-
Inoculation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard) and dilute it so that the final concentration in each well is approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to all wells except the negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation:
| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus | ATCC 29213 | >128 | 0.5 |
| E. coli | ATCC 25922 | 64 | 0.015 |
| C. albicans | ATCC 10231 | >128 | N/A |
Hypothetical data for illustration purposes.
General Cytotoxicity Screening
Rationale: Before exploring specific therapeutic activities, it is crucial to understand the compound's general toxicity to mammalian cells.[11][12] A highly cytotoxic compound may be useful in an oncology context but would be undesirable for most other indications. We will employ two complementary assays to measure different aspects of cell death: a metabolic assay (MTT) and a membrane integrity assay (LDH).[13]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed a human cell line (e.g., HEK293 for non-cancerous, or A549 for a cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Experimental Protocol: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[11]
-
Cell Culture & Treatment: Follow steps 1-3 of the MTT protocol in a parallel plate.
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well, as per the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay).
-
Incubation & Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm. Cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with detergent).
Part 3: Tier 2 - Focused, Scaffold-Informed Screening
If Tier 1 results show interesting activity (e.g., cytotoxicity against a cancer cell line but not a non-cancerous line) or acceptable safety profiles, we proceed to more targeted assays based on the known activities of the pyrazole class.[4]
Anticancer Activity and Mechanism
Rationale: Many pyrazole derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases.[14][15] If the compound showed cytotoxicity in Tier 1, especially if selective for cancer cells, further investigation is warranted.
Experimental Protocol: Kinase Inhibition Assay
-
Target Selection: Based on literature for pyrazole analogs, select a small, representative panel of kinases. For example, EGFR, HER2, and VEGFR2 are common targets.[16]
-
Assay Format: Use a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™). These assays typically measure the consumption of ATP or the phosphorylation of a substrate.
-
Procedure:
-
Set up reactions containing the kinase, its specific substrate, ATP, and varying concentrations of this compound.
-
Include a known inhibitor as a positive control (e.g., Staurosporine for broad inhibition, or a specific inhibitor like Gefitinib for EGFR).
-
Incubate the reaction for the recommended time (e.g., 60 minutes).
-
Add the detection reagent, which generates a luminescent or fluorescent signal inversely proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Pyrazole compound inhibiting kinase-mediated substrate phosphorylation.
Anti-inflammatory Activity
Rationale: Pyrazoles are well-known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or modulating inflammatory cytokine production.[4]
Experimental Protocol: Lipopolysaccharide (LPS)-induced TNF-α release in Macrophages
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 100 ng/mL) to the wells. Include an unstimulated control and a positive control (e.g., Dexamethasone).
-
Incubation: Incubate for 18-24 hours.
-
Quantification of TNF-α: Collect the cell culture supernatant and measure the concentration of the pro-inflammatory cytokine TNF-α using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Determine the IC50 value for the inhibition of TNF-α production. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the reduction in TNF-α is not simply due to cell death.
Data Presentation:
| Compound Concentration (µM) | TNF-α Concentration (pg/mL) | Cell Viability (%) |
| 0 (LPS only) | 1500 ± 120 | 100 |
| 1 | 1350 ± 110 | 98 |
| 10 | 800 ± 75 | 95 |
| 50 | 350 ± 40 | 92 |
| Dexamethasone (1 µM) | 150 ± 20 | 101 |
Hypothetical data for illustration purposes.
Part 4: Data Interpretation and Next Steps
The preliminary screen is designed to generate hypotheses. If this compound demonstrates potent and selective activity in any of the Tier 2 assays, the next steps involve "hit-to-lead" activities. This includes:
-
Dose-Response Analysis: Confirming the activity by generating full dose-response curves to accurately determine IC50 or EC50 values.
-
Selectivity Profiling: Screening against a broader panel of related targets (e.g., a large kinase panel) to assess selectivity.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of the parent compound to understand which chemical features are critical for its biological activity.[17]
This structured and logical screening cascade ensures that research efforts are focused on compounds with the highest potential, providing a solid foundation for more advanced preclinical development.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. labinsights.nl [labinsights.nl]
- 8. international-biopharma.com [international-biopharma.com]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 13. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis | Publons [publons.com]
- 17. heteroletters.org [heteroletters.org]
An In-Depth Technical Guide to the Spectroscopic Data Analysis of 4-chloro-3-methyl-1H-pyrazole
For Immediate Release
A Comprehensive Spectroscopic Analysis of 4-chloro-3-methyl-1H-pyrazole for Researchers and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] A thorough understanding of its spectroscopic signature is crucial for confirming its synthesis, elucidating its structure, and understanding its electronic properties. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Context
This compound is a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a chlorine atom at the C4 position and a methyl group at the C3 position. The potential for tautomerism exists in N-unsubstituted pyrazoles, which can influence spectroscopic data.[2] This guide will consider the implications of the substituent effects on the spectroscopic characteristics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standardized approach for sample preparation is essential for acquiring high-quality NMR data.[1]
Instrumentation: A Bruker Avance (300 or 500 MHz) or equivalent NMR spectrometer is recommended.[1]
Sample Preparation:
-
Weigh 5-10 mg of this compound.[1]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent can influence chemical shifts.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard.[1]
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]
-
¹³C NMR: Acquire the spectrum with a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1]
¹H NMR Data Analysis
The proton NMR spectrum of this compound is expected to show three distinct signals:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | Variable, often broad (e.g., 8-12 ppm) | Singlet (broad) | The chemical shift and broadness of the N-H proton are highly dependent on solvent, concentration, and temperature due to chemical exchange and quadrupole effects from the nitrogen atom.[4] In protic solvents, this signal may be absent due to exchange with deuterium.[4] |
| C5-H | ~7.5 - 8.0 ppm | Singlet | This proton is on the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atoms and the chloro substituent. |
| C3-CH₃ | ~2.2 - 2.5 ppm | Singlet | The methyl protons will appear as a singlet. Protons of methyl groups attached to pyrazole rings have been observed in this region.[5] |
¹³C NMR Data Analysis
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C3 | ~140 - 150 ppm | The carbon bearing the methyl group. Chemical shifts for pyrazole ring carbons are generally observed in the range of δ 160.08–147.74 ppm and 122.81–114.67 ppm.[5] |
| C4 | ~105 - 115 ppm | The carbon bearing the chlorine atom. The electronegativity of the chlorine atom will influence this shift. |
| C5 | ~125 - 135 ppm | The carbon bearing a hydrogen atom. |
| CH₃ | ~10 - 15 ppm | The methyl carbon. |
Advanced NMR Techniques: For unambiguous assignment of ¹H and ¹³C signals, 2D NMR techniques such as HSQC and HMBC are invaluable.[4] HSQC correlates directly bonded protons and carbons, while HMBC reveals correlations between protons and carbons that are two or three bonds away.[4]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]
Experimental Protocol: IR Spectroscopy
Instrumentation: A Shimadzu, PerkinElmer, or equivalent FT-IR spectrometer can be used.[1]
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the compound with approximately 100 mg of dry KBr and press into a thin, transparent pellet.[1]
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.[1]
IR Data Analysis
The IR spectrum of this compound will exhibit several key absorption bands:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Notes |
| N-H Stretch | 3100 - 3300 (broad) | This broad absorption is characteristic of the N-H bond in the pyrazole ring. |
| C-H Stretch (aromatic) | 3000 - 3100 | Corresponds to the C-H bond at the C5 position. |
| C-H Stretch (aliphatic) | 2850 - 3000 | From the methyl group. |
| C=N Stretch | 1450 - 1600 | Characteristic of the pyrazole ring.[6] |
| C=C Stretch | 1400 - 1500 | Also characteristic of the pyrazole ring.[6] |
| C-Cl Stretch | 700 - 850 | The position of this band can be influenced by the overall molecular structure. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared and injected into the GC.
Mass Spectrometry Data Analysis
The mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions.
Expected Molecular Ion: The molecular weight of this compound (C₄H₅ClN₂) is approximately 116.55 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show two molecular ion peaks:
-
[M]⁺˙ at m/z 116 (for the ³⁵Cl isotope)
-
[M+2]⁺˙ at m/z 118 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio with the m/z 116 peak.
Key Fragmentation Pathways: The fragmentation of pyrazoles often involves two main processes: the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion.[7] The presence of substituents can influence these fragmentation patterns.[7]
Caption: Proposed key fragmentation pathways for this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The data presented in this guide, including expected chemical shifts, vibrational frequencies, and fragmentation patterns, serves as a valuable reference for researchers in the synthesis and application of this and related pyrazole derivatives. The detailed protocols and interpretations are designed to ensure scientific integrity and reproducibility in the structural elucidation of this important class of compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. BiblioBoard [openresearchlibrary.org]
An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for 4-chloro-3-methyl-1H-pyrazole
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] This guide outlines a comprehensive, multi-pronged strategy for the de novo identification and subsequent validation of therapeutic targets for the novel compound, 4-chloro-3-methyl-1H-pyrazole. As the specific biological activity of this molecule is uncharacterized, we present a systematic workflow designed for drug discovery researchers. This process commences with robust computational, or in silico, methodologies to generate high-probability target hypotheses. These hypotheses are then rigorously tested using cutting-edge experimental techniques in chemical proteomics to identify direct binding partners. Finally, a stringent validation phase confirms the therapeutic relevance of the identified targets. This document provides both the strategic rationale and detailed protocols for each stage of this discovery pipeline.
Rationale and Strategic Overview
The journey from a novel chemical entity to a validated therapeutic strategy is fraught with challenges, with a significant portion of drug candidates failing due to a lack of efficacy.[3] This is often rooted in an incomplete understanding of the drug's mechanism of action. Therefore, a rigorous and early-stage identification of a compound's molecular target(s) is paramount. For an uncharacterized compound like this compound, a multi-faceted approach is essential to build a robust "target-to-disease" linkage.[4]
Our strategy is built on a logical progression from broad, predictive techniques to highly specific, empirical validation:
-
Phase 1: In Silico Target Fishing. We begin by leveraging the power of computational chemistry to screen vast biological databases. This cost-effective initial step narrows the field of potential targets from the entire human proteome to a manageable list of high-probability candidates.[5][6][7][8]
-
Phase 2: Experimental Target Deconvolution. With a list of putative targets, we employ sophisticated chemical proteomics methods to experimentally identify direct protein interactors of this compound within a biological system. This phase is critical for moving from prediction to empirical evidence.[9]
-
Phase 3: Target Validation and Prioritization. The final and most critical phase involves validating that modulation of the identified target(s) by the compound leads to a therapeutically relevant phenotype.[10][11][12] This step solidifies the biological rationale for advancing the compound into a lead optimization program.[3]
This workflow is designed to be iterative, allowing for findings in later stages to inform and refine earlier hypotheses.
Figure 1: A high-level overview of the target identification and validation workflow.
Phase 1: In Silico Target Fishing – Generating Hypotheses
The principle behind in silico target fishing is the "similarity principle": structurally similar molecules are likely to have similar biological activities and bind to the same targets.[6] This phase utilizes computational tools to compare our query molecule against vast databases of compounds with known biological activities.
Ligand-Based (2D/3D Similarity) Approaches
These methods do not require knowledge of protein structures. Instead, they rely on comparing the physicochemical properties and topology of our query molecule to those in existing databases.
-
Rationale: This is often the fastest and most direct method. By identifying known drugs or bioactive compounds that are structurally similar to this compound, we can infer that our compound may share targets with these known molecules. 2D methods are generally faster, while 3D methods can provide more nuanced comparisons.[13]
-
Key Databases:
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions.[14][15]
-
PubChem: A comprehensive public repository containing information on chemical substances and their biological activities.
-
DrugBank: A resource that combines detailed drug data with comprehensive drug target information.
-
Structure-Based (Reverse Docking) Approaches
When a high-quality 3D structure of a potential protein target is available, reverse docking can be a powerful predictive tool.[2]
-
Rationale: Instead of docking many compounds into one target, reverse docking "docks" one compound into the binding sites of many known protein structures.[2] The algorithm calculates a binding affinity score for each protein, allowing us to rank potential targets.[16]
-
Key Databases & Tools:
-
Protein Data Bank (PDB): The primary repository for 3D structural data of large biological molecules.[17][18]
-
TarFisDock: A web server that performs reverse docking of a query molecule against a panel of protein structures.[16]
-
TargetHunter: An in silico tool for predicting the therapeutic potential of small molecules based on a chemogenomic database.[16]
-
| Method | Principle | Pros | Cons | Recommended Tools/Databases |
| Ligand-Based Screening | Compares the 2D/3D structure of the query molecule to databases of known active compounds.[2] | Fast, does not require protein structures, effective for well-studied chemical spaces. | Limited by the diversity and content of existing databases; may miss novel targets. | ChEMBL[14][15], PubChem, DrugBank |
| Structure-Based (Reverse) Docking | Docks the query molecule into a library of 3D protein structures to predict binding affinity.[2] | Can identify novel targets, provides structural insight into binding modes. | Requires high-quality 3D protein structures, computationally intensive, scoring functions can be inaccurate. | PDB[17][18], TarFisDock[16], TargetHunter[16] |
Table 1: Comparison of in silico target fishing methodologies.
Phase 2: Experimental Target Deconvolution and Engagement
In silico predictions are hypotheses that must be confirmed experimentally.[5] Chemical proteomics provides powerful tools to identify the direct molecular targets of a small molecule from within a complex biological sample, such as a cell lysate.[9]
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique for identifying protein-small molecule interactions.[19] It involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners (the "prey") from a cell lysate.
-
Rationale: This method directly isolates proteins that physically bind to this compound. Subsequent identification of these proteins by mass spectrometry provides high-confidence evidence of a direct interaction.[9] This approach is invaluable for confirming in silico predictions and discovering entirely new targets.
-
Probe Synthesis: Synthesize an affinity probe by chemically linking this compound to a solid support (e.g., sepharose beads) via a linker arm. A crucial consideration is the attachment point on the pyrazole, which should be distal to the presumed protein-binding pharmacophore to avoid disrupting the interaction.[20][21] A control bead set (without the compound) is essential.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are hypothesized) and prepare a native cell lysate.
-
Affinity Enrichment: Incubate the cell lysate with both the compound-coupled beads and the control beads.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]
-
Data Analysis: Compare the proteins identified from the compound-coupled beads against the control beads. Bona fide interactors should be significantly enriched on the compound beads.
Figure 2: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify drug-target engagement in intact cells or cell lysates, without any chemical modification of the compound.[25][26]
-
Rationale: The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[27][28] By heating cells treated with this compound across a temperature gradient and measuring the amount of soluble target protein remaining, we can confirm direct engagement. A positive result is a "thermal shift" to a higher melting temperature for the target protein in the presence of the compound.[25][26][29]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them at a range of different temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins via centrifugation.
-
Protein Detection: Quantify the amount of the specific, hypothesized target protein in the soluble fraction using a method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[27]
Kinome Profiling
Given the prevalence of pyrazole scaffolds in kinase inhibitors, a broad screening against a panel of kinases is a logical and high-value step.[1]
-
Rationale: Many small molecules, particularly those targeting ATP-binding pockets, interact with multiple kinases. Kinome-wide profiling provides a comprehensive view of a compound's selectivity.[30][31][32] This is crucial for understanding both on-target efficacy and potential off-target liabilities that could lead to toxicity.[32][33] Several commercial services offer profiling against hundreds of human kinases.[30][31][34]
Phase 3: Target Validation – Linking Target to Function
Identifying a binding partner is not sufficient; we must validate that engaging this target with the compound produces a desired therapeutic effect.[35][36][37] Target validation provides the ultimate proof-of-concept for a drug discovery program.[3][11][12][38]
Genetic Validation using CRISPR/Cas9
CRISPR-Cas9 gene editing is a revolutionary tool for target validation.[39][][41] It allows for the precise knockout or modification of a target gene in relevant cell models.
-
Rationale: By using CRISPR to eliminate the expression of a hypothesized target protein, we can determine if the resulting cellular phenotype mimics the effect of treating the cells with this compound.[42][43] If the genetic knockout of the target produces the same biological outcome as the compound, it provides powerful evidence that the compound's activity is mediated through that target.[41]
-
Design and Synthesize gRNA: Design guide RNAs (gRNAs) that specifically target the gene encoding the protein of interest.
-
Transfect Cells: Introduce the Cas9 nuclease and the gRNAs into the chosen cell line to generate a gene knockout.
-
Verify Knockout: Confirm the successful knockout of the target protein at the DNA, mRNA, and protein levels.
-
Phenotypic Assay: Subject the knockout cells and the parental (wild-type) cells to a relevant functional assay (e.g., cell viability, apoptosis, or a specific signaling pathway assay).
-
Compare to Compound Effect: In parallel, treat the wild-type cells with this compound and perform the same phenotypic assay.
-
Analysis: If the phenotype of the knockout cells matches the phenotype of the compound-treated cells, the target is considered validated.
Figure 3: The core logic of using CRISPR/Cas9 for genetic target validation.
Pharmacological Validation in Disease-Relevant Models
The final step is to demonstrate that modulating the validated target with this compound can produce a beneficial effect in a disease-relevant context.
-
Rationale: This step connects the molecular mechanism to a potential therapeutic outcome. For example, if the target is a kinase implicated in cancer, we must show that inhibiting it with our compound halts the proliferation of cancer cells but not normal cells.[11] This involves developing robust cell-based assays that model aspects of the disease pathophysiology.[35]
| Validation Method | Principle | Key Question Answered | Outcome |
| Genetic (CRISPR) | Does genetic removal of the target protein mimic the compound's effect?[39][41] | Is the compound's activity dependent on this target? | High confidence in the on-target mechanism of action. |
| Pharmacological | Does the compound show the desired effect in a disease-relevant cell model?[11] | Is modulating the target with this compound therapeutically relevant? | Proof-of-concept for the therapeutic hypothesis. |
Table 2: Key methodologies for target validation.
Conclusion
The process of identifying and validating therapeutic targets for a novel compound such as this compound is a systematic, evidence-driven endeavor. By initiating with a broad net of in silico predictions, we can efficiently generate testable hypotheses. These hypotheses are then refined and confirmed through rigorous experimental methods like affinity proteomics and cellular thermal shift assays, which provide tangible proof of a physical interaction within a biological context. Finally, the therapeutic relevance of these interactions is solidified through genetic and pharmacological validation. This integrated workflow, combining computational, proteomic, and genetic approaches, provides the most robust and reliable path to de-risking a drug discovery program and building a compelling case for the therapeutic potential of a new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in In Silico Target Fishing [mdpi.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. wjbphs.com [wjbphs.com]
- 12. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular interaction databases at EMBL-EBI | Protein interactions and their importance [ebi.ac.uk]
- 15. Directory of in silico Drug Design tools [click2drug.org]
- 16. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Het-PDB Navi. -- a database for protein-small molecule interactions | HSLS [hsls.pitt.edu]
- 18. compbio.cs.toronto.edu [compbio.cs.toronto.edu]
- 19. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. [Development of a Novel Affinity Labeling Method for Target Identification of Bioactive Small Molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Affinity probes based on small-molecule inhibitors for tumor imaging [frontiersin.org]
- 22. Mass Spectrometry-Based Proteomics for Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mass Spectrometry–Based Proteomics for Biomarker Discovery | Springer Nature Experiments [experiments.springernature.com]
- 24. omicsonline.org [omicsonline.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. news-medical.net [news-medical.net]
- 27. annualreviews.org [annualreviews.org]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assayquant.com [assayquant.com]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. kinaselogistics.com [kinaselogistics.com]
- 34. academic.oup.com [academic.oup.com]
- 35. lifesciences.danaher.com [lifesciences.danaher.com]
- 36. ucl.ac.uk [ucl.ac.uk]
- 37. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. Identification and validation of novel therapeutic targets for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. selectscience.net [selectscience.net]
- 41. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. biocompare.com [biocompare.com]
- 43. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals
An In-Depth Technical Guide to the Agrochemical Potential of 4-Chloro-3-Methyl-1H-Pyrazole
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in the discovery and development of modern agrochemicals.[1][2] Its derivatives are lauded for their diverse and potent biological activities, which has led to the successful commercialization of numerous high-performance fungicides, herbicides, and insecticides.[3][4][5] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for extensive structural optimization, enabling the fine-tuning of bioactivity, selectivity, and physicochemical properties.[6]
This guide focuses on the specific derivative, This compound , a molecule poised for exploration as a core building block for novel crop protection agents. The introduction of a chloro-substituent at the 4-position and a methyl group at the 3-position significantly influences the electronic and steric properties of the ring, offering a unique starting point for synthetic derivatization and biological screening. We will delve into the synthesis, potential modes of action, and robust screening methodologies to rigorously evaluate the fungicidal, herbicidal, and insecticidal potential of this promising scaffold.
Section 1: Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental for its development as an agrochemical. These parameters influence its solubility, stability, formulation, and behavior in biological systems.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 1092682-87-5 | [7][8] |
| Molecular Formula | C₄H₅ClN₂ | [7] |
| Molecular Weight | 116.55 g/mol | [7] |
Section 2: Synthesis and Derivatization Strategy
The synthesis of the core this compound structure is the gateway to creating a library of candidate molecules. The general synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For halogenated pyrazoles, a common strategy involves the chlorination of a pyrazole precursor.
A plausible synthetic route can be envisioned starting from a pyrazole precursor, followed by a chlorination step. For instance, methods involving reagents like phosphorus oxychloride (POCl₃) or reactions with hydrochloric acid and an oxidizing agent like hydrogen peroxide have been documented for the chlorination of pyrazole rings.[9][10]
Caption: General workflow for synthesis and derivatization.
Section 3: Exploring the Agrochemical Potential: A Tri-Phasic Screening Approach
The true potential of the this compound scaffold can only be unlocked through systematic biological screening. We advocate for a parallel, multi-pronged approach to evaluate its efficacy across the three primary agrochemical domains.
Fungicidal Potential: Targeting Fungal Respiration
Rationale & Mechanistic Insight: Pyrazole carboxamides are a dominant class of modern fungicides, with many commercial products like Bixafen and Fluxapyroxad acting as Succinate Dehydrogenase Inhibitors (SDHIs).[4][6] These compounds disrupt the fungal mitochondrial electron transport chain at Complex II, halting ATP production and leading to cell death.[11][12] The structural similarity of our core molecule to these successful fungicides provides a strong rationale for investigating its antifungal properties, particularly after derivatization at the N1 and C5 positions to form pyrazole carboxamides.
Screening Workflow:
Caption: Tiered workflow for fungicidal activity screening.
Herbicidal Potential: Inhibition of Critical Plant Pathways
Rationale & Mechanistic Insight: Pyrazole derivatives have been successfully developed as herbicides that inhibit crucial plant biochemical pathways.[1] A prominent mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis.[1][13] Herbicides targeting HPPD lead to characteristic bleaching symptoms in susceptible plants.[14] Evaluating derivatives of this compound for such activity is a logical step in exploring its full potential.
Screening Workflow:
Caption: Workflow for pre- and post-emergence herbicidal screening.
Insecticidal Potential: Disrupting the Insect Nervous System
Rationale & Mechanistic Insight: The pyrazole scaffold is central to several blockbuster insecticides, including fipronil and chlorantraniliprole.[5] These compounds act on the insect nervous system, with fipronil blocking GABA-gated chloride channels and anthranilic diamides (like chlorantraniliprole) targeting ryanodine receptors.[5] This proven track record makes the investigation of this compound derivatives for insecticidal properties a high-priority endeavor.
Screening Workflow:
Caption: Workflow for primary insecticidal activity screening.
Section 4: Validated Experimental Protocols
Scientific integrity demands robust, reproducible protocols. The following methodologies provide a self-validating framework for the primary screening of the this compound library.
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This assay is a foundational method for quantifying the direct inhibitory effect of a compound on fungal growth.[12][15]
Objective: To determine the concentration at which a test compound inhibits 50% of fungal mycelial growth (EC₅₀).
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Actively growing cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani)[4]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Medium: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 45-50°C in a water bath.
-
Compound Incorporation: Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (PDA with solvent only) and a negative control (PDA only) must be included.
-
Pouring Plates: Swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended agar into each sterile petri dish. Allow the plates to solidify completely.
-
Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate. Place it, mycelium-side down, in the center of each prepared test and control plate.
-
Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC₅₀ Determination: Use probit analysis or logarithmic regression of the inhibition percentages against the compound concentrations to calculate the EC₅₀ value.
Causality and Validation: The inclusion of a solvent control is critical to ensure that the solvent itself has no antifungal activity. The negative control provides the baseline for maximum growth. This design validates that any observed inhibition is a direct result of the test compound's activity.
Protocol 2: Primary Herbicidal Screening (In Vitro Seedling Growth Assay)
This petri dish-based assay is a rapid and resource-efficient method to assess the pre-emergence herbicidal activity of compounds on both monocot and dicot model species.[16][17]
Objective: To evaluate the inhibitory effect of test compounds on the root and shoot elongation of indicator plant species.
Materials:
-
Sterile petri dishes (90 mm) with filter paper
-
Seeds of model plants (e.g., Brassica napus for dicots, Echinochloa crus-galli for monocots)[17]
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in water containing a small amount of solvent (e.g., 0.5% acetone). Include a solvent-only control.
-
Plating: Place one sheet of filter paper in each petri dish. Pipette a fixed volume (e.g., 5 mL) of the respective test or control solution onto the filter paper, ensuring it is evenly saturated.
-
Seed Placement: Arrange 10-15 surface-sterilized seeds of the chosen indicator plant evenly on the moist filter paper.
-
Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light / 8h dark cycle).
-
Data Collection: After a set period (e.g., 5-7 days), carefully remove the seedlings and measure the length of the primary root and shoot for each seedling.
-
Analysis: Calculate the average root and shoot length for each treatment. Determine the percentage of inhibition relative to the solvent control. Inhibition (%) = [(Lc - Lt) / Lc] x 100 Where Lc is the average length in the control and Lt is the average length in the treatment.
Causality and Validation: The use of both a monocot and a dicot species provides initial data on the spectrum of activity. The controlled environment of the growth chamber ensures that observed differences are due to the chemical treatments, not environmental variability. The solvent control validates that the carrier solvent is not phytotoxic.
Section 5: Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel agrochemicals. The initial in vitro screening protocols outlined in this guide provide a robust framework for identifying promising lead compounds.[18][19]
Compounds that demonstrate high potency in these primary assays should be advanced to secondary screening. This involves:
-
Expansion of Target Spectrum: Testing against a wider range of fungi, weeds, or insect pests.
-
Mode of Action Studies: Conducting biochemical assays to determine the specific molecular target (e.g., SDH or HPPD enzyme inhibition assays).[11][13]
-
In Vivo Testing: Progressing from laboratory assays to greenhouse and small-scale field trials to evaluate performance under more realistic conditions.[20][21] This step is crucial for assessing factors like translocation, metabolism, and environmental stability.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to understand how specific structural modifications impact biological activity, which can guide the rational design of more potent and selective molecules.[1][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. royal-chem.com [royal-chem.com]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound CAS#: 1092682-87-5 [chemicalbook.com]
- 9. heteroletters.org [heteroletters.org]
- 10. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Models for Screening Potential Agricultural Neurotoxicants | National Agricultural Library [nal.usda.gov]
- 19. Pesticide Testing Using the In Vitro Approach - IML Testing & Research [imlresearch.com]
- 20. chemsafetypro.com [chemsafetypro.com]
- 21. In-vivo cytogenetics | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
4-chloro-3-methyl-1H-pyrazole safety, handling, and hazard information
An In-depth Technical Guide to the Safe Handling of 4-chloro-3-methyl-1H-pyrazole
This document provides a comprehensive technical overview of the safety, handling, and hazard information for this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this compound. The guidance herein is synthesized from authoritative safety data sheets and chemical databases to ensure procedural accuracy and a culture of safety in the laboratory.
Chemical Identification and Physicochemical Properties
This compound is a halogenated heterocyclic compound used as a building block in chemical synthesis.[1][2] Understanding its fundamental properties is the first step in a robust risk assessment.
| Property | Value | Source |
| CAS Number | 1092682-87-5 | [3][4][5] |
| Molecular Formula | C₄H₅ClN₂ | [3][5] |
| Molecular Weight | 116.55 g/mol | [3][5] |
| Synonyms | This compound | [3] |
| Appearance | Data not consistently available; related compounds are often white to off-white solids. | [1][6] |
Note: As a specialized research chemical, extensive physical property data such as melting point, boiling point, and solubility are not widely published. Researchers should treat it as a solid with low volatility under standard laboratory conditions unless empirical data suggests otherwise.
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. This compound is classified with specific warnings that necessitate careful handling.[3]
GHS Classification:
-
Skin Irritation, Category 2 (H315: Causes skin irritation).[3]
-
Serious Eye Irritation, Category 2 (H319: Causes serious eye irritation).[3]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335: May cause respiratory irritation).[3]
These classifications are communicated through a mandatory signal word and hazard pictograms.
Signal Word: Warning [3]
GHS Hazard Pictogram
Caption: GHS07 Pictogram for Irritants.
Proactive Safety Protocols: Handling and Storage
A proactive approach to safety involves integrating engineering controls, personal protective equipment (PPE), and standardized handling procedures to minimize exposure risk.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the chemical hazard.
-
Ventilation: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be performed in a well-ventilated area.[3][7]
-
Chemical Fume Hood: For procedures that may generate dust, aerosols, or vapors—such as weighing, transferring, or heating—a certified chemical fume hood is mandatory.[8] This is the most effective measure to prevent respiratory exposure, directly addressing the H335 hazard classification.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is essential for protecting against direct contact. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific experimental procedure.
Caption: Logic flow for selecting appropriate PPE.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] The H319 "Causes serious eye irritation" classification means that standard safety glasses are insufficient; goggles are required to protect against splashes and fine dust.[3]
-
Skin Protection: A standard laboratory coat should be worn and kept buttoned. For skin protection, chemically resistant gloves are critical. Nitrile gloves are a suitable choice for incidental contact.[10] Always inspect gloves for tears or punctures before use and practice proper removal techniques to prevent skin contamination.[10] Contaminated clothing should be removed immediately and washed before reuse.[3][8]
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a respirator may be necessary. A particle respirator (type P95/P1) is suitable for nuisance dust exposure, while higher-level protection (e.g., ABEK-P2 cartridges) should be used for significant aerosol or vapor release.[10]
Safe Handling and Hygiene Practices
-
Avoid all personal contact, including the inhalation of dust.[7]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7][8]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][7]
-
Avoid the formation of dust and aerosols during handling.[9]
Conditions for Safe Storage
Proper storage is crucial for maintaining chemical integrity and ensuring laboratory safety.
-
Container: Store in the original, tightly closed container.[3][7]
-
Location: Keep in a cool, dry, and well-ventilated place.[3][7] A designated, locked storage cabinet is recommended to limit access.[3]
-
Incompatibilities: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents.[8]
-
Integrity: Regularly inspect containers for leaks or damage.[7]
Emergency Response and First Aid Measures
In the event of an exposure or spill, a rapid and informed response is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations.
Caption: General workflow for emergency response.
First Aid Protocols:
-
Inhalation: If inhaled, immediately move the person to fresh air.[3][10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10][11] Call a poison center or doctor if you feel unwell.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected skin area with plenty of soap and water.[3][10] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do so.[3] Continue rinsing. Persistent irritation requires immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[10] Rinse the mouth with water and consult a physician immediately.[10]
Accidental Release and Disposal
Accidental releases must be managed promptly and safely to prevent secondary contamination and exposure.
Spill Cleanup Procedure:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[7]
-
Containment: Prevent the spill from entering drains or waterways.[7][9]
-
Cleanup (Dry Spill): For a dry spill, carefully sweep or vacuum the material.[7] Use procedures that avoid generating dust.[7] Place the collected material into a suitable, sealed, and labeled container for disposal.[7][9]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the waste, including contaminated cleaning materials, as hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of it in the regular trash or sewer system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 1092682-87-5 [chemicalbook.com]
- 5. This compound CAS#: 1092682-87-5 [m.chemicalbook.com]
- 6. labproinc.com [labproinc.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.com [capotchem.com]
- 11. aksci.com [aksci.com]
Methodological & Application
Application Note & Synthesis Protocol: 4-chloro-3-methyl-1H-pyrazole
Abstract
This comprehensive guide details the synthesis of 4-chloro-3-methyl-1H-pyrazole, a valuable heterocyclic building block in pharmaceutical and materials science research. We present two robust, field-proven protocols for the regioselective chlorination of 3-methyl-1H-pyrazole, utilizing N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂). This document provides not only step-by-step instructions but also delves into the underlying reaction mechanisms, safety protocols, troubleshooting, and characterization data to ensure reliable and reproducible outcomes for researchers.
Introduction: The Significance of this compound
Pyrazoles are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The introduction of a halogen atom, such as chlorine, onto the pyrazole core at the C4 position creates a versatile synthetic handle. This functionalization allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. This compound, specifically, serves as a key intermediate in the development of novel agrochemicals and active pharmaceutical ingredients (APIs).[2][3] Its synthesis via direct chlorination of the readily available 3-methyl-1H-pyrazole is an efficient and common transformation in synthetic organic chemistry.
Reaction Scheme and Mechanistic Insights
The synthesis proceeds via an electrophilic aromatic substitution reaction on the 3-methyl-1H-pyrazole ring. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.
Reaction: 3-methyl-1H-pyrazole → this compound
Mechanism: The chlorination of pyrazoles is a classic example of electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible position on the pyrazole ring, making it the preferred site for electrophilic attack.[4]
-
Generation of the Electrophile: The chlorinating agent (NCS or SO₂Cl₂) serves as a source of an electrophilic chlorine species (Cl⁺ or a polarized equivalent).
-
Nucleophilic Attack: The π-electron system of the pyrazole ring attacks the electrophilic chlorine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ring.
-
Deprotonation/Re-aromatization: A base (which can be the solvent or the succinimide anion in the case of NCS) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final this compound product.
The choice between NCS and SO₂Cl₂ often depends on factors like substrate sensitivity, desired reaction conditions, and safety considerations. NCS is a solid and generally considered easier and safer to handle, while SO₂Cl₂ is a corrosive liquid that reacts violently with water but can be a more potent chlorinating agent.[5][6]
Experimental Protocols
Two distinct protocols are provided below. Protocol A utilizes N-Chlorosuccinimide, a milder reagent suitable for many applications. Protocol B employs Sulfuryl Chloride, a more reactive agent that may be necessary for less reactive substrates but requires more stringent safety precautions.
Protocol A: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from general procedures for the halogenation of pyrazoles.[4] NCS is a crystalline solid, making it easier to handle than gaseous or volatile liquid chlorinating agents.[5]
Materials:
-
3-methyl-1H-pyrazole (1.0 eq)[7]
-
Acetonitrile (or Dichloromethane, DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-methyl-1H-pyrazole (1.0 eq) and dissolve it in acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Work-up:
-
Filter the mixture to remove the succinimide byproduct.[5]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted NCS), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of this compound.
Protocol B: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Extreme Caution is advised. Sulfuryl chloride is a highly corrosive and moisture-sensitive liquid that releases toxic gases (HCl and SO₂) upon decomposition.[6] This procedure must be performed in a well-ventilated chemical fume hood.
Materials:
-
3-methyl-1H-pyrazole (1.0 eq)[7]
-
Sulfuryl Chloride (SO₂Cl₂) (1.0 eq)[6]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon) with a bubbler outlet to an acid gas trap (e.g., a beaker with NaOH solution)
-
Low-temperature bath (ice/water)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet, add 3-methyl-1H-pyrazole (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sulfuryl chloride (1.0 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The reaction evolves gaseous byproducts (HCl and SO₂), which should be vented through a trap.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient).
-
-
Characterization: Isolate the product and confirm its identity and purity via spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Data Summary and Characterization
The synthesized product should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Molecular Formula | C₄H₅ClN₂ |
| Molecular Weight | 116.55 g/mol [10] |
| Appearance | White to off-white solid or crystalline powder |
| ¹H NMR | Expect signals for the methyl group, the pyrazole C5-H, and the N-H proton. The C5-H signal will be a singlet. Chemical shifts will vary based on the solvent used.[11] |
| ¹³C NMR | Expect four distinct carbon signals corresponding to the methyl group and the three pyrazole ring carbons. |
| Mass Spec (MS) | [M]+ peak at m/z ≈ 116 and a characteristic [M+2]+ peak at m/z ≈ 118 with an intensity of ~33% of the [M]+ peak, confirming the presence of one chlorine atom. |
Safety and Handling
Proper safety precautions are paramount for a successful and safe synthesis.
| Reagent | Hazards | Handling Precautions |
| 3-methyl-1H-pyrazole | Harmful if swallowed, causes skin and eye irritation. | Wear standard PPE (lab coat, gloves, safety glasses). |
| N-Chlorosuccinimide (NCS) | Corrosive, causes burns. Oxidizer. Harmful if swallowed.[9] | Handle in a fume hood. Avoid contact with skin and eyes. Keep away from combustible materials. Wear appropriate PPE.[8][12] |
| Sulfuryl Chloride (SO₂Cl₂) | Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[6] | Must be handled in a chemical fume hood. Use a gas trap. Wear heavy-duty gloves, face shield, and lab coat. Ensure no contact with water or moisture.[6] |
| Solvents (ACN, DCM) | Flammable (ACN), suspected carcinogen (DCM). Volatile. | Handle in a well-ventilated area or fume hood. Avoid inhalation of vapors. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reagent; low temperature; insufficient reaction time. | Check the quality of the chlorinating agent. Consider gentle heating (for NCS). Increase reaction time and continue monitoring. |
| Formation of Multiple Products | Over-chlorination (dichlorination); side reactions. | Use stoichiometric amounts of the chlorinating agent (1.0-1.05 eq). Ensure slow, controlled addition, especially with SO₂Cl₂ at low temperatures. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. A shallow gradient may be necessary. Recrystallization could be an alternative purification method. |
| Low Yield after Work-up | Product is water-soluble and lost in the aqueous layer; decomposition during work-up. | Perform multiple extractions of the aqueous layer with the organic solvent. Ensure the work-up is not overly basic or acidic if the product is sensitive. |
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-chloro-3-methyl-1H-pyrazole
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system, serving as the core of numerous pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] Its structural resemblance to the native purine system allows it to function as a bioisostere, effectively competing for ATP binding sites in various enzymes.[2][4] This document provides a comprehensive guide for the synthesis of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a valuable and versatile intermediate, starting from the commercially available 4-chloro-3-methyl-1H-pyrazole.[5][6] We will detail the strategic rationale, reaction mechanisms, step-by-step protocols, and characterization data, offering researchers a robust and reproducible pathway to this important molecular framework.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[3,4-d]pyrimidine system, a molecular architecture that has garnered immense interest in medicinal chemistry. This scaffold is central to the development of therapeutics targeting a wide array of diseases. Notably, derivatives have shown potent activity as inhibitors of cyclin-dependent kinases (CDKs), Src tyrosine kinase, and vascular endothelial growth factor receptor 2 (VEGFR-2), making them prominent candidates in oncology research.[2][7][8][9] The ability to readily functionalize the pyrazolo[3,4-d]pyrimidine core at various positions allows for the fine-tuning of steric and electronic properties, enabling the optimization of target affinity and pharmacokinetic profiles.
Our starting material, this compound, is an accessible building block.[5] However, it lacks the requisite 5-amino group necessary for the classical construction of the fused pyrimidine ring. Therefore, our synthetic strategy is centered on the regioselective functionalization of the pyrazole ring to install this key amine, followed by a cyclization reaction to build the target heterocycle.
Overall Synthetic Strategy
The conversion of this compound to 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a multi-step process that hinges on a key transformation: the formation of a 5-aminopyrazole intermediate.[10] The overall workflow is logical and addresses the initial lack of functionality at the C5 position of the pyrazole.
The strategy involves three primary stages:
-
Nitration: Electrophilic nitration to install a nitro group at the C5 position of the pyrazole ring. This is the most direct method to functionalize this position.
-
Reduction: Chemical reduction of the newly introduced nitro group to a primary amine, yielding the crucial 5-amino-4-chloro-3-methyl-1H-pyrazole intermediate.
-
Annulation: Cyclization of the 5-aminopyrazole with a one-carbon (C1) electrophile to construct the fused pyrimidine ring, a process known as annulation.
This strategic sequence is visualized in the workflow diagram below.
Caption: Synthetic workflow from starting material to the target pyrazolo[3,4-d]pyrimidine.
Mechanistic Considerations & Experimental Rationale
Step 1: Regioselective Nitration
-
Causality: The pyrazole ring is an electron-rich heterocycle susceptible to electrophilic substitution. The primary challenge is controlling the regioselectivity. The presence of the methyl group (C3) and the chloro group (C4) influences the electronic distribution. Nitration is directed to the C5 position, which is ortho to the activating N1-H and meta to the deactivating chloro group, making it the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids. Careful temperature control (0-5 °C) is crucial to prevent side reactions and dinitration.
Step 2: Reduction of the Nitro Intermediate
-
Causality: The conversion of the nitro group to an amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation), reduction with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is chosen for its reliability, high yield, and tolerance of the chloro-substituent. The acidic conditions ensure the product is formed as the hydrochloride salt, which often aids in its precipitation and purification. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps leading to the final amine.
Step 3: Pyrimidine Ring Annulation
-
Causality: This is the key ring-forming step. The 5-aminopyrazole acts as a bidentate nucleophile. The reaction with formamide serves a dual purpose: it acts as both the C1 source and the solvent. At high temperatures (150-180 °C), the 5-amino group attacks the carbonyl carbon of formamide. A subsequent intramolecular cyclization occurs as the pyrazole ring nitrogen (N1) attacks the newly formed formamidine carbon. The final step is the elimination of water to yield the aromatic pyrazolo[3,4-d]pyrimidine ring. This one-pot cyclization is highly efficient for constructing the target scaffold.[4]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle concentrated acids and phosphorus oxychloride with extreme care.
Protocol 1: Synthesis of 4-chloro-3-methyl-5-nitro-1H-pyrazole
-
Materials & Equipment:
-
This compound (1.17 g, 10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%), 10 mL
-
Fuming Nitric Acid (HNO₃, >90%), 2 mL
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath, dropping funnel
-
Crushed ice, deionized water
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.17 g, 10 mmol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (10 mL) while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (2 mL) to concentrated sulfuric acid (3 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Very slowly and carefully, pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A pale yellow precipitate will form.
-
Stir the slurry for 15 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 30 mL) until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum to yield 4-chloro-3-methyl-5-nitro-1H-pyrazole as a pale yellow solid.
-
Protocol 2: Synthesis of 5-amino-4-chloro-3-methyl-1H-pyrazole
-
Materials & Equipment:
-
4-chloro-3-methyl-5-nitro-1H-pyrazole (1.62 g, 10 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%), 20 mL
-
Ethanol, 20 mL
-
50% Sodium Hydroxide (NaOH) solution
-
Round-bottom flask (250 mL) with reflux condenser, heating mantle, magnetic stirrer
-
-
Procedure:
-
Suspend 4-chloro-3-methyl-5-nitro-1H-pyrazole (1.62 g, 10 mmol) in ethanol (20 mL) in a 250 mL round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (11.3 g, 50 mmol) in concentrated HCl (20 mL) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to 70 °C with stirring for 3 hours. The reaction mixture should become a clear solution.
-
After 3 hours, cool the reaction to room temperature and then further cool in an ice bath.
-
Slowly basify the mixture by adding 50% NaOH solution dropwise until the pH is ~10-11. A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-amino-4-chloro-3-methyl-1H-pyrazole as an off-white solid.
-
Protocol 3: Synthesis of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Materials & Equipment:
-
5-amino-4-chloro-3-methyl-1H-pyrazole (1.32 g, 10 mmol)
-
Formamide (HCONH₂), 15 mL
-
Round-bottom flask (50 mL) with reflux condenser, heating mantle, magnetic stirrer, distillation setup (optional)
-
-
Procedure:
-
Place 5-amino-4-chloro-3-methyl-1H-pyrazole (1.32 g, 10 mmol) and formamide (15 mL) in a 50 mL round-bottom flask.
-
Heat the mixture to 170-180 °C under a reflux condenser and maintain this temperature for 4-5 hours. Ammonia and water will be evolved.
-
Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of cold water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a crystalline solid.
-
Summary of Results & Characterization
The described three-step synthesis provides a reliable route to the target compound. Expected yields and key characterization data are summarized below. Researchers should confirm structures using standard analytical techniques.
| Step | Product Name | Typical Yield | Appearance | Expected ¹H NMR (δ, ppm)¹ | Expected MS (m/z) [M+H]⁺ |
| 1 | 4-chloro-3-methyl-5-nitro-1H-pyrazole | 80-90% | Pale yellow solid | ~13.5 (br s, 1H, NH), ~2.5 (s, 3H, CH₃) | 162.0 |
| 2 | 5-amino-4-chloro-3-methyl-1H-pyrazole | 75-85% | Off-white solid | ~11.5 (br s, 1H, NH), ~5.0 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃) | 132.0 |
| 3 | 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | 70-80% | Crystalline solid | ~14.0 (br s, 1H, NH), ~8.7 (s, 1H, C5-H), ~2.7 (s, 3H, CH₃) | 170.0 |
| ¹ Note: ¹H NMR chemical shifts are approximate and can vary based on solvent (typically DMSO-d₆) and concentration. |
Conclusion and Future Directions
This application note details a robust and logical synthetic pathway to 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine from a simple, commercially available pyrazole. The causality-driven protocols provide researchers with the necessary details to reproduce this synthesis reliably. The chloro-substituent at the 4-position is particularly valuable as it serves as a synthetic handle for further diversification via nucleophilic aromatic substitution reactions (e.g., amination, etherification), enabling the creation of extensive libraries of novel pyrazolo[3,4-d]pyrimidine derivatives for drug discovery and development.[11][12]
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound CAS#: 1092682-87-5 [chemicalbook.com]
- 7. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Development of analytical methods (HPLC, GC) for 4-chloro-3-methyl-1H-pyrazole
An In-depth Technical Guide to the Development of Analytical Methods (HPLC, GC) for 4-chloro-3-methyl-1H-pyrazole
This document provides a comprehensive guide for the development of robust and reliable analytical methods for the quantification and purity assessment of this compound. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, ensuring its quality is of paramount importance. This guide is intended for researchers, scientists, and drug development professionals, offering detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) application notes and protocols. The methodologies presented herein are grounded in fundamental chromatographic principles and are designed to be self-validating systems.
Introduction to the Analyte: this compound
This compound is a substituted pyrazole, a class of heterocyclic compounds known for their diverse biological activities.[1] Understanding the physicochemical properties of this analyte is the cornerstone of developing effective analytical methods.
Key Physicochemical Properties (Predicted and Inferred):
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C4H5ClN2 | --- |
| Molecular Weight | 116.55 g/mol | Influences volatility and solubility. |
| Polarity | Moderately polar | Guides the choice of chromatographic mode (Reverse Phase HPLC is a strong candidate).[2] |
| Boiling Point (Predicted) | A related compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, has a predicted boiling point of 339.5 °C.[3][4] This suggests that this compound is sufficiently volatile for GC analysis. | Suitable for Gas Chromatography. |
| UV Absorbance | Pyrazole and its derivatives typically exhibit UV absorbance due to the π-electron system of the heterocyclic ring.[5][6][7] The exact λmax will be influenced by the substituents. | Suitable for UV detection in HPLC. |
| Thermal Stability | Pyrazole derivatives are generally thermally stable. However, some halogenated compounds can be thermally labile.[8][9][10] | GC inlet temperature should be carefully optimized to prevent degradation. |
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is the recommended technique for the analysis of this compound due to its moderate polarity.[2] This method allows for the separation of the main component from potential impurities, which may have different polarities.
Application Note: HPLC Analysis of this compound
This application note details a robust RP-HPLC method for the quantitative analysis and impurity profiling of this compound. The method is designed to be specific, accurate, and precise, in line with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[11]
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 column is chosen as the stationary phase due to its versatility and wide applicability in retaining moderately polar to non-polar compounds. The hydrophobic C18 chains will interact with the pyrazole derivative, providing good retention and separation from more polar or less polar impurities.
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and water is used as the mobile phase. The organic solvent elutes the analyte from the column, and the ratio of organic to aqueous phase can be adjusted to optimize retention time and resolution. A slightly acidic mobile phase (e.g., using formic acid) is often beneficial for heterocyclic compounds to ensure consistent ionization and improve peak shape.
Protocol: HPLC Method for this compound
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (analytical grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) | A gradient allows for the elution of compounds with a wider range of polarities and can improve peak shape. |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B (re-equilibration) | This program provides a gentle initial gradient to separate early eluting impurities, followed by a steeper gradient to elute the main analyte and any late-eluting components in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
| Detection Wavelength | 220 nm (or experimentally determined λmax) | Pyrazoles absorb in the low UV region. The optimal wavelength should be determined by running a UV scan of the analyte.[5][6][7] |
4. System Suitability: Before sample analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
5. Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Part 2: Gas Chromatography (GC) Method
Gas chromatography is a suitable technique for the analysis of this compound due to its predicted volatility. This method is particularly useful for assessing the purity of the compound and for detecting volatile impurities.
Application Note: GC Analysis of this compound
This application note describes a GC method for the analysis of this compound. The method is designed to provide good separation of the analyte from potential volatile impurities and degradation products. Given the potential for thermal lability of halogenated compounds, careful optimization of the injector temperature is critical.[8][9][10]
Causality Behind Experimental Choices:
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. This type of column provides good selectivity for a wide range of compounds, including those with some polarity like pyrazoles.
-
Injector: A split/splitless injector is recommended. For quantitative analysis, a split injection is often used to handle concentrated samples and ensure sharp peaks. For trace analysis, a splitless injection can be employed to enhance sensitivity. The injector temperature should be kept as low as possible to prevent thermal degradation while ensuring complete and rapid vaporization of the analyte.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For higher specificity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice.
-
Temperature Program: A temperature program is essential to separate compounds with different boiling points. The program should start at a temperature low enough to trap the analyte at the head of the column, followed by a ramp to elute the analyte and any higher-boiling impurities.
Protocol: GC Method for this compound
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a column oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier gas: Helium or Hydrogen (high purity).
-
Solvent: Dichloromethane or Methanol (GC grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the chosen solvent, and dilute to a final concentration within the calibration range.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile mid-polarity column suitable for a wide range of compounds. |
| Injector Temperature | 250 °C (to be optimized) | A starting point that should be evaluated for potential thermal degradation. Lower temperatures may be necessary.[10] |
| Injection Volume | 1 µL | A standard injection volume. |
| Injection Mode | Split (e.g., 20:1 split ratio) | For quantitative analysis of the main component. Can be switched to splitless for trace impurity analysis. |
| Carrier Gas | Helium | An inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp 1: 10 °C/min to 150 °C; Ramp 2: 20 °C/min to 280 °C, hold for 5 min | This program allows for the separation of volatile components at the beginning and then elutes the target analyte and higher boiling impurities. |
| Detector | FID or MS | FID for general quantification, MS for identification and higher sensitivity. |
| FID Temperature | 300 °C | To ensure complete combustion of the analytes. |
| MS Transfer Line Temp. | 280 °C | To prevent condensation of the analytes before entering the mass spectrometer. |
| MS Ion Source Temp. | 230 °C | A standard ion source temperature. |
4. Data Analysis: For FID, construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. For MS, use the total ion chromatogram (TIC) for quantification or extracted ion chromatograms for enhanced selectivity.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound using either HPLC or GC.
Caption: General workflow for the analysis of this compound.
Method Validation as a Self-Validating System
Any developed analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
By systematically evaluating these parameters, the developed HPLC and GC methods become self-validating systems, ensuring the generation of trustworthy and reliable data.
References
- 1. asianjpr.com [asianjpr.com]
- 2. chembk.com [chembk.com]
- 3. conchainbio.com [conchainbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Features of gas chromatographic analysis of thermally unstable compounds › SPbU Researchers Portal [pureportal.spbu.ru]
- 9. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. welch-us.com [welch-us.com]
Application Notes & Protocols: Effective Purification Techniques for 4-chloro-3-methyl-1H-pyrazole
Abstract
4-chloro-3-methyl-1H-pyrazole is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. The purity of this intermediate is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. This guide provides a comprehensive overview of robust purification strategies, moving beyond simple procedural lists to explain the underlying chemical principles. We will explore purification via recrystallization, acid-base extraction, acid salt precipitation, and column chromatography, offering detailed protocols and troubleshooting insights tailored for researchers, chemists, and process development professionals.
Introduction: The Challenge of Purity in Pyrazole Synthesis
The synthesis of this compound, typically achieved through the chlorination of 3-methylpyrazole or via cyclization routes, often yields a crude product contaminated with several process-related impurities.[1] Understanding the nature of these impurities is the first step in designing an effective purification strategy.
Common Impurities Include:
-
Starting Materials: Unreacted 3-methylpyrazole.
-
Regioisomers: 4-chloro-5-methyl-1H-pyrazole, a common byproduct whose formation is influenced by reaction conditions like pH and solvent choice.[2][3]
-
Over-chlorinated Species: Dichloro- or trichloro-pyrazoles, which can arise from aggressive chlorination conditions.
-
Reagent Residues: Residual acids, bases, or salts from the reaction workup.
The structural similarity between the target compound and its regioisomeric impurity presents the most significant purification challenge. Their comparable polarities and physical properties often render simple purification methods ineffective. This document outlines multi-faceted approaches to achieve >98% purity, a common requirement for subsequent synthetic steps.
Foundational Analysis: Characterizing the Crude Product
Before attempting any purification, a thorough analysis of the crude material is essential. This baseline assessment allows for the selection of the most appropriate technique and provides a benchmark against which to measure success.
| Analytical Technique | Purpose | Key Insights Gained |
| Thin-Layer Chromatography (TLC) | Rapid purity assessment & method development | Visualize the number of components; determine relative polarities to select a solvent system for column chromatography. |
| ¹H NMR Spectroscopy | Structural confirmation and impurity identification | Identify characteristic peaks for the desired product and quantify isomeric ratios or unreacted starting material. |
| LC-MS | High-sensitivity purity analysis | Detect trace impurities and confirm the molecular weights of all components in the mixture. |
| Melting Point | Physical property assessment of purity | A broad and depressed melting range indicates the presence of impurities. A sharp melting point is a good indicator of high purity. |
Note: While a definitive melting point for this compound is not consistently reported in public literature, a pure compound is expected to exhibit a sharp, narrow melting range. The Safety Data Sheet (SDS) for this compound often indicates "no data available" for physical properties, underscoring the need for careful in-lab characterization.[4]
Purification Strategy 1: Selective Crystallization of the Free Base
Recrystallization is a powerful technique that relies on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the crude product completely at an elevated temperature but will allow only the target compound to crystallize upon cooling, leaving impurities behind in the mother liquor.
Scientific Rationale
The principle of "like dissolves like" is a useful starting point. Pyrazoles, being moderately polar, exhibit solubility in a range of organic solvents.[5] The key is to find a solvent or solvent system where the solubility curve of this compound is steep, while the solubility curves of impurities are either very high or very low across the temperature range. For regioisomers with similar solubilities, a carefully chosen solvent pair (one "good" solvent and one "poor" solvent) can often enhance the separation.
Protocol: Recrystallization from an Ethyl Acetate/Hexanes System
This protocol is a robust starting point. Researchers should perform small-scale trials to confirm its suitability for their specific impurity profile.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethyl acetate to the crude this compound until it fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes faintly and persistently cloudy (the saturation point).
-
Crystal Growth: Add a few more drops of hot ethyl acetate to redissolve the cloudiness and then allow the flask to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Analyze the purified product by TLC, NMR, and melting point to confirm the removal of impurities.
Purification Strategy 2: Exploiting Basicity via Acid-Base Extraction
The pyrazole ring contains a basic, pyridine-like nitrogen atom that can be protonated by an acid. This chemical property can be powerfully exploited to separate the pyrazole from non-basic impurities.[6]
Scientific Rationale
When the basic nitrogen of this compound is protonated by an acid (like HCl), it forms a hydrochloride salt. This ionic salt is highly soluble in the aqueous phase and insoluble in non-polar organic solvents. Neutral impurities (e.g., over-chlorinated byproducts or non-basic starting materials) will remain in the organic phase. This allows for a clean separation using a separatory funnel. The process is then reversed by adding a base to the aqueous layer to deprotonate the pyrazole salt, causing the neutral, purified pyrazole to precipitate or be extracted back into an organic solvent.
Diagram 1: Workflow for purification by acid-base extraction.
Protocol: Liquid-Liquid Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it three times with 1M aqueous HCl. Combine the aqueous layers. The desired pyrazole is now in the aqueous phase as its salt.
-
Wash Organic Layer (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-basic material.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add 2M aqueous NaOH with stirring until the pH is >10. The neutral pyrazole will either precipitate as a solid or form an oil.
-
Back-Extraction: Extract the neutralized aqueous layer three times with fresh dichloromethane.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Purification Strategy 3: Acid Salt Precipitation and Isolation
A variation of the acid-base technique is the direct crystallization of the pyrazole's acid addition salt. This method can be highly effective if the salt has low solubility in a specific organic solvent. A patent for purifying pyrazoles describes this general approach.[1]
Scientific Rationale
Instead of partitioning between liquid phases, this method involves dissolving the crude mixture in an organic solvent and adding a strong acid. The resulting pyrazolium salt, being ionic, may be poorly soluble in the non-polar environment and precipitate out, leaving more soluble impurities in the solution. This solid salt can then be isolated by filtration.
Diagram 2: Workflow for purification via acid salt precipitation.
Protocol: Precipitation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude product in a suitable organic solvent. Acetone or isopropanol are good starting points.[1]
-
Salt Formation: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring.
-
Precipitation: If the hydrochloride salt is insoluble, a precipitate will form. Continue adding acid until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., acetone) to remove residual mother liquor.
-
Regeneration of Free Base: The isolated salt can be used directly in some applications or neutralized as described in the acid-base extraction protocol (Step 4 onwards) to recover the pure free base.
Purification Strategy 4: Adsorption Chromatography
For challenging separations, particularly of regioisomers, column chromatography is often the most effective technique. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.
Scientific Rationale
Silica gel is a polar, acidic stationary phase. Compounds are passed through the column dissolved in a mobile phase (eluent), typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[5]
-
Polar compounds interact more strongly with the silica gel and elute more slowly.
-
Non-polar compounds interact weakly and are carried through the column more quickly by the mobile phase.
By carefully selecting the polarity of the mobile phase, a "sweet spot" can be found where the target compound and its impurities travel at different rates, allowing for their separation into different fractions.
Expert Insight: The acidic nature of silica gel can sometimes cause degradation of basic compounds like pyrazoles. If streaking on TLC or low recovery from the column is observed, consider using deactivated silica (pre-treated with a base like triethylamine) or a more neutral stationary phase like alumina.
Protocol: Flash Column Chromatography on Silica Gel
-
TLC Analysis: First, determine an optimal eluent system using TLC. Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give the target compound an Rf value of ~0.3 and show clear separation from major impurities.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it with the chosen non-polar solvent (hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Run the column using the pre-determined eluent system. If separation is difficult, a shallow gradient (gradually increasing the percentage of ethyl acetate) can be employed.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Conclusion and Recommendations
There is no single "best" method for purifying this compound; the optimal strategy depends on the scale of the reaction and the specific impurity profile.
-
For gross purification to remove non-basic impurities, acid-base extraction is a rapid, scalable, and highly effective first pass.
-
For removing regioisomeric impurities , flash column chromatography offers the highest resolving power.
-
Recrystallization is an excellent final polishing step to obtain highly crystalline material, provided a suitable solvent system is identified.
-
Acid salt precipitation offers a clever alternative to liquid-liquid extraction and can be very efficient if the salt's solubility properties are favorable.
A multi-step approach, such as an initial acid-base extraction followed by a final recrystallization, will often yield the highest purity material. Always validate the purity of the final product using a combination of analytical techniques.
References
- 1. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
The Role of 4-Chloro-3-methyl-1H-pyrazole in the Synthesis of Advanced Photochromic Compounds: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of 4-chloro-3-methyl-1H-pyrazole in the synthesis of photochromic compounds. We will delve into the synthetic versatility of this pyrazole derivative, offering detailed protocols, mechanistic insights, and a discussion of its broader potential in the development of novel light-sensitive materials.
Introduction: The Allure of Photochromism and the Pyrazole Scaffold
Photochromism, the reversible transformation of a chemical species between two forms with distinct absorption spectra upon photoirradiation, is a cornerstone of smart material design. This phenomenon underpins a wide array of applications, from self-darkening eyewear and optical data storage to molecular switches and targeted drug delivery systems. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the design of photochromic materials. Its inherent electronic properties, synthetic tractability, and ability to participate in various tautomeric equilibria make it an ideal building block for molecules that exhibit controlled responses to light.
This guide focuses on the utility of a specific pyrazole derivative, this compound, as a versatile precursor for a range of photochromic compounds. We will provide a detailed, field-proven protocol for the synthesis of a complex photochromic molecule, highlighting the critical role of a key intermediate derived from our starting pyrazole. Furthermore, we will explore the broader synthetic possibilities that this intermediate unlocks.
Core Synthesis Protocol: From Pyrazole to a Photochromic Bicyclic Aziridine Derivative
This section provides a comprehensive, step-by-step protocol for the synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a compound known to exhibit photochromic behavior in both crystalline and solution phases.[1] The synthesis is a multi-step process that begins with the preparation of a key aldehyde intermediate.
Synthesis of the Key Intermediate: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The crucial first step is the synthesis of the aldehyde, which is achieved through a Vilsmeier-Haack reaction. This reaction formylates an activated aromatic ring, in this case, the pyrazolone precursor.[1]
Reaction Scheme:
Figure 1: Synthesis of the pyrazole aldehyde intermediate.
Experimental Protocol:
-
Reagent Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, cool dimethylformamide (DMF, 15 mmol, 1.15 mL) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 35 mmol, 3.2 mL) dropwise to the cooled DMF with continuous stirring over a period of 15 minutes. Continue stirring for an additional 20 minutes at 0 °C.
-
Reaction with Pyrazolone: To this freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, 0.88 g).
-
Reaction Execution: Heat the reaction mixture under reflux for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water (60 mL). A solid product will precipitate. Filter the solid, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.
Expected Yield and Characterization:
| Property | Value |
| Yield | ~80% |
| Melting Point | 141–142 °C |
Synthesis of the Final Photochromic Compound
This final step involves a one-pot, three-component reaction between the synthesized pyrazole aldehyde, an aziridine derivative, and ammonium acetate.[1]
Reaction Scheme:
References
Application Note & Protocols: The Strategic Role of 4-Chloro-3-methyl-1H-pyrazole in the Synthesis of Novel Kinase Inhibitors as Potential Antitumor Agents
Introduction: The Pyrazole Scaffold as a Cornerstone in Oncology Drug Discovery
The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, particularly small molecule protein kinase inhibitors (PKIs).[1][2] Protein kinases, a large family of enzymes that regulate essential cellular processes like cell growth, proliferation, and signal transduction, are frequently overexpressed or dysregulated in cancerous cells.[1][2] Consequently, inhibiting their activity has become a cornerstone of modern oncology. Within the vast chemical space explored for PKI development, the pyrazole ring has emerged as a "privileged scaffold."[1][2] This five-membered nitrogen-containing heterocycle is a key structural feature in numerous FDA-approved anticancer drugs, including Crizotinib, Ruxolitinib, and Encorafenib.[1][2] The significance of the pyrazole moiety lies in its synthetic accessibility, favorable drug-like properties, and its capacity to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, often acting as an adenine-mimetic.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of a specific, highly versatile pyrazole derivative: 4-chloro-3-methyl-1H-pyrazole . We will explore its strategic importance as a starting material and provide detailed, field-proven protocols for its elaboration into potential antitumor agents, focusing on the synthesis of kinase inhibitors. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
This compound: A Versatile Building Block for Kinase Inhibitor Synthesis
The this compound scaffold is particularly valuable for several reasons:
-
Orthogonal Functionalization: The presence of a reactive chlorine atom at the C4 position and a nucleophilic nitrogen at the N1 position allows for sequential and selective functionalization. This orthogonality is critical for building molecular complexity and exploring structure-activity relationships (SAR).
-
Vector for Diversity: The chlorine atom serves as a handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4] This enables the exploration of different chemical spaces to optimize potency and selectivity against specific kinase targets.
-
Modulation of Physicochemical Properties: The substituents introduced at the C4 position can significantly influence the compound's solubility, lipophilicity, and metabolic stability, all critical parameters for drug development.
The general synthetic strategy, which will be detailed in the protocols below, involves two key transformations:
-
N-Arylation/N-Alkylation: The pyrazole nitrogen is first functionalized, often with an aromatic or heteroaromatic ring, to anchor the molecule within a specific region of the kinase binding site.
-
C4-Functionalization via Cross-Coupling: The C4-chloro group is then replaced with another chemical moiety to further enhance binding affinity and selectivity.
This stepwise approach allows for the modular construction of a diverse library of potential kinase inhibitors from a single, readily available starting material.
Experimental Protocols: Synthesis of a Model Pyrazole-Based Kinase Inhibitor
The following protocols outline a representative synthesis of a potential kinase inhibitor library based on the this compound core. The target compounds are designed to have features common to many known kinase inhibitors, such as a substituted pyrazole core.
Protocol 1: N-Arylation of this compound
This protocol describes the N-arylation of this compound with a substituted aryl halide. The choice of the aryl halide can be varied to explore different SAR.
Rationale: The N-aryl group often plays a crucial role in orienting the inhibitor within the kinase's active site. A weak base like potassium carbonate is used to deprotonate the pyrazole nitrogen without causing unwanted side reactions.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the desired aryl halide (e.g., a substituted bromobenzene) (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-chloro-3-methyl-1H-pyrazole.
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous DMF | High boiling point and good solubility for reactants. |
| Base | K₂CO₃ | Sufficiently basic to deprotonate the pyrazole without promoting side reactions. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Workup | Aqueous | To quench the reaction and remove inorganic salts. |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Functionalization
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the N-aryl-4-chloro-3-methyl-1H-pyrazole with a boronic acid or boronic ester derivative. This reaction is a powerful tool for forming carbon-carbon bonds.[4]
Rationale: The Suzuki-Miyaura coupling is a robust and versatile reaction with high functional group tolerance, making it ideal for late-stage diversification in drug discovery.[4] The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.
Step-by-Step Methodology:
-
To a degassed solution of N-aryl-4-chloro-3-methyl-1H-pyrazole (1.0 eq) and the desired boronic acid or boronic ester (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final C4-functionalized pyrazole derivative.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A common and effective catalyst for Suzuki-Miyaura couplings. |
| Solvent | Dioxane/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Base | Na₂CO₃ or K₃PO₄ | Activates the boronic acid and facilitates the catalytic cycle. |
| Inert Atmosphere | Argon or Nitrogen | Prevents the oxidation and deactivation of the palladium catalyst. |
Visualization of Synthetic Workflow and Biological Context
Synthetic Workflow Diagram
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Application Notes and Protocols for the Use of 4-chloro-3-methyl-1H-pyrazole as a Precursor for Novel Pesticides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern agrochemical research, contributing to the development of highly effective and selective pesticides. This document provides a detailed technical guide on the strategic use of 4-chloro-3-methyl-1H-pyrazole as a versatile precursor for the synthesis of novel fungicides, insecticides, and herbicides. We will delve into the synthesis of this key intermediate, explore its derivatization into various classes of pesticides, and provide detailed protocols for the synthesis and biological evaluation of a representative novel pesticide. The causality behind experimental choices and the importance of structure-activity relationship (SAR) studies will be emphasized throughout to empower researchers in the rational design of next-generation crop protection agents.
Introduction: The Significance of the Pyrazole Moiety in Agrochemicals
The five-membered heterocyclic pyrazole ring is a privileged structure in medicinal and agrochemical science due to its diverse biological activities.[1] Pyrazole derivatives have been successfully commercialized as fungicides, insecticides, and herbicides, demonstrating a broad spectrum of activity and often novel modes of action that can combat resistance to existing pesticide classes.[2] The tunability of the pyrazole core at its four substitutable positions allows for fine-tuning of a molecule's physicochemical properties and biological activity.
This compound, in particular, serves as a high-value starting material for the synthesis of a new generation of pesticides.[3] Its specific substitution pattern provides a reactive handle for further chemical modifications, enabling the exploration of diverse chemical spaces and the discovery of compounds with enhanced efficacy and improved safety profiles.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a precursor is fundamental for reaction design and optimization. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1092682-87-5 | [4][5][6] |
| Molecular Formula | C4H5ClN2 | [5][6] |
| Molecular Weight | 116.55 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of a suitable diketone with a hydrazine derivative, followed by chlorination. Below is a representative protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl3)
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl3) (5-10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of dimethylformamide (DMF) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl3 by slowly adding it to ice-cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
This compound as a Versatile Precursor
The chlorine atom at the 4-position and the reactive nitrogen at the 1-position of the pyrazole ring are key functionalities that allow for a wide range of derivatizations, leading to the creation of diverse pesticide classes with different modes of action.
Synthetic Pathways to Novel Pesticides
-
Fungicides: The pyrazole ring is a common feature in succinate dehydrogenase inhibitor (SDHI) fungicides.[8] The N-H of this compound can be functionalized with various aryl or alkyl groups, and the methyl group can be further modified to introduce a carboxamide moiety, a key pharmacophore for SDHI activity.
-
Insecticides: Pyrazole-based insecticides often target the nervous system of insects. For instance, derivatization can lead to compounds that act as antagonists of the GABA-gated chloride channel or as modulators of ryanodine receptors.[9][10] The synthesis of such insecticides often involves N-arylation and further elaboration of the substituents at the 3 and 5 positions.
-
Herbicides: Pyrazole herbicides can act by inhibiting enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] The synthesis of these herbicides typically involves the introduction of a substituted benzoyl group at the 4-position of the pyrazole ring.
Illustrative Derivatization Pathways
Caption: Synthetic pathways from this compound to novel pesticides.
Detailed Protocol: Synthesis of a Novel Pyrazole-Amide Fungicide
This protocol details the synthesis of a representative N-aryl-pyrazole-carboxamide, a class of compounds known for their potent fungicidal activity.
Experimental Protocol: Synthesis of N-(2-methylphenyl)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanamide
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
2-Methylaniline
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer
-
Ice bath
Procedure:
Step 1: Synthesis of 1-(acryloyl)-4-chloro-3-methyl-1H-pyrazole
-
Reaction Setup: Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Acryloyl Chloride: Cool the mixture in an ice bath and add acryloyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is used in the next step without further purification.
Step 2: Synthesis of N-(2-methylphenyl)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanamide
-
Reaction Setup: Dissolve the crude 1-(acryloyl)-4-chloro-3-methyl-1H-pyrazole (1 equivalent) and 2-methylaniline (1.2 equivalents) in DMF.
-
Reaction: Heat the mixture to 80°C and stir for 6 hours.
-
Work-up: Cool the reaction mixture, pour it into ice-water, and collect the precipitate by filtration.
-
Purification: Recrystallize the solid from ethanol to obtain the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a novel pyrazole-amide fungicide.
Protocol for Biological Evaluation of a Novel Pesticide
The biological evaluation of a newly synthesized compound is crucial to determine its efficacy and spectrum of activity.[12] This protocol provides a general framework for the in-vitro and in-vivo evaluation of a novel fungicide.
Experimental Protocol: Fungicidal Activity Assay
In-vitro Assay (Mycelial Growth Inhibition):
-
Preparation of Fungal Cultures: Obtain pure cultures of target pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Preparation of Test Solutions: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to obtain a range of test concentrations.
-
Assay Setup: Add the test solutions to molten PDA to achieve the desired final concentrations. Pour the amended agar into Petri dishes.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for fungal growth.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 (Effective Concentration to inhibit 50% of growth) value.
In-vivo Assay (Detached Leaf Assay):
-
Plant Material: Use healthy, young leaves from a susceptible host plant (e.g., tomato, wheat).
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in a suitable carrier solution (e.g., water with a surfactant).
-
Application: Spray the detached leaves with the test solutions until runoff. Allow the leaves to air dry.
-
Inoculation: Inoculate the treated leaves with a spore suspension of the target fungus.
-
Incubation: Place the leaves in a humid chamber to maintain high humidity and incubate under appropriate light and temperature conditions.
-
Disease Assessment: After a suitable incubation period, assess the disease severity on each leaf (e.g., percentage of leaf area covered by lesions).
-
Data Analysis: Calculate the percentage of disease control for each concentration and determine the protective and curative activity of the compound.
Biological Evaluation Workflow Diagram
Caption: Workflow for the biological evaluation of a novel fungicide.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core and analysis of the resulting changes in biological activity are crucial for lead optimization.[13] Key SAR insights for pyrazole-based pesticides include:
-
N-1 Substitution: The nature of the substituent on the N-1 position of the pyrazole ring significantly influences the compound's spectrum of activity and potency. Aromatic or heteroaromatic rings are often preferred for optimal interaction with the target protein.
-
C-3 and C-5 Substituents: The groups at the C-3 and C-5 positions are critical for binding to the target site. For example, in SDHI fungicides, a carboxamide group at C-5 is essential for activity.
-
C-4 Substitution: The chloro group at the C-4 position can influence the electronic properties of the pyrazole ring and contribute to the overall lipophilicity of the molecule, affecting its uptake and transport within the target organism.
| Modification Site | General Observation | Impact on Activity |
| N-1 Position | Introduction of substituted phenyl rings | Can significantly enhance binding affinity to the target enzyme. |
| C-3 Position | Variation of alkyl or haloalkyl groups | Affects steric and electronic properties, influencing potency. |
| C-4 Position | Halogen substitution (e.g., Cl) | Increases lipophilicity and can block metabolic degradation. |
| C-5 Position | Introduction of a carboxamide linker | Crucial for interaction with the active site of many target enzymes. |
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel pesticides. Its strategic derivatization allows for the synthesis of a wide range of compounds with diverse modes of action, addressing the ongoing challenges of pest resistance and the need for more sustainable agricultural practices. The protocols and insights provided in this document serve as a foundation for researchers to explore the rich chemical space of pyrazole-based agrochemicals and to design the next generation of effective and environmentally compatible crop protection solutions.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 1092682-87-5 [chemicalbook.com]
- 5. This compound CAS#: 1092682-87-5 [chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Tebufenpyrad - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 12. csir.org.gh [csir.org.gh]
- 13. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Guide to the Regioselective Chlorination of 3-methyl-1H-pyrazole
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for the regioselective chlorination of 3-methyl-1H-pyrazole. Chlorinated pyrazole scaffolds are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. This document outlines two primary, field-proven methods utilizing N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂) as chlorinating agents. The narrative emphasizes the causality behind procedural choices, reaction mechanisms, safety protocols, and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of 4-chloro-3-methyl-1H-pyrazole.
Introduction: The Significance of Chlorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds. The introduction of a chlorine atom onto the pyrazole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, 4-chloropyrazole derivatives are crucial building blocks in the synthesis of compounds with potential anti-inflammatory, analgesic, antibacterial, and antihypertensive activities.[1] The controlled, regioselective chlorination of pyrazole precursors like 3-methyl-1H-pyrazole is therefore a critical transformation in the development of new chemical entities.
Scientific Background and Mechanism
The chlorination of 3-methyl-1H-pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich π-excessive heterocycle, making it susceptible to attack by electrophiles.
2.1. Regioselectivity: The C4 Position
Electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. This regioselectivity is governed by the stability of the resulting cationic intermediate, known as the sigma complex or arenium ion. Attack at C4 allows the positive charge to be delocalized across the ring system without placing it on the highly unfavorable azomethine nitrogen atom (N2).[2] In contrast, attack at the C3 or C5 positions would generate a highly unstable intermediate with a positive charge adjacent to the electron-withdrawing pyridine-like nitrogen, making these pathways energetically unfavorable.[3]
2.2. Reaction Mechanism
The general mechanism involves the generation of an electrophilic chlorine species (Cl⁺ or a polarized equivalent) which is then attacked by the electron-rich C4 position of the pyrazole ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 4-chlorinated product.
Caption: General mechanism of electrophilic chlorination at the C4 position of the pyrazole ring.
Selection of Chlorinating Agents
The choice of chlorinating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions, and safety considerations. N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are two of the most common and effective reagents for this transformation.[4]
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Physical State | Crystalline solid[5] | Colorless to yellow liquid[6] |
| Handling | Easier and safer to handle.[6] | Corrosive, fuming, and moisture-sensitive liquid. Requires a fume hood.[6][7] |
| Reactivity | Mild to moderate. | High. |
| Byproducts | Succinimide (water-soluble solid).[6] | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (toxic gases).[6] |
| Safety | Corrosive.[8] Can cause exothermic reactions under certain conditions.[9] | Fatal if inhaled. Reacts violently with water. Causes severe burns.[7] |
Experimental Protocols
Safety Preamble: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This method is preferred for its milder conditions and safer handling. The reaction proceeds efficiently to give the 4-halopyrazole in excellent yields.[10][11]
4.1. Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-methyl-1H-pyrazole | ≥98% | Standard chemical supplier |
| N-Chlorosuccinimide (NCS) | ≥98% | Standard chemical supplier |
| Acetonitrile (CH₃CN) | Anhydrous | Standard chemical supplier |
| Dichloromethane (DCM) | Reagent | Standard chemical supplier |
| Saturated NaHCO₃ solution | Aqueous | Prepared in-house |
| Brine | Aqueous | Prepared in-house |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Standard chemical supplier |
| Round-bottom flask, magnetic stirrer, condenser, TLC plates, rotary evaporator. |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (e.g., 4.1 g, 50 mmol).
-
Dissolution: Dissolve the pyrazole in 50 mL of anhydrous acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (e.g., 7.0 g, 52.5 mmol, 1.05 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 3-6 hours.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove the succinimide byproduct.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This protocol uses a more powerful chlorinating agent and may be suitable for less reactive substrates or when a faster reaction time is desired. Extreme caution is required when handling sulfuryl chloride.[7]
4.1. Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-methyl-1H-pyrazole | ≥98% | Standard chemical supplier |
| Sulfuryl Chloride (SO₂Cl₂) | ≥97% | Standard chemical supplier |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |
| Saturated Na₂CO₃ solution | Aqueous | Prepared in-house |
| Brine | Aqueous | Prepared in-house |
| Anhydrous Na₂SO₄ | Reagent | Standard chemical supplier |
| Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, gas trap (scrubber), TLC plates, rotary evaporator. |
4.2. Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas trap (e.g., a bubbler containing NaOH solution to neutralize HCl and SO₂ gases).
-
Dissolution: Add 3-methyl-1H-pyrazole (e.g., 8.2 g, 100 mmol) and 100 mL of anhydrous dichloromethane to the flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (e.g., 8.1 mL, 100 mmol, 1.0 equivalent) to the dropping funnel. Add the SO₂Cl₂ dropwise to the stirred pyrazole solution over 30-45 minutes, maintaining the internal temperature below 5 °C.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or GC until completion.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated sodium carbonate solution (150 mL) to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[14]
-
Concentration and Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization.
General Workflow and Characterization
The overall process from starting material to purified product follows a logical sequence of synthesis, workup, and analysis.
Caption: Standard experimental workflow for the chlorination of 3-methyl-1H-pyrazole.
Expected Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
¹H NMR (in CDCl₃): The spectrum is expected to show a singlet for the methyl group (CH₃), a singlet for the pyrazole ring proton (H5), and a broad singlet for the N-H proton. Spectroscopic data for similar compounds suggest the H5 proton appears around 7.5-7.9 ppm.[15][16]
-
¹³C NMR (in CDCl₃): Distinct signals for the methyl carbon, and the three pyrazole ring carbons are expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. For C₄H₅ClN₂, the expected m/z would be ~116.01 (M⁺) and ~118.01 (M+2).[17]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reagent; Low reaction temperature; Short reaction time. | Add a slight excess of chlorinating agent (1.05-1.1 eq); Allow the reaction to warm to RT or heat gently; Increase reaction time and monitor by TLC. |
| Formation of Dichloro-product | Excess chlorinating agent; High reaction temperature. | Use stoichiometric amounts of chlorinating agent; Maintain low temperature, especially during addition of SO₂Cl₂. |
| Low Yield after Workup | Product is water-soluble; Emulsion during extraction. | Perform additional extractions of the aqueous layer; Add brine to break emulsions. For some pyrazoles, purification via acid-salt crystallization can improve recovery.[18][19] |
| Product is an Oil/Gummy | Impurities present (e.g., residual solvent, succinimide). | Ensure complete removal of solvent under high vacuum; Perform thorough aqueous washes; Re-purify by column chromatography. |
Conclusion
The regioselective chlorination of 3-methyl-1H-pyrazole to yield this compound is a robust and essential transformation for synthetic and medicinal chemists. Both N-Chlorosuccinimide and sulfuryl chloride are effective reagents for this purpose. The choice between them should be based on the required reactivity and, most importantly, the safety infrastructure available. The protocols and insights provided in this guide offer a reliable foundation for the successful synthesis, purification, and characterization of this valuable chemical intermediate.
References
- 1. heteroletters.org [heteroletters.org]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. scribd.com [scribd.com]
- 4. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 5. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve the yield of 4-chloro-3-methyl-1H-pyrazole synthesis
An In-Depth Guide to Optimizing the Synthesis of 4-Chloro-3-methyl-1H-pyrazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of pyrazole derivatives. As Senior Application Scientists, we understand that optimizing reaction yields is critical for project timelines and resource management. This document provides in-depth, field-proven insights into the synthesis of this compound, focusing on troubleshooting common issues and maximizing yield through scientifically grounded protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for synthesizing this compound?
The most direct and common method is the electrophilic chlorination of 3-methyl-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electronically favorable site for this attack due to the directing effects of the two adjacent nitrogen atoms[1].
Q2: Which chlorinating agents are most effective for this synthesis?
Several reagents can be used, each with distinct advantages and disadvantages.
-
Trichloroisocyanuric Acid (TCCA): A modern, highly efficient, and solid reagent that acts as both an oxidant and a chlorine source. It often provides high yields (up to 92%) under mild conditions and is considered environmentally benign[2].
-
Electrochemical Chlorination: This method uses a platinum anode in an aqueous NaCl solution to generate the chlorinating species in situ. It is an environmentally friendly approach that can achieve excellent yields (e.g., 92% for the analogous 3,5-dimethylpyrazole) but requires specialized equipment[3].
-
N-Chlorosuccinimide (NCS): A common and relatively mild chlorinating agent.
-
Sulfuryl Chloride (SO₂Cl₂) / Phosphorus Oxychloride (POCl₃): These are traditional, highly reactive, and corrosive liquid reagents. While effective, they can lead to more side products and present significant handling and safety challenges[4][5][6].
Q3: What are the most common side reactions that lower the yield?
The primary side reaction is over-chlorination, leading to the formation of di- and tri-chlorinated pyrazoles. Another potential issue is the formation of bipyrazole byproducts, particularly in electrochemical methods if conditions are not optimized[3]. Improper temperature control can also lead to degradation of the starting material or product.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low or No Conversion of Starting Material
Q: My TLC analysis shows a significant amount of unreacted 3-methyl-1H-pyrazole even after the recommended reaction time. What went wrong?
A: This issue typically points to three potential causes: the chlorinating agent, the reaction conditions, or the purity of your starting materials.
-
Inactive Chlorinating Agent: Solid reagents like TCCA and NCS can degrade over time, especially with improper storage. Ensure your reagent is fresh and has been stored in a desiccated, dark environment. For electrochemical methods, check the electrode integrity and electrolyte concentration[3][7].
-
Suboptimal Temperature: Electrophilic chlorination is an exothermic process. However, some methods require a specific temperature to initiate the reaction. For the TCCA method, for instance, a temperature of around 40°C was found to be optimal. Running the reaction at too low a temperature may result in sluggish or incomplete conversion[2].
-
Incorrect Stoichiometry: Ensure you are using a slight excess of the chlorinating agent if you are aiming for complete conversion. However, be cautious, as a large excess will promote the formation of dichlorinated byproducts. A molar ratio of 1:1.1 to 1:1.2 (pyrazole to chlorinating agent) is a good starting point.
Problem Area 2: Formation of Multiple Byproducts
Q: My crude product shows multiple spots on the TLC plate, and the yield of the desired this compound is low. How can I improve selectivity?
A: The formation of multiple products is a classic selectivity problem. The key is to control the reaction kinetics and stoichiometry.
-
Over-chlorination: The most common byproduct is the 4,5-dichloro-3-methyl-1H-pyrazole. This occurs when the mono-chlorinated product, which is still an activated ring, undergoes a second chlorination.
-
Solution: Carefully control the stoichiometry. Use the chlorinating agent as the limiting reagent or in a very slight excess. Add the agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the chlorinating agent low, favoring the mono-chlorination reaction.
-
-
Temperature Control: Higher temperatures can provide the activation energy needed for less favorable side reactions.
-
Solution: Maintain the optimized reaction temperature strictly. For highly reactive agents like sulfuryl chloride, it is often necessary to run the reaction at 0°C or below.
-
-
Solvent Choice: The solvent can influence the reactivity of the chlorinating agent and the stability of the intermediates.
-
Solution: Aprotic solvents like dichloromethane (DCM), chloroform, or trifluoroethanol (TFE) are often preferred. TFE was found to be a particularly effective solvent in the TCCA-mediated synthesis, leading to higher yields[2].
-
Visualizing the Process: Reaction and Troubleshooting
A clear understanding of the reaction pathway and a logical troubleshooting workflow are essential for success.
Diagram 1: General Mechanism of Electrophilic Chlorination
Caption: Electrophilic attack of a chloronium ion (Cl+) on the C4 position of the pyrazole ring.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and solve low-yield synthesis issues.
Comparative Analysis of Chlorination Methods
The choice of methodology can significantly impact yield and operational complexity. The table below summarizes conditions and outcomes from published literature.
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Cyclization/Chlorination | TCCA (Trichloroisocyanuric acid) | TFE (Trifluoroethanol) | 40 | 4 | up to 92% | [2] |
| Electrochemical Synthesis | NaCl (in situ Cl₂ generation) | H₂O / CHCl₃ | 15 | Varies | 92%* | [3] |
| Hydrogen Peroxide Method | H₂O₂ / HCl | Dichloroethane | 65 | 5.5 | 95.2%** | [8] |
| Vilsmeier-Haack Type | POCl₃ / DMF | DMF | Reflux | 1.5 | Good | [5][6] |
*Yield reported for the analogous 3,5-dimethylpyrazole. **Yield reported for a similar pyrazole carboxylate derivative.
Recommended Experimental Protocol: TCCA-Mediated Synthesis
This protocol is based on a modern, high-yield, and operationally simple method using Trichloroisocyanuric Acid (TCCA)[2].
Materials:
-
3-methyl-1H-pyrazole
-
Trichloroisocyanuric Acid (TCCA)
-
2,2,2-Trifluoroethanol (TFE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Sulfite (Na₂SO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add trifluoroethanol (TFE) to dissolve the starting material (approx. 0.25 M concentration).
-
Reagent Addition: Add TCCA (0.4 eq, as TCCA provides 3 eq of active chlorine) to the solution. Note: TCCA should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 40°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.
-
Work-up - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Work-up - Washing: First, wash the organic layer with a saturated solution of Na₂SO₃ to quench any remaining oxidant. Then, wash with a saturated NaHCO₃ solution to neutralize any acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone of medicinal chemistry and materials science, but their synthesis, while often straightforward in principle, can present significant practical challenges.
This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions. We will address common experimental hurdles in a question-and-answer format, explaining the chemical principles behind each troubleshooting step to empower you to make informed decisions in your laboratory work.
Section 1: Foundational Principles & Core Mechanisms
Before troubleshooting, a firm grasp of the underlying reaction mechanism is essential. The most prevalent method for pyrazole synthesis is the Knorr synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
FAQ: What is the mechanistic pathway of the Knorr Pyrazole Synthesis?
The Knorr pyrazole synthesis is typically an acid-catalyzed reaction that proceeds through a series of well-defined steps.[1][2][3] Understanding this pathway is critical for diagnosing issues related to reaction stalling, side-product formation, and regioselectivity. The process involves an initial nucleophilic attack, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Caption: The mechanistic steps of the Knorr Pyrazole Synthesis.
Section 2: Troubleshooting Common Synthesis Issues
This section addresses the most frequently encountered problems during pyrazole synthesis. Each answer provides a systematic approach to diagnosis and resolution.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the primary factors to investigate?
Low yield is a multifaceted problem. A logical, step-wise investigation is the key to identifying the root cause. We recommend the following workflow to diagnose the issue.
Caption: A workflow for troubleshooting low yields in pyrazole synthesis.
In-depth Analysis:
-
Reagent Purity: Hydrazine is susceptible to oxidation and can contain water, which can affect the reaction equilibrium. Use freshly opened bottles or re-distill if necessary. 1,3-dicarbonyl compounds can self-condense or exist in equilibrium with their enol form, which can affect reactivity.
-
Temperature Control: Some cyclizations are highly exothermic. Overheating can lead to the formation of tars and side products. Conversely, some reactions require elevated temperatures to overcome activation energy barriers. Temperature-controlled divergent synthesis has been shown to be effective for selectively producing different pyrazole products.[4][5]
-
Reaction Monitoring: Do not rely solely on literature reaction times. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant decomposition or side-product formation occurs.[6]
Q2: My reaction with an unsymmetrical dicarbonyl is producing a mixture of regioisomers. How can I improve selectivity?
This is a classic challenge in pyrazole synthesis. Regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two hydrazine nitrogens.[7][8]
Causality: The initial attack of the hydrazine can occur at either carbonyl group. In an unsymmetrical hydrazine (e.g., methylhydrazine), the more nucleophilic nitrogen (the unsubstituted -NH2) will typically attack the more electrophilic (less sterically hindered) carbonyl carbon.[7]
Solutions:
-
Solvent Modification: This is often the most effective and accessible method to influence regioselectivity. Switching from standard protic solvents like ethanol to more specialized solvents can dramatically alter the isomeric ratio. Aprotic dipolar solvents (e.g., DMF, NMP) or fluorinated alcohols have shown excellent results in improving regioselectivity.[7][8][9]
-
Protecting Groups: Temporarily blocking one carbonyl group with a protecting group can force the reaction to proceed at the desired position. This adds steps to the synthesis but offers precise control.
-
pH Control: The pH of the reaction medium can influence which carbonyl is more readily protonated and activated, thereby directing the initial nucleophilic attack. Careful screening of acidic catalysts (e.g., acetic acid vs. p-TsOH) is warranted.
| Solvent | Type | Typical Outcome | Rationale |
| Ethanol | Protic | Often leads to mixtures of regioisomers. | Stabilizes both transition states, offering little selectivity. |
| Trifluoroethanol (TFE) | Fluorinated Alcohol | Often improves selectivity for one isomer.[7] | Unique hydrogen-bonding properties can preferentially stabilize one transition state over the other. |
| N,N-Dimethylformamide (DMF) | Aprotic Dipolar | Can provide better results than protic solvents.[8] | Favors different reaction pathways compared to protic solvents, potentially increasing the energy difference between the two cyclization pathways. |
| Solvent-Free | N/A | Can offer high yields and unique selectivity profiles.[10][11] | Reaction occurs at the interface of the molten reactants, where intermolecular interactions differ from solution-phase. |
Q3: My final product is contaminated with persistent impurities. What are their likely sources and how can I prevent them?
Impurity profiling starts with identifying the source. Common impurities are unreacted starting materials, partially reacted intermediates, or products from side reactions.
-
Incomplete Cyclization: The open-chain hydrazo-ene intermediate may fail to cyclize completely, especially if the reaction is not heated sufficiently or for long enough. This can often be resolved by increasing the reaction temperature or extending the reaction time.
-
Oxidation: Pyrazoline intermediates, formed from reactions with α,β-unsaturated ketones, may not fully oxidize to the aromatic pyrazole.[9] If this is the case, an explicit oxidation step (e.g., heating in DMSO under an oxygen atmosphere) might be necessary.
-
Self-Condensation: The 1,3-dicarbonyl starting material can undergo self-condensation, particularly under basic conditions or at high temperatures. Ensure the reaction is run under the recommended pH and temperature conditions.
Section 3: Purification Strategies & Troubleshooting
Even a successful reaction can be undermined by a difficult purification. Pyrazoles can be challenging due to their polarity and ability to chelate to silica gel.
Q1: Standard column chromatography on silica gel is giving poor recovery. What's happening and what are the alternatives?
The two nitrogen atoms in the pyrazole ring are basic and can strongly adsorb to the acidic silanol groups on the surface of standard silica gel, leading to streaking and irreversible product loss.[12]
Solutions:
-
Deactivate the Silica: Pre-treating the silica gel with a base can neutralize the acidic sites. This is commonly done by including a small amount of triethylamine or ammonia in the eluent (e.g., 0.5-1% v/v).[12]
-
Reverse-Phase Chromatography: If the compound is stable to reverse-phase conditions, purification on a C18 column using a water/acetonitrile or water/methanol gradient can be highly effective.[12]
-
Recrystallization: This is the most effective method for obtaining highly pure material if a suitable solvent system can be found. It is also highly scalable.
Q2: I am struggling to find a good recrystallization solvent for my pyrazole. What is a systematic approach?
Recrystallization is an art, but it can be approached systematically. The goal is to find a solvent (or solvent pair) in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot.[13]
Protocol: Systematic Solvent Screening for Recrystallization
-
Preparation: Place a small amount of your crude product (approx. 10-20 mg) into several small test tubes.
-
Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature, starting with common solvents. Swirl or vortex after each addition. A good candidate will not dissolve the compound at room temperature.
-
Heating: Gently heat the tubes that did not show good solubility at room temperature. A good candidate solvent will dissolve the compound completely upon heating.[13]
-
Cooling: Allow the tubes with dissolved material to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a successful single-solvent system.
-
Mixed-Solvent Screening: If no single solvent works, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethanol). Then, add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise at an elevated temperature until turbidity persists.[13] Allow to cool as before.
| Solvent / System | Polarity | Often Used For |
| Ethanol / Water | Protic | Polar pyrazole derivatives.[13] |
| Ethyl Acetate / Hexane | Medium / Non-polar | Moderately polar pyrazoles. |
| Acetone | Polar Aprotic | General purpose. |
| Cyclohexane | Non-polar | Non-polar pyrazoles.[13] |
Q3: How can I purify a pyrazole that is an oil or refuses to crystallize?
When crystallization fails, alternative methods are required.
-
Acid Salt Formation: This is a highly effective technique for purifying basic compounds like pyrazoles that are difficult to crystallize.[14][15] By reacting the crude pyrazole (dissolved in a suitable organic solvent like ethanol or acetone) with an acid (e.g., HCl, H2SO4), you form a salt. These salts are often highly crystalline solids that can be easily precipitated and purified by recrystallization. The pure pyrazole can then be regenerated by neutralizing the salt with a base.
-
Kugelrohr Distillation: For non-polar, thermally stable pyrazoles that are oils, short-path distillation under high vacuum can be an effective purification method.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Example)
This protocol describes a typical laboratory-scale synthesis of a pyrazole from a ketoester and hydrazine, a common variation of the Knorr synthesis.[16]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketoester (1.0 eq).
-
Reagents: Add the solvent (e.g., 1-propanol, ethanol) and a catalytic amount of glacial acetic acid.
-
Hydrazine Addition: Add the hydrazine derivative (1.2 - 2.0 eq). Note: This reaction can be exothermic; add slowly if necessary.
-
Heating: Heat the reaction mixture to reflux and monitor the progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete (typically 1-4 hours), allow the mixture to cool to room temperature.
-
Precipitation: Add water to the reaction mixture until the product precipitates out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol or hexane.
-
Drying: Dry the purified product under vacuum. The product can be further purified by recrystallization as described in the section above.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. m.youtube.com [m.youtube.com]
Identifying and minimizing byproduct formation in 4-chloro-3-methyl-1H-pyrazole synthesis
Welcome to the technical support center for the synthesis of 4-chloro-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify and minimize byproduct formation, ensuring the desired purity and yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
A1: The most prevalent and logical synthetic approach is a two-step process. The first step is the synthesis of the precursor, 3-methyl-1H-pyrazole, which is then followed by a regioselective chlorination at the C4 position. The critical aspects of this synthesis are controlling regioselectivity in both the pyrazole ring formation (if using an unsymmetrical starting material) and the subsequent chlorination step.
Q2: What are the primary byproducts I should expect during this synthesis?
A2: Byproduct formation can occur at both stages of the synthesis. During the formation of 3-methyl-1H-pyrazole, the formation of the regioisomeric 5-methyl-1H-pyrazole is possible depending on the starting materials. In the chlorination step, the main byproducts are the isomeric 5-chloro-3-methyl-1H-pyrazole and potentially over-chlorinated species such as 4,5-dichloro-3-methyl-1H-pyrazole.
Q3: How can I confirm the identity of my final product and distinguish it from its isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is the most powerful tool for this purpose. The chemical shifts of the protons and carbons on the pyrazole ring are sensitive to the substitution pattern. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the components of the reaction mixture by their mass-to-charge ratio and fragmentation patterns.
Q4: Is it possible to completely avoid the formation of the 5-chloro isomer?
A4: While complete avoidance is challenging, the formation of the 5-chloro isomer can be significantly minimized by carefully selecting the chlorinating agent and optimizing reaction conditions. The 4-position of the pyrazole ring is generally more electron-rich and sterically accessible, making it the preferred site for electrophilic attack. However, reaction conditions that are too harsh or the use of less selective chlorinating agents can lead to a loss of regioselectivity.
Troubleshooting Guide: Navigating Byproduct Formation
This section addresses specific issues you may encounter during your experiments, providing insights into their causes and actionable solutions.
Problem 1: Low Yield in the Synthesis of 3-methyl-1H-pyrazole Precursor
-
Symptom: After the reaction of your 1,3-dicarbonyl equivalent and hydrazine, the yield of the desired 3-methyl-1H-pyrazole is lower than expected.
-
Probable Cause 1: Incomplete Reaction. The condensation reaction to form the pyrazole ring may not have gone to completion.
-
Solution 1:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Depending on the specific protocol, this could range from a few hours to overnight. A moderate increase in temperature may also drive the reaction to completion, but be cautious as this could also lead to side reactions.
-
pH Control: The pH of the reaction medium can be critical. For the condensation with hydrazine, slightly acidic conditions are often optimal to activate the carbonyl groups without fully protonating the hydrazine, which would render it non-nucleophilic.
-
-
Probable Cause 2: Formation of Regioisomers. If you are using an unsymmetrical 1,3-dicarbonyl compound, the formation of the 5-methyl-1H-pyrazole regioisomer can lower the yield of your desired product.
-
Solution 2:
-
Choice of Precursors: Whenever possible, choose starting materials that favor the formation of the desired regioisomer. For instance, the reaction of 4-methoxy-3-buten-2-one with hydrazine is reported to show good selectivity for 3-methyl-1H-pyrazole.[1]
-
Reaction Conditions: The regioselectivity of pyrazole synthesis can be influenced by solvent, temperature, and the presence of catalysts.[2][3] Experiment with different solvent systems (e.g., ethanol, acetic acid) to see if the isomeric ratio can be improved.
-
Problem 2: My Final Product is a Mixture of 4-chloro and 5-chloro Isomers
-
Symptom: NMR or GC-MS analysis of your chlorinated product shows the presence of two major isomers: the desired this compound and the undesired 5-chloro-3-methyl-1H-pyrazole.
-
Probable Cause: Lack of Regioselectivity in the Chlorination Step. The chlorinating agent has attacked both the C4 and C5 positions of the pyrazole ring.
-
Solution:
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a commonly used and generally selective chlorinating agent for pyrazoles.[4] Other reagents like N-chlorosuccinimide (NCS) can also be used, sometimes with a catalyst.[5] Trichloroisocyanuric acid (TCCA) has also been reported as an effective chlorinating agent.[6] If you are observing poor selectivity, consider switching to a milder or more sterically hindered chlorinating agent.
-
Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can often improve regioselectivity by favoring the kinetically preferred product, which is typically the 4-chloro isomer.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile. Experiment with different solvents, such as dichloromethane (DCM), chloroform, or carbon tetrachloride, to find the optimal conditions for selective chlorination.
-
Rate of Addition: Add the chlorinating agent slowly to the solution of 3-methyl-1H-pyrazole. This helps to maintain a low concentration of the electrophile and can reduce the likelihood of less-favored side reactions.
-
Problem 3: Presence of Dichlorinated Byproducts
-
Symptom: Mass spectrometry analysis indicates the presence of a compound with a mass corresponding to a dichlorinated pyrazole.
-
Probable Cause: Over-chlorination. An excess of the chlorinating agent or reaction conditions that are too harsh have led to a second chlorination event, likely at the 5-position to form 4,5-dichloro-3-methyl-1H-pyrazole.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use no more than one equivalent of the reagent. It may be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all of the chlorinating agent is consumed.
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further chlorination.
-
Temperature Control: As with improving regioselectivity, maintaining a low reaction temperature will help to control the reactivity and prevent over-chlorination.
-
Problem 4: Difficulty in Purifying the Final Product
-
Symptom: The crude product is an oil or a solid that is difficult to purify by simple recrystallization due to the presence of closely related byproducts.
-
Probable Cause: Similar Physical Properties of Isomers. The 4-chloro and 5-chloro isomers, as well as any remaining starting material, may have similar polarities and boiling points, making separation challenging.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating pyrazole regioisomers.[7] A solvent system with a low polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point. Gradually increasing the polarity of the eluent should allow for the separation of the different components.
-
Fractional Distillation: If the product and byproducts are liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.
-
Recrystallization: While challenging for isomeric mixtures, careful selection of a solvent system for recrystallization may allow for the selective crystallization of the desired 4-chloro isomer, particularly if it is the major component.
-
Data for Byproduct Identification
Accurate identification of byproducts is crucial for effective troubleshooting. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-methyl-1H-pyrazole | ~2.2 (s, 3H, CH₃), ~6.0 (d, 1H, H4), ~7.4 (d, 1H, H5), ~12.5 (br s, 1H, NH) | ~11 (CH₃), ~105 (C4), ~135 (C5), ~148 (C3) |
| This compound | ~2.3 (s, 3H, CH₃), ~7.5 (s, 1H, H5), ~13.0 (br s, 1H, NH) | ~12 (CH₃), ~107 (C4), ~132 (C5), ~147 (C3) |
| 5-chloro-3-methyl-1H-pyrazole | ~2.2 (s, 3H, CH₃), ~6.2 (s, 1H, H4), ~13.2 (br s, 1H, NH) | ~11 (CH₃), ~106 (C4), ~130 (C5), ~146 (C3) |
Note: The exact chemical shifts can vary depending on the solvent and the concentration. The values provided are approximate and based on literature data.[8][9][10]
Experimental Protocols
The following are general protocols that can be adapted for the synthesis of this compound. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.
Protocol 1: Synthesis of 3-methyl-1H-pyrazole
This protocol is a general representation of the Knorr pyrazole synthesis.
-
To a solution of 4-methoxy-3-buten-2-one (1.0 eq) in ethanol, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methyl-1H-pyrazole.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Chlorination of 3-methyl-1H-pyrazole
This protocol uses sulfuryl chloride as the chlorinating agent.
-
Dissolve 3-methyl-1H-pyrazole (1.0 eq) in a dry, inert solvent such as dichloromethane or chloroform under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.0 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the 4-chloro isomer from any byproducts.
Visualizations
Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Byproduct Formation during Chlorination
Caption: Byproduct formation pathways during the chlorination of 3-methyl-1H-pyrazole.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective pyrazoles - GalChimia [galchimia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 4-chloro-3-methyl-1H-pyrazole
Technical Support Center: Purification of 4-Chloro-3-methyl-1H-pyrazole
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. Drawing from established chemical principles and methodologies, this guide offers troubleshooting advice and detailed protocols to help you achieve high purity for this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of this compound?
Understanding the basic properties of your compound is the first step in designing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 1092682-87-5 (also cited as 15878-08-7) | [1][2] |
| Molecular Formula | C₄H₅ClN₂ | [3] |
| Molecular Weight | 116.55 g/mol | [3] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [4][5] |
| Purity (Commercial) | Often available at >96% purity. | [6] |
A related compound, 4-chloro-1H-pyrazole, is known to sublime upon heating, which may suggest that this compound could also be lost under high vacuum or elevated temperatures.[7][8]
Q2: What are the primary safety hazards associated with this compound?
This compound and related chloro-pyrazoles are classified as hazardous substances. Strict adherence to safety protocols is mandatory.
-
Hazards: Causes skin and serious eye irritation.[3] May be harmful if swallowed, in contact with skin, or if inhaled.[9] May also cause respiratory irritation.[3]
-
Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][9] Avoid breathing dust, fumes, or vapors.[3]
-
First Aid: In case of skin contact, wash with plenty of water.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[3] If inhaled, move the person to fresh air.[3] Seek medical attention if you feel unwell.[3]
Q3: How should I properly store crude and purified this compound?
Proper storage is crucial for maintaining the integrity of the compound.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Q4: What analytical techniques are best for assessing the purity of my sample?
Quantitative assessment of purity is essential before and after any purification step.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is an excellent method for determining the purity of this compound and separating it from closely related impurities.[2][11] A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[2]
-
Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is invaluable for structural confirmation and identifying organic impurities. The spectrum will show characteristic shifts for the pyrazole ring protons and the methyl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool for separation and identification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q5: My crude product purity is low after synthesis. What are the likely impurities?
The impurity profile is highly dependent on the synthetic route. A common synthesis involves the chlorination of 3-methyl-1H-pyrazole.[12]
-
Unreacted Starting Material: The presence of 3-methyl-1H-pyrazole is a common issue. It is more polar than the chlorinated product due to the absence of the electron-withdrawing chlorine atom.
-
Isomeric Byproducts: Chlorination of the pyrazole ring can sometimes lead to the formation of isomers, such as 5-chloro-3-methyl-1H-pyrazole. These isomers often have very similar physical properties, making them challenging to separate.
-
Over-chlorinated Products: Dichloro- or other polychlorinated pyrazoles can form if the reaction conditions are too harsh.
-
Residual Solvents and Reagents: Solvents from the reaction (e.g., chloroform, acetonitrile) or byproducts from the chlorinating agent (e.g., cyanuric acid from trichloroisocyanuric acid) can contaminate the crude product.[12][13]
Purification Strategy Workflow
The following diagram outlines a general workflow for purifying the crude product.
Caption: General workflow for the purification of this compound.
Q6: I am having trouble with recrystallization. How do I select an appropriate solvent system?
Recrystallization is a powerful technique for removing minor impurities, provided the correct solvent is chosen. The goal is to find a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Solvent Screening: A systematic screening process is the most effective approach. Test the solubility of your crude product in a range of solvents with varying polarities.
| Solvent System | Polarity | Rationale |
| Toluene | Low | Good for non-polar impurities. |
| Ethyl Acetate / Hexanes | Medium | A versatile system; solubility can be fine-tuned by adjusting the ratio. |
| Dichloromethane / Hexanes | Medium | Similar to Ethyl Acetate/Hexanes, good dissolving power from DCM. |
| Ethanol / Water | High | Useful if the compound is highly soluble in ethanol. Water acts as the anti-solvent. |
| Isopropanol | High | A single-solvent system that is less volatile than ethanol. |
-
Expert Tip: Since isomers are a likely impurity, a solvent system that provides sharp, well-formed crystals is essential for effective purification. Oiling out indicates that the solvent is too good or the solution is too concentrated. If this occurs, add more of the less-polar co-solvent (anti-solvent) or dilute the solution before cooling. For related pyrazole compounds, crystallization from solvents like methanol or cyclopentyl methyl ether has been reported.[14][15]
Experimental Protocol: Recrystallization Solvent Screening
-
Place ~20-30 mg of crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., toluene, ethyl acetate, isopropanol) dropwise while heating gently (e.g., in a warm water bath) until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid with minimal dissolved solute remaining.
-
If a single solvent is not effective, repeat the process using solvent/anti-solvent pairs (e.g., dissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until turbidity appears, then cool).
Q7: My product co-elutes with an impurity during column chromatography. How can I improve separation?
Separating isomers or impurities with similar polarity is a common challenge in chromatography.
-
Cause & Mechanism: Isomers like 5-chloro-3-methyl-1H-pyrazole have nearly identical functional groups and molecular weight, resulting in very similar interactions with the stationary phase (silica gel). Effective separation requires exploiting subtle differences in their polarity or shape.
-
Solution:
-
Optimize the Mobile Phase: The choice of eluent is critical. Avoid highly polar solvents like methanol, which can suppress separation. A shallow gradient using a binary system like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate is often effective. Start with a very low concentration of the polar solvent (e.g., 5% ethyl acetate in hexane) and increase it slowly.
-
Use High-Performance Media: Employ high-quality silica gel with a smaller particle size (e.g., 40-63 µm) for better resolution.
-
Check for Tautomers: Pyrazoles can exist as tautomers. The presence of acid or base in the eluent can sometimes alter the interactions with silica. While not common, adding a very small amount of triethylamine (~0.1%) can sharpen peaks if severe tailing is observed, though this may reduce separation.
-
Analytical Method as a Guide: Use an established HPLC method as a starting point. The solvent system that provides the best separation on a C18 reverse-phase column can inform your choice for normal-phase chromatography, albeit with an inverted polarity logic.[11]
-
Troubleshooting Decision Tree for Chromatography
References
- 1. This compound CAS#: 1092682-87-5 [chemicalbook.com]
- 2. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. Separation of Pyrazole, 4-chloro-3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Regioselectivity in Substituted Pyrazole Synthesis
For Immediate Release
To assist researchers, scientists, and professionals in drug development, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioselectivity in substituted pyrazole synthesis. Pyrazoles are a critical scaffold in medicinal chemistry, and controlling the formation of specific isomers is paramount for therapeutic efficacy.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical issue?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[3][4] In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][3][4] This reaction can produce two distinct regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity.[3] Therefore, ensuring the selective synthesis of the desired isomer is essential for efficiency in drug discovery and development.[1][3]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, a cornerstone of pyrazole synthesis, is determined by a delicate balance of several factors:[1][2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][4]
-
Electronic Effects: The electronic nature of the substituents plays a pivotal role.[1][5] Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter.[1] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[3][4] In contrast, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[3]
Q3: My reaction is yielding an inseparable mixture of regioisomers. What initial steps can I take to improve the selectivity?
A3: A common first step is to modify the reaction conditions, as they can dramatically influence the isomeric ratio.[4] Consider the following adjustments:
-
Solvent Modification: Changing the solvent can have a profound effect on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of a single isomer in certain reactions.[6]
-
Temperature Adjustment: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, potentially increasing the yield of the desired regioisomer.
-
pH Control: Carefully controlling the pH with buffering agents can help to favor one reaction pathway over another.[3]
Q4: How can I definitively characterize the regioisomers I have synthesized?
A4: Unambiguous characterization of regioisomers is crucial. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is a primary tool.[7] Additionally, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive structural assignments by revealing through-space and through-bond correlations between specific protons and carbons, allowing for the differentiation of isomers.[8]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof.
-
Mass Spectrometry: While mass spectrometry can confirm the molecular weight, it often cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.[8]
Troubleshooting Guides
Scenario 1: Poor Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine
Problem: The reaction of 1-phenyl-1,3-butanedione with methylhydrazine is producing a nearly 1:1 mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.
Analysis of the Cause: The two carbonyl groups of 1-phenyl-1,3-butanedione have similar reactivity, leading to a lack of selectivity in the initial nucleophilic attack by methylhydrazine.
Proposed Solution & Experimental Protocol:
This protocol aims to enhance regioselectivity by leveraging the unique properties of a fluorinated solvent to favor the formation of one regioisomer.[6]
Materials:
-
1-phenyl-1,3-butanedione (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-phenyl-1,3-butanedione (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[3]
Causality Behind the Protocol: Fluorinated alcohols like HFIP are non-nucleophilic and can stabilize one of the transition states over the other, leading to a significant improvement in regioselectivity.[6] This is often more effective than traditional solvents like ethanol where the solvent can compete with the hydrazine in attacking the more reactive carbonyl group.[6]
Data Summary: Factors Influencing Regioselectivity
The following table summarizes the expected influence of various factors on the regiochemical outcome of the Knorr pyrazole synthesis.
| Factor | Condition | Expected Outcome on Regioselectivity | Rationale |
| Steric Hindrance | Bulky substituent on the 1,3-dicarbonyl or hydrazine | Increased selectivity | Nucleophilic attack is directed to the less sterically hindered carbonyl group.[1][4] |
| Electronic Effects | Electron-withdrawing group on the 1,3-dicarbonyl | Increased selectivity | The adjacent carbonyl carbon becomes more electrophilic and is preferentially attacked.[3][4] |
| Reaction pH | Acidic conditions | Can alter or reverse selectivity | Protonation of the hydrazine changes the relative nucleophilicity of its nitrogen atoms.[3][4] |
| Solvent | Fluorinated alcohols (TFE, HFIP) | Dramatically increased selectivity | These non-nucleophilic solvents can stabilize one transition state, favoring a single reaction pathway.[6] |
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, which lead to the formation of two possible regioisomers.
Caption: Competing pathways in Knorr pyrazole synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the degradation pathways and stability of 4-chloro-3-methyl-1H-pyrazole
Welcome to the technical support center for 4-chloro-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this important chemical intermediate. By understanding its potential liabilities, you can ensure the integrity of your experiments and the quality of your results.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its reactivity, which makes it a valuable synthon, also presents challenges related to its stability. This guide provides a comprehensive overview of its potential degradation pathways, best practices for handling and storage, and protocols for assessing its stability.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[2][3] The container should be tightly sealed to prevent moisture ingress and potential degradation. For long-term storage, refrigeration (2-8°C) is recommended.
Q2: My solid this compound has developed a slight discoloration. Is it still usable?
Discoloration can be an indicator of degradation, possibly due to exposure to light or air (oxidation). While minor discoloration may not significantly impact the purity for some applications, it is crucial to re-analyze the material to determine its purity before use. A stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), should be used to quantify the parent compound and detect any degradation products.[4][5]
Q3: I am dissolving this compound in a protic solvent for my reaction. Are there any stability concerns?
While the pyrazole ring is generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis.[2] If your reaction requires harsh pH conditions, it is advisable to monitor the stability of the starting material over the course of the reaction by a suitable analytical method like HPLC.
Q4: Is this compound sensitive to light?
Yes, pyrazole derivatives can be susceptible to photodegradation.[2] Exposure to UV or even strong visible light can potentially lead to the formation of colored degradants or other byproducts. It is recommended to handle the compound in a well-lit area but to protect solutions and solid material from direct sunlight or prolonged exposure to artificial light. Use of amber vials or wrapping containers in aluminum foil can mitigate photodegradation.
Q5: What are the primary safety precautions when handling this compound?
This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or fumes.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Impurity in the starting material or degradation upon dissolution. | 1. Review the Certificate of Analysis (CoA) of your starting material to check for known impurities. 2. Prepare the solution in a high-purity solvent and analyze it immediately to establish a baseline chromatogram. 3. If new peaks appear over time, this indicates degradation in the chosen solvent. Consider using a more inert solvent or preparing fresh solutions for each experiment. |
| Reaction yield is lower than expected. | Degradation of the starting material under reaction conditions. | 1. Confirm the purity of the starting material before starting the reaction. 2. If the reaction is run at a high temperature or for an extended period, consider taking time-point samples to monitor the consumption of the starting material and the formation of any degradants. 3. If the reaction conditions are harsh (e.g., strong acid or base), consider if a less stable starting material is the root cause. A milder reaction condition may be necessary. |
| A solution of the compound turns yellow over time. | Photodegradation or oxidation. | 1. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. 2. Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen. Store the solution under an inert atmosphere. |
| Inconsistent results between experiments. | Variable purity of the starting material or degradation during storage. | 1. Always use a well-characterized batch of the compound. If using an older batch, re-analyze its purity before use. 2. Ensure consistent and proper storage conditions for both solid material and solutions. |
Part 3: Understanding Degradation Pathways
While specific degradation studies on this compound are not extensively available in public literature, we can predict potential degradation pathways based on the chemical nature of the pyrazole ring and its substituents. These pathways are critical for identifying potential impurities and for developing stability-indicating analytical methods.
Predicted Degradation Pathways:
-
Hydrolysis: Under strong acidic or basic conditions, the pyrazole ring can be susceptible to ring-opening reactions, although it is generally considered relatively stable.[6] The chloro-substituent may also undergo nucleophilic substitution to a hydroxyl group, especially under basic conditions, to form 3-methyl-1H-pyrazol-4-ol.
-
Oxidation: The methyl group on the pyrazole ring is a potential site for oxidation, which could lead to the formation of a carboxylic acid (4-chloro-1H-pyrazole-3-carboxylic acid) or an alcohol (4-chloro-3-(hydroxymethyl)-1H-pyrazole). The pyrazole ring itself can also be oxidized, potentially leading to ring-cleavage products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[2] This can include dehalogenation, where the chloro- group is replaced by a hydrogen atom to yield 3-methyl-1H-pyrazole.[7] Ring rearrangements or cleavage are also possible.
-
Thermal Degradation: At elevated temperatures, pyrazole derivatives can undergo decomposition.[8] The initial steps may involve the cleavage of the weaker bonds in the molecule. For energetic materials based on pyrazole, the decomposition often starts with the substituents.[9]
Visualization of Potential Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijcpa.in [ijcpa.in]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges of 4-chloro-3-methyl-1H-pyrazole
Welcome to the technical support center for 4-chloro-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for solubility issues encountered during experimental work. Our goal is to empower you with the knowledge to overcome these challenges efficiently and effectively.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the likely reasons for this?
A1: Solubility challenges with pyrazole derivatives like this compound often stem from a combination of factors related to its molecular structure. The pyrazole ring, while aromatic, possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom). This allows for the formation of strong intermolecular hydrogen bonds between pyrazole molecules in the solid state, leading to high crystal lattice energy. Before the solvent can effectively solvate individual molecules, it must provide sufficient energy to break these strong intermolecular forces. If the solvent-solute interactions are not strong enough to overcome the solute-solute interactions, solubility will be poor.
Q2: What is the general solubility profile of pyrazole derivatives in organic solvents?
A2: As a general rule, pyrazole and its derivatives tend to be more soluble in polar organic solvents.[1] This is due to the polar nature of the pyrazole ring itself. Solvents like ethanol, methanol, and acetone are often good starting points. The presence of the chloro and methyl substituents on the this compound molecule will influence its polarity and, consequently, its solubility in various solvents. The methyl group is electron-donating and can slightly increase the compound's polarity, while the chloro group is electron-withdrawing and can also contribute to the overall polarity of the molecule.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, including pyrazole derivatives, solubility in organic solvents increases with temperature. This is because the added thermal energy helps to overcome the intermolecular forces holding the crystal lattice together. Therefore, heating the solvent is a common and effective initial step to dissolve a poorly soluble pyrazole derivative.
Q4: Are there any known physicochemical properties of this compound that could guide my solvent selection?
Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues
If you are encountering poor solubility with this compound, follow this systematic troubleshooting guide.
Step 1: Solvent Selection and Optimization
The first and most critical step is to select an appropriate solvent. Based on the general principles of "like dissolves like," a logical approach to solvent selection is to start with more polar organic solvents and progressively move to less polar options if needed.
Recommended Solvents to Screen:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent at disrupting intermolecular hydrogen bonds. Often the first choice for highly crystalline, poorly soluble compounds. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Can act as both hydrogen bond donors and acceptors, facilitating interaction with the pyrazole ring. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderately polar and can accept hydrogen bonds. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can act as hydrogen bond acceptors. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Lower polarity, but can be effective for certain organic compounds. |
Experimental Workflow for Solvent Screening:
Caption: A systematic workflow for screening the solubility of this compound in various organic solvents.
Step 2: The Co-Solvent System Strategy
If a single solvent does not provide the desired solubility, a co-solvent system can be a highly effective solution. This involves using a mixture of a "good" solvent (in which the compound has some solubility) and a "poor" solvent. This approach allows for fine-tuning the polarity of the solvent system.
Protocol for a Co-Solvent System:
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Dissolve the this compound in a minimal amount of the "good" solvent (e.g., DMSO or DMF).
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Gradually add the "poor" solvent (e.g., water or a less polar organic solvent like toluene) to the solution while stirring.
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Observe for any precipitation. The point at which the solution becomes cloudy indicates the limit of solubility in that particular co-solvent ratio.
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This technique is also useful for recrystallization to purify the compound.
Step 3: Physical Methods to Enhance Dissolution
Before resorting to more complex formulation strategies, simple physical methods can significantly improve dissolution rates:
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Sonication: Using an ultrasonic bath can provide the energy needed to break up solute aggregates and enhance the interaction between the solute and solvent.
-
Heating: As mentioned, increasing the temperature will generally increase solubility. Always ensure that the compound is stable at the elevated temperature.
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Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for the solvent to interact with, which can lead to faster dissolution.
Detailed Experimental Protocol: Determining the Quantitative Solubility
When a precise concentration is required for an experiment, it is often necessary to determine the quantitative solubility of this compound in your chosen solvent system. Here is a reliable method to do so:
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
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This compound
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Selected organic solvent(s)
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Vials with screw caps
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Analytical balance
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Magnetic stirrer and stir bars or a shaker incubator
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Temperature-controlled environment (e.g., water bath, incubator)
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Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
Prepare several such vials for statistical validity.
-
-
Equilibration:
-
Place the vials in a shaker or on a stir plate at a constant, controlled temperature.
-
Allow the mixture to equilibrate for a set period (e.g., 24-48 hours). This ensures that the solution is truly saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at that temperature (often expressed in mg/mL or mol/L).
-
Workflow for Quantitative Solubility Determination:
Caption: A detailed workflow for the experimental determination of the quantitative solubility of this compound.
References
Challenges and solutions for scaling up 4-chloro-3-methyl-1H-pyrazole production
Welcome to the Technical Support Center for the synthesis and scale-up of 4-chloro-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to pilot and production-scale manufacturing. Here, we provide in-depth troubleshooting guidance and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.
I. Troubleshooting Guide: From Benchtop to Production
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges encountered during scale-up.
Problem 1: Low Yield and/or Incomplete Reaction
Q: We are experiencing a significant drop in yield for the chlorination of 3-methyl-1H-pyrazole when moving from a gram-scale to a kilogram-scale production. What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are often masked at the lab scale. The primary culprits are typically related to mass and heat transfer limitations.[1]
Causality and Solutions:
-
Inadequate Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side products and reduce the overall yield.[2]
-
Solution: Implement a robust agitation system. The type of impeller, stirring speed, and baffle design are critical for ensuring proper mixing in large vessels. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to optimize mixing parameters before committing to a large-scale run.
-
-
Poor Temperature Control: Chlorination reactions are often exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[2] Uncontrolled temperature spikes can lead to product degradation and the formation of impurities.
-
Solution: Employ a reactor with a high-efficiency cooling system. A jacketed reactor with a circulating coolant is standard for large-scale production. Careful control of the addition rate of the chlorinating agent is also crucial to manage the exotherm.
-
-
Sub-optimal Reagent Addition: The rate and method of reagent addition become critical at scale. A rapid addition of the chlorinating agent can overwhelm the cooling capacity of the reactor and lead to localized high concentrations.
-
Solution: Implement a controlled, slow addition of the chlorinating agent using a calibrated dosing pump. Sub-surface addition can also be beneficial to ensure rapid dispersion of the reagent.
-
Experimental Protocol: Optimizing Reagent Addition at Pilot Scale
-
Setup: Use a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dosing pump for the chlorinating agent.
-
Initial Charge: Charge the reactor with 3-methyl-1H-pyrazole and the chosen solvent.
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).
-
Controlled Addition: Begin the slow, dropwise addition of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) via the dosing pump.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture. Adjust the addition rate to maintain the temperature within the desired range (e.g., ± 2°C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots for analysis by HPLC or GC to determine the optimal reaction time.
Problem 2: Formation of Impurities and Byproducts
Q: During the scale-up of our this compound synthesis, we are observing an increase in the formation of dichlorinated and other unidentified impurities. How can we improve the selectivity of the reaction?
A: The formation of impurities is a common issue in chlorination reactions, particularly at a larger scale where localized concentration and temperature gradients can be more pronounced.
Causality and Solutions:
-
Over-chlorination: The formation of dichlorinated pyrazoles is a result of the desired product reacting further with the chlorinating agent. This is often exacerbated by poor mixing and localized high concentrations of the chlorinating agent.
-
Solution: In addition to optimizing mixing and reagent addition as described above, consider using a slight sub-stoichiometric amount of the chlorinating agent to ensure all of it is consumed, leaving some unreacted starting material which is often easier to separate from the desired product than over-chlorinated impurities.
-
-
Side Reactions: Depending on the chlorinating agent and reaction conditions, other side reactions can occur. For example, the use of sulfuryl chloride can lead to the formation of sulfur-containing byproducts.
-
Solution: A thorough understanding of the reaction mechanism is key. Consider alternative chlorinating agents that may offer higher selectivity. For instance, N-chlorosuccinimide (NCS) can sometimes provide cleaner reactions than sulfuryl chloride.[1]
-
Data Presentation: Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | 0-25 °C, various solvents | Cost-effective, readily available | Can lead to over-chlorination and sulfur-containing impurities, corrosive byproducts (HCl, SO₂) |
| N-Chlorosuccinimide (NCS) | Room temperature or elevated, various solvents | Milder, often more selective, easier to handle | More expensive, succinimide byproduct needs to be removed |
| Chlorine Gas (Cl₂) | Requires specialized equipment for handling | Highly reactive, cost-effective for large scale | Hazardous to handle, can lead to over-chlorination if not controlled precisely |
Visualization: Troubleshooting Impurity Formation
Caption: Decision tree for troubleshooting impurity formation.
Problem 3: Challenges in Product Isolation and Purification
Q: We are struggling with the crystallization and purification of this compound at a multi-kilogram scale. The product is either oiling out or the purity is not meeting our specifications. What are your recommendations?
A: Isolation and purification are critical steps that often require significant process development when scaling up. What works in the lab on a small scale may not be directly transferable to a large-scale manufacturing environment.[3]
Causality and Solutions:
-
Solvent Selection: The choice of solvent for crystallization is paramount. A good crystallization solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for the major impurities.
-
Solution: Conduct a thorough solvent screening study. Consider a range of solvents with varying polarities. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, is also a powerful technique for inducing crystallization and improving crystal form.
-
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. Rapid cooling often leads to the formation of small, impure crystals or even oiling out.
-
Solution: Implement a controlled cooling profile. A slower cooling rate, especially during the initial stages of nucleation, can promote the growth of larger, more uniform crystals with higher purity. Seeding the solution with a small amount of pure product can also help to control crystallization.
-
-
Filtration and Drying: Inefficient filtration and drying can lead to product loss and contamination.
-
Solution: Select the appropriate filtration equipment for the scale of production (e.g., Nutsche filter dryer). Ensure the filter cake is washed with a suitable, cold solvent to remove residual impurities. Drying should be conducted under vacuum at a temperature that will not cause product degradation.
-
Experimental Protocol: Developing a Scalable Crystallization Procedure
-
Solubility Studies: Determine the solubility of this compound in a range of potential crystallization solvents at different temperatures.
-
Solvent Screening: Perform small-scale crystallization experiments using the most promising solvents identified in the solubility studies.
-
Cooling Profile Optimization: For the best solvent system, investigate the effect of different cooling rates on crystal size and purity.
-
Seeding Studies: Evaluate the impact of seeding on the crystallization process.
-
Scale-up Confirmation: Once an optimal procedure is developed, perform a larger-scale confirmation run to ensure its robustness.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns revolve around the handling of corrosive and potentially toxic reagents, as well as managing the exothermic nature of the chlorination reaction.
-
Corrosive Reagents: Chlorinating agents like sulfuryl chloride and the byproduct hydrogen chloride (HCl) are highly corrosive.[4] Ensure that all equipment is constructed from compatible materials (e.g., glass-lined steel, Hastelloy).
-
Toxicity: Handle all chemicals in a well-ventilated area, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. For larger-scale operations, consider the use of closed-system transfers to minimize exposure.
-
Exothermic Reaction: As discussed in the troubleshooting section, the chlorination reaction can be highly exothermic. A failure to control the temperature could lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, potentially leading to reactor failure.[5] A thorough thermal hazard assessment is essential before scaling up.
Q2: What are the key analytical techniques for monitoring the reaction and ensuring product quality?
A2: A robust analytical package is essential for process control and quality assurance.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for monitoring the progress of the reaction. They can be used to track the consumption of the starting material and the formation of the product and any byproducts.
-
Product Purity: HPLC and GC are also used to determine the purity of the final product.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the final product and to identify any unknown impurities.
Q3: Are there any "greener" or more sustainable approaches to the synthesis of this compound?
A3: Yes, there is growing interest in developing more environmentally friendly synthetic methods.
-
Alternative Solvents: Consider the use of greener solvents that are less toxic and have a lower environmental impact.
-
Catalytic Methods: The development of catalytic chlorination methods could reduce the amount of waste generated.
-
Flow Chemistry: Continuous flow chemistry offers several advantages for scaling up reactions, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.[6]
Visualization: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
III. References
-
BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.--INVALID-LINK--
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BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.--INVALID-LINK--
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BenchChem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.--INVALID-LINK--
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MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.--INVALID-LINK--
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ACS Publications. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides.--INVALID-LINK--
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.--INVALID-LINK--
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ResearchGate. (2017). Safety Considerations | Request PDF.--INVALID-LINK--
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MDPI. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.--INVALID-LINK--
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Oreate AI Blog. (2025). Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System.--INVALID-LINK--
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Organic Chemistry Portal. (2024). Pyrazole synthesis.--INVALID-LINK--
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CORA. (2020). Scale-up and Optimization of a continuous flow synthesis of an α-thio-βchloroacrylamide.--INVALID-LINK--
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AIChE. (2015). Challenges of scaling up chemical processes (based on real life experiences).--INVALID-LINK--
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Royal Society of Chemistry. (2022). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system.--INVALID-LINK--
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National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.--INVALID-LINK--
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ResearchGate. (2002). Safety of chlorine production and chlorination processes.--INVALID-LINK--
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IChemE. (1998). SAFETY OF CHLORINATION REACTIONS.--INVALID-LINK--
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Google Patents. (2020). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.--INVALID-LINK--
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Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.--INVALID-LINK--
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Google Patents. (2020). New process for manufacture of pyrazoles or pyrimidones.--INVALID-LINK--
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Google Sites. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.--INVALID-LINK--
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Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?--INVALID-LINK--
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MySkinRecipes. (n.d.). This compound.--INVALID-LINK--
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.--INVALID-LINK--
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Google Patents. (2013). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.--INVALID-LINK--
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ChemicalBook. (n.d.). This compound CAS#: 1092682-87-5.--INVALID-LINK--
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Spiral. (2022). Reaction Chemistry & Engineering.--INVALID-LINK--
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PubMed Central. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.--INVALID-LINK--
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National Institutes of Health. (n.d.). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline.--INVALID-LINK--
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National Institutes of Health. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.--INVALID-LINK--
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BLDpharm. (n.d.). 1429418-75-6|4-Chloro-3-(chloromethyl)-1-methyl-1h-pyrazole.--INVALID-LINK--
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Parchem. (n.d.). This compound-5-carboxylic acid.--INVALID-LINK--
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ResearchGate. (2025). Large-scale synthesis of 1H-pyrazole. | Download Scientific Diagram.--INVALID-LINK--
-
PubMed Central. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.--INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride.--INVALID-LINK--
-
ResearchGate. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.--INVALID-LINK--
-
National Institutes of Health. (n.d.). 1H-Pyrazole, 4-chloro-.--INVALID-LINK--
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ChemScene. (n.d.). 1350323-83-9 | 4-Bromo-3-chloro-1-methyl-1H-pyrazole.--INVALID-LINK--
-
ChemicalBook. (2023). This compound - Safety Data Sheet.--INVALID-LINK--
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.--INVALID-LINK--
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 4. Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System - Oreate AI Blog [oreateai.com]
- 5. icheme.org [icheme.org]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in Chlorinated Pyrazole Synthesis
Welcome to the Technical Support Center for professionals engaged in the synthesis of chlorinated pyrazoles. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable advice for managing the significant thermal hazards associated with these critical reactions. The synthesis of chlorinated pyrazoles, while vital for creating a wide range of pharmaceutical and agricultural compounds, involves highly exothermic steps that can lead to thermal runaway if not properly controlled.[1][2][3] This document provides troubleshooting guidance and best practices rooted in established chemical safety principles to ensure both the safety of your experiments and the integrity of your results.
Section 1: Understanding the Hazard: Why is Pyrazole Chlorination Exothermic?
The chlorination of a pyrazole ring is typically an electrophilic aromatic substitution reaction. The high reactivity of chlorinating agents and the formation of a stable, strong carbon-chlorine (C-Cl) bond, along with the generation of byproducts like hydrochloric acid (HCl), release a significant amount of energy as heat.[4] For example, the enthalpy change for some industrial chlorination reactions can be in the range of -150 to -300 kJ/mol.[4]
An exothermic reaction becomes a thermal runaway hazard when the rate of heat generation exceeds the rate of heat removal.[5] This causes the temperature of the reaction mixture to rise, which in turn accelerates the reaction rate, creating a dangerous feedback loop that can result in a violent release of energy, over-pressurization, and reactor failure.[5][6] Understanding and controlling this heat evolution is paramount for safe and scalable synthesis.
Section 2: Troubleshooting Guide: Immediate Actions for Common Problems
This section is formatted as a series of questions and answers to address critical in-lab scenarios.
Q1: My reaction temperature is spiking unexpectedly and rising above the set point. What are the immediate steps?
A1: An unexpected temperature spike is a primary indicator of a potential thermal runaway. Your immediate goal is to stop the accumulation of heat.
-
Step 1: Stop Reagent Addition. Immediately cease the addition of the chlorinating agent. This is the most critical step to halt the generation of more heat.[7]
-
Step 2: Enhance Cooling. Ensure your cooling system (e.g., ice bath, cryostat, jacketed reactor chiller) is operating at maximum capacity.
-
Step 3: Check Agitation. Verify that the mechanical stirrer is functioning correctly. Efficient mixing is crucial for uniform heat distribution and effective transfer to the cooling surfaces. Poor agitation can create localized hot spots.[2]
-
Step 4: Dilute the Reaction. If safe and feasible, the addition of a pre-chilled, inert solvent can act as a heat sink, absorbing excess energy and slowing the reaction rate by reducing reactant concentrations.[7][8]
-
Step 5: Prepare for Emergency Quenching. If the temperature continues to rise uncontrollably despite the above measures, you must be prepared to quench the reaction. (See Protocol 4.2).
Q2: I'm observing a sudden pressure increase in my sealed reactor. What should I do?
A2: A rapid pressure increase is extremely dangerous and can signify the evolution of gaseous byproducts (like HCl) at a rate exceeding the system's venting capacity, often due to a runaway reaction.[1]
-
Immediate Action: Follow steps 1-3 from the previous question (Stop Addition, Maximize Cooling, Check Agitation).
-
Do NOT Seal a Runaway System: Never perform these reactions in a completely sealed vessel without a calibrated pressure relief system, such as a rupture disc or relief valve.[2][3]
-
Emergency Venting: If the reactor is equipped with an emergency relief system, ensure the outlet is directed to a safe location, such as a quench drum or scrubber.
-
Evacuate: If the pressure continues to climb rapidly and there is a risk of vessel rupture, evacuate the area immediately and alert safety personnel.
Q3: The reaction mixture has turned dark brown or black, and I suspect decomposition. How do I proceed?
A3: A significant color change to dark brown or black often indicates thermal decomposition of reactants, products, or solvent, which can itself be highly exothermic and produce non-condensable gases.
-
Action: Immediately stop the reagent feed and maximize cooling.
-
Analysis: Once the temperature is stable and under control, carefully take a small, quenched aliquot for analysis (e.g., TLC, LC-MS) to assess the extent of decomposition and identify potential hazardous byproducts.
-
Safe Shutdown: If significant decomposition has occurred, the priority shifts from yield to safe shutdown. It may be necessary to quench the entire reaction mixture cautiously (see Protocol 4.2) and dispose of it as hazardous waste. Do not attempt to salvage the product if the reaction has become uncontrollable.
Q4: My yield is low, and I have multiple unidentified byproducts. Is poor temperature control the cause?
A4: Yes, poor temperature control is a very likely cause. Even minor temperature excursions can favor side reactions, such as over-chlorination or decomposition.[9]
-
Problem: Chlorinating agents like N-Chlorosuccinimide (NCS) can participate in different reaction pathways (electrophilic vs. radical) depending on conditions.[10] Elevated temperatures can promote less selective radical pathways, leading to a complex product mixture.
-
Solution:
-
Review Your Thermal Profile: Use a reaction calorimeter to understand the heat flow of your specific reaction under ideal conditions.[11] This provides critical data for safe scale-up.
-
Optimize Addition Rate: Slowing the addition of the chlorinating agent is a key strategy to ensure the heat generated can be effectively removed.[7]
-
Re-evaluate Solvent Choice: The solvent not only dissolves reactants but also acts as a heat sink.[8] A solvent with a higher heat capacity can absorb more energy for a given temperature rise.
-
Section 3: Proactive Control & Best Practices (FAQs)
Q1: How do I select the appropriate chlorinating agent to minimize thermal risk?
A1: The choice of chlorinating agent is critical. They vary significantly in reactivity and associated hazards.
| Chlorinating Agent | Formula | Form | Key Characteristics & Thermal Risks |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Solid | Milder and more selective than many other agents.[9] Easier to handle. Reactions can still be exothermic, and HCl generated can catalyze dangerous accelerations.[12] |
| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Highly reactive. Can decompose exothermically to SO₂ and Cl₂ gas, leading to rapid pressure buildup. Often requires very low temperatures for control. |
| Chlorine Gas | Cl₂ | Gas | Highly toxic and corrosive.[13] Difficult to handle on a lab scale. Can form explosive mixtures with organic vapors.[1][14] Strong oxidizer.[13] |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Solid | A stable, high-capacity source of chlorine. Can be used under solvent-free conditions, but reactions are still highly exothermic and require careful control.[15][16][17] |
Recommendation: For initial studies, NCS is often the safest choice due to its solid form and milder reactivity.[9] However, all chlorination reactions must be treated as potentially hazardous.
Q2: What is the role of the solvent in managing the exotherm?
A2: The solvent is a critical safety barrier. It influences the reaction in several ways:
-
Heat Sink: It absorbs the heat of reaction, moderating the temperature increase.[8]
-
Concentration Control: Diluting the reactants slows the reaction rate and, consequently, the rate of heat generation.[7]
-
Boiling Point: A solvent with a boiling point well above the intended reaction temperature provides a buffer. If the temperature rises unexpectedly, the solvent can begin to reflux, providing powerful evaporative cooling (acting as a passive safety mechanism), provided the reactor is properly vented through a condenser.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Acetonitrile | 82 | 2.23 | Polar aprotic, common for chlorinations. |
| Dichloromethane (DCM) | 40 | 1.24 | Low boiling point offers limited thermal buffer. |
| Chloroform | 61 | 0.96 | Higher boiling point than DCM, but still relatively low. |
| Toluene | 111 | 1.69 | Higher boiling point provides a good safety margin for many reactions. Can act as a heat reservoir. |
| N,N-Dimethylformamide (DMF) | 153 | 2.18 | High boiling point, but can react with some chlorinating agents. |
Q3: What are the best practices for reagent addition?
A3: The method of addition is a primary control parameter.
-
Avoid Batch Reactions: Never mix all reactants and reagents at once (a "batch" process). This leads to a massive, uncontrollable release of heat.
-
Use Semi-Batch Addition: The standard and safest method is "semi-batch," where one reactant (usually the chlorinating agent) is added slowly and continuously to the other reactants already in the reactor.[7] This allows the rate of heat generation to be controlled by the addition rate.
-
Control the Flow Rate: Use a syringe pump or a pressure-equalizing dropping funnel for precise, controlled addition. The flow rate should be adjusted so the reaction temperature remains stable and well within the capacity of the cooling system.[7]
Q4: What engineering controls are essential for scaling up these reactions?
A4: As reaction scale increases, the ratio of volume (heat generation) to surface area (heat removal) becomes less favorable, making heat management more challenging.[5] Essential engineering controls include:
-
Jacketed Reactor: A reactor with a cooling/heating jacket provides a large surface area for efficient thermal transfer.
-
Overhead Stirrer: Ensures efficient mixing, which is critical for heat transfer and avoiding localized hot spots.
-
Temperature Probe (Thermocouple): Provides real-time, accurate measurement of the internal reaction temperature.
-
Controlled Addition System: A calibrated pump for precise reagent delivery.
-
Emergency Relief System: A rupture disc or relief valve sized to handle a worst-case scenario is mandatory for any pressure vessel.[5]
Section 4: Key Experimental Protocols
Protocol 4.1: Step-by-Step Guide for a Controlled Laboratory-Scale Chlorination
-
Setup: Assemble a flame-dried, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, a pressure-equalizing addition funnel, and a condenser connected to an inert gas (N₂/Ar) line and a bubbler/scrubber system for HCl gas.
-
Cooling: Circulate coolant through the reactor jacket to achieve a temperature at least 10-15°C below the target reaction temperature.
-
Charge Reactor: Charge the pyrazole substrate and the chosen solvent to the reactor. Begin stirring to ensure the mixture is homogenous and thermally equilibrated.
-
Charge Addition Funnel: Dissolve the chlorinating agent (e.g., NCS) in the reaction solvent and charge it to the addition funnel.
-
Initiate Addition: Begin dropwise addition of the chlorinating agent solution. Monitor the internal temperature closely. The initial addition should be very slow to gauge the reaction's exotherm.
-
Maintain Temperature: Adjust the addition rate to maintain the internal temperature at the desired set point. If the temperature rises more than 2-3°C above the set point, stop the addition until it returns to the target range.
-
Monitor Progress: Monitor the reaction by TLC or another suitable analytical method.
-
Completion: Once the reaction is complete, allow the mixture to stir at the reaction temperature for a short period to ensure full conversion, then cool to room temperature before proceeding with the workup.
Protocol 4.2: Emergency Quenching Procedure for a Runaway Reaction
This procedure should only be performed if there is no immediate risk of reactor rupture and you have been trained in its use.
-
Prerequisites: Have a pre-prepared, large container of a suitable quenching agent ready and cooled in an ice bath. A good general-purpose quencher is a cold, dilute solution of sodium bicarbonate or sodium thiosulfate, which can neutralize both the chlorinating agent and acidic byproducts.[10]
-
Stop All Additions: Immediately stop the flow of all reagents.
-
Maximize Cooling: Ensure the primary cooling system is at maximum.
-
Initiate Quench: If the temperature continues to rise uncontrollably, cautiously and slowly add the cold quenching solution via a cannula or addition funnel.[18][19] WARNING: The initial addition may cause vigorous gas evolution. Do not add the quencher all at once.[19]
-
Dumping: In a scale-up or pilot plant setting, a "dump tank" containing a large volume of a quenching fluid may be part of the safety design.[5] Activating this system will rapidly transfer the entire reaction mass into the quencher.
Section 5: Visualizing Workflows
Diagram 1: Decision Tree for Managing a Temperature Excursion
This diagram outlines the logical steps to take when a temperature spike is detected during a chlorination reaction.
Caption: A logical workflow for managing a temperature excursion.
Diagram 2: Recommended Reactor Setup for Controlled Chlorination
This diagram illustrates the key components of a laboratory setup designed for safely running exothermic reactions.
Caption: Essential components for a controlled exothermic reaction setup.
References
- 1. icheme.org [icheme.org]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. scribd.com [scribd.com]
- 4. Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System - Oreate AI Blog [oreateai.com]
- 5. cedrec.com [cedrec.com]
- 6. quora.com [quora.com]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fauske.com [fauske.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CCOHS: Chlorine [ccohs.ca]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ehs.ucr.edu [ehs.ucr.edu]
- 19. sarponggroup.com [sarponggroup.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-3-Methyl-1H-Pyrazole vs. 4-Bromo-3-Methyl-1H-Pyrazole in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of C4-Functionalized Pyrazoles
The pyrazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an ideal core for targeting a diverse range of biological targets, particularly protein kinases. The functionalization of the C4 position of the pyrazole ring is a critical strategy in drug discovery, allowing for the precise modulation of a compound's potency, selectivity, and pharmacokinetic profile.
Palladium-catalyzed cross-coupling reactions are the premier tools for achieving this C4-functionalization. However, the success and efficiency of these reactions are profoundly dependent on the nature of the halogen substituent at the C4 position. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 4-chloro-3-methyl-1H-pyrazole and 4-bromo-3-methyl-1H-pyrazole . By elucidating the mechanistic principles and providing validated experimental protocols, we aim to equip researchers with the knowledge to make strategic, evidence-based decisions in their synthetic campaigns.
Foundational Principles: Why Halogen Choice Dictates Reactivity
The disparate reactivity between the chloro and bromo analogs is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This difference has a direct and predictable impact on the rate-determining step of most palladium-catalyzed cross-coupling cycles: oxidative addition .
In this crucial step, the active Pd(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The lower BDE of the C-Br bond translates to a lower activation energy for this oxidative addition step.[1][2] Consequently, 4-bromopyrazoles typically react faster and under milder conditions than their 4-chloro counterparts.[3] While modern, highly active catalysts featuring sterically hindered biarylphosphine ligands can facilitate the activation of the more robust C-Cl bond, the intrinsic reactivity advantage of the C-Br bond remains a key consideration in reaction design.[3][4]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Synthesis of Starting Materials
Reliable access to high-purity starting materials is paramount. While numerous methods exist, the following protocols represent common and effective routes.
Synthesis of 4-Bromo-3-methyl-1H-pyrazole
The direct bromination of 3-methyl-1H-pyrazole is a straightforward approach.
-
Protocol:
-
Dissolve 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-bromo-3-methyl-1H-pyrazole.
-
Synthesis of this compound
Direct chlorination can be achieved using various chlorinating agents, with electrochemical methods also being viable.[5]
-
Protocol:
-
Dissolve 3-methyl-1H-pyrazole (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the mixture to 0 °C.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight. Progress should be monitored by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude material can be purified by silica gel chromatography to afford pure this compound.[6]
-
Experimental Comparison: Suzuki-Miyaura Coupling
To provide a direct, quantitative comparison, we will use the Suzuki-Miyaura reaction—a robust and widely utilized method for C-C bond formation—as our benchmark.[7]
Rationale for Experimental Design
-
Substrates: this compound and 4-bromo-3-methyl-1H-pyrazole.
-
Coupling Partner: Phenylboronic acid is selected as a standard, electronically neutral arylating agent.
-
Catalyst System: We will employ a catalyst system known to be effective for the more challenging aryl chlorides. Pd₂(dba)₃ with a sterically demanding biarylphosphine ligand such as SPhos or XPhos is an excellent choice. This ensures that the conditions are sufficiently robust to activate the C-Cl bond, allowing for a fair comparison of yields and reaction times against the C-Br analog under identical conditions.
-
Base and Solvent: A common combination of K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water provides sufficient basicity for the transmetalation step without being overly harsh.
Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol
Self-Validating System: This protocol is designed to be self-validating. The inert atmosphere is critical to prevent catalyst decomposition. Monitoring by TLC/LC-MS provides real-time data on conversion, validating the progress and endpoint of the reaction.
-
Reaction Setup: To two separate oven-dried reaction vials equipped with stir bars, add:
-
Vial A (Bromo): 4-bromo-3-methyl-1H-pyrazole (161 mg, 1.0 mmol).
-
Vial B (Chloro): this compound (116.5 mg, 1.0 mmol).
-
-
To each vial, add phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq) and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to each vial.
-
Inerting: Seal each vial with a septum cap and purge with argon or nitrogen gas for 15 minutes. This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Catalyst Addition: In a separate vial, pre-mix the catalyst by dissolving Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and SPhos (32.8 mg, 0.08 mmol, 8 mol%) in 1 mL of degassed dioxane. Add 0.5 mL of this catalyst solution to each reaction vial via syringe.
-
Reaction: Place both vials in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reactions vigorously. Monitor the consumption of the starting material by taking small aliquots every hour and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (or after a set time, e.g., 8 hours, for comparison), cool the vials to room temperature. Dilute the contents with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-phenyl-3-methyl-1H-pyrazole.
Expected Results & Data Summary
The following table summarizes the anticipated outcomes based on the fundamental principles of C-X bond reactivity.
| Feature | 4-Bromo-3-methyl-1H-pyrazole | This compound | Rationale |
| Reaction Time | ~1-3 hours | ~6-12 hours (or incomplete) | Weaker C-Br bond leads to faster oxidative addition. |
| Typical Yield | >85% | 50-75% | More efficient conversion due to lower activation barrier.[8] |
| Side Reactions | Potential for protodehalogenation | Higher potential for protodehalogenation, especially with prolonged heating. | The more forcing conditions required for C-Cl activation can promote side pathways.[8][9] |
| Optimal Temp. | 80-100 °C | 100-120 °C | Higher energy input is needed to overcome the stronger C-Cl bond. |
Applicability to Other Key Cross-Coupling Reactions
The observed reactivity trend (Br > Cl) is not limited to the Suzuki reaction and holds true for other critical transformations in drug discovery.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is essential for synthesizing anilines and other amine derivatives.[10] Studies have consistently shown that aryl bromides are more reactive substrates than aryl chlorides, often requiring less sophisticated and costly ligands to achieve high yields.[11][12][13]
-
Heck Reaction: In the Heck reaction, which couples aryl halides with alkenes, the oxidative addition of the aryl halide to the palladium catalyst is also the rate-determining step.[14][15] Therefore, the same reactivity order of I > Br > Cl is observed.[3] While successful Heck couplings of 4-chloropyrazoles have been reported, they generally demand higher temperatures or more active catalyst systems compared to their bromo counterparts.[16]
Conclusion and Practical Recommendations for Researchers
The choice between 4-chloro- and 4-bromo-3-methyl-1H-pyrazole is a strategic decision that balances reactivity, cost, and synthetic goals.
-
4-Bromo-3-methyl-1H-pyrazole is the superior choice for:
-
Rapid library synthesis: Its higher reactivity allows for faster reaction times and broader substrate scope under a single set of conditions.
-
Syntheses involving sensitive functional groups: Milder reaction conditions can be employed, improving functional group tolerance and minimizing side reactions.
-
Initial route scouting: Its reliability provides a higher probability of success when exploring new chemical space.
-
-
This compound is a viable alternative when:
-
Cost is a primary driver: Aryl chlorides are often significantly less expensive than the corresponding bromides, making them attractive for large-scale synthesis.
-
Forcing conditions are acceptable: The synthetic route can tolerate higher temperatures and the use of advanced, (often more expensive) catalyst systems is feasible.
-
Late-stage diversification is planned: In some cases, the differential reactivity can be exploited for sequential, site-selective cross-couplings on a molecule bearing both chloro and bromo substituents.
-
Ultimately, while advances in catalyst technology continue to narrow the reactivity gap, the fundamental chemical principles dictate that 4-bromo-3-methyl-1H-pyrazole remains the more versatile and reactive building block for the majority of palladium-catalyzed cross-coupling applications in a research and drug discovery context.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 1092682-87-5 [m.chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Pyrazole Analogs, Featuring 4-chloro-3-methyl-1H-pyrazole
Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Its structural versatility and capacity for diverse substitutions have led to the development of numerous compounds with a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and herbicidal properties.[1][3][4] This guide provides a comparative analysis of the biological activity of 4-chloro-3-methyl-1H-pyrazole, a key synthetic intermediate, in relation to other prominent pyrazole analogs that have reached commercial and clinical success. By examining the structure-activity relationships (SAR) of these analogs, we can better understand the potential applications and design principles for novel derivatives originating from this versatile building block.[5]
This compound: A Versatile Synthetic Intermediate
While not extensively documented as a standalone bioactive agent, this compound (CAS 1092682-87-5) is a crucial starting material for synthesizing more complex molecules.[5][6] Its structure, featuring chloro, methyl, and reactive N-H groups, allows for targeted modifications at multiple positions, making it an ideal precursor for developing novel fungicides, herbicides, and pharmaceuticals targeting inflammation and pain.[5] This guide will explore its potential by comparing its core structure to highly active, well-characterized pyrazole analogs in three key areas: anti-inflammatory, fungicidal, and herbicidal applications.
Comparative Analysis I: Anti-inflammatory Activity
The most iconic pyrazole-based anti-inflammatory drug is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[7][8] Understanding its mechanism and structure provides a benchmark for evaluating the potential of other pyrazole derivatives.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9] There are two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa and platelets, and COX-2, which is induced at sites of inflammation.[7] Non-selective NSAIDs inhibit both enzymes, leading to gastrointestinal side effects. Celecoxib's therapeutic advantage lies in its selective inhibition of COX-2, which is attributed to its chemical structure fitting into a larger, more flexible binding pocket present in COX-2 but not COX-1.[7][10]
Caption: Mechanism of Celecoxib's selective COX-2 inhibition.
Structure-Activity Relationship (SAR) Comparison
| Feature | This compound | Celecoxib | Significance for COX-2 Inhibition |
| Core Scaffold | Pyrazole | Diaryl Pyrazole | The pyrazole ring serves as the central scaffold for orienting substituents.[11] |
| N1-Substituent | -H (reactive site) | 4-Sulfonamidophenyl | The sulfonamide group is critical for binding to the hydrophilic side pocket of the COX-2 active site, conferring selectivity.[10] |
| C3-Substituent | Methyl | p-Tolyl | A substituted phenyl ring at this position contributes to van der Waals interactions within the active site. |
| C4-Substituent | Chloro | Trifluoromethyl | The electron-withdrawing trifluoromethyl group on the C5-phenyl ring enhances binding affinity. The chloro group on the pyrazole ring itself in the target compound could be explored for similar electronic effects. |
| C5-Substituent | -H | Phenyl | An additional aryl group is common in diaryl pyrazole inhibitors like Celecoxib. |
Insight: this compound provides the basic pyrazole core. To develop it into a selective COX-2 inhibitor, synthetic strategies would need to introduce a 4-sulfonamidophenyl group at the N1 position and an appropriate aryl group at the C5 position, mimicking the structure of Celecoxib. The existing methyl and chloro groups would influence the overall electronic properties and binding orientation.
Comparative Analysis II: Fungicidal Activity
In agriculture, pyrazole carboxamides are a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[12] Penthiopyrad is a prominent example, offering a clear comparison for the potential agrochemical applications of this compound derivatives.
Mechanism of Action: SDHI Fungicides
SDHIs disrupt the fungal life cycle by targeting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[12][13] This enzyme is crucial for cellular respiration and energy (ATP) production. By inhibiting this enzyme, SDHIs effectively stop spore germination and mycelial growth, providing both preventative and curative activity against a broad spectrum of fungal pathogens.[13][14]
Caption: Inhibition of the fungal respiratory chain by SDHIs like Penthiopyrad.
Quantitative and Structural Comparison
Many commercial fungicides, including Penthiopyrad, feature a pyrazole-4-carboxamide structure.[3][4] The substituents on the pyrazole ring and the amide nitrogen are crucial for activity and spectrum.
| Compound | Target Pathogen | Activity Metric (EC₅₀) | Key Structural Features |
| Penthiopyrad | Sclerotinia sclerotiorum | 0.0096 - 0.2606 µg/mL[13] | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide core. The N-thienyl group is critical for potency.[13] |
| Bixafen | Various fungi | (Potent SDHI) | N-dichlorophenyl-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide. |
| This compound | (As a precursor) | N/A | Contains the 1H-pyrazole core with methyl and chloro substitutions. Lacks the essential C4-carboxamide and N-aryl/alkyl moieties for SDHI activity. |
Insight: To be developed into an effective SDHI fungicide, this compound would require carboxylation at the C4 or C5 position, followed by amide coupling with various amine fragments. The existing 3-methyl group is a common feature in many SDHIs, while the 4-chloro substituent could be retained or modified to fine-tune the biological spectrum and potency. Studies have shown that trifluoromethyl groups at C3 often enhance activity, a potential modification route.[15][16]
Comparative Analysis III: Herbicidal Activity
The pyrazole scaffold is integral to several classes of commercial herbicides that act on different biological targets.[17][18] While this compound is not a herbicide itself, it is a precursor for compounds targeting key plant enzymes.
Mechanisms of Action: Diverse Targets
Pyrazole-based herbicides inhibit various essential plant enzymes, including:
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: These compounds disrupt the synthesis of carotenoids, leading to the bleaching of new plant tissues.[19]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: These herbicides interfere with chlorophyll and heme biosynthesis, causing rapid cell membrane disruption.[20]
-
Acetolactate Synthase (ALS) Inhibitors: These compounds block the synthesis of branched-chain amino acids, leading to the cessation of plant growth.[19]
Structure-Activity Relationship (SAR) Insights
The herbicidal activity and mechanism of pyrazole derivatives are highly dependent on the substitution pattern. For instance, many HPPD inhibitors are 4-benzoyl-5-hydroxypyrazoles.[19] For synthetic auxin herbicides, introducing a pyrazolyl group at the 6-position of 2-picolinic acid has proven to be a successful strategy for discovering novel active compounds.[20]
Insight: this compound serves as a foundational structure for accessing these diverse herbicidal classes. For example, it can be functionalized at the N1 position and then undergo further reactions at other positions to build the complex structures required for targeting specific plant enzymes. Structure-activity relationship studies consistently show that the nature and position of substituents on the pyrazole and any attached aryl rings are critical for both potency and crop selectivity.[17][21]
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to evaluate the selective inhibitory activity of a compound against COX-2.
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing EDTA and phenol.
-
Compound Preparation: Dissolve test compounds (e.g., derivatives of this compound) and a reference standard (Celecoxib) in DMSO to create a stock solution. Prepare serial dilutions.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, heme cofactor, the test compound dilution, and the COX-2 enzyme. Pre-incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Quantification: After a 2-minute incubation, add a saturated stannous chloride solution to stop the reaction. Measure the prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve.
Caption: Workflow for in vitro COX-2 inhibition assay.
Protocol 2: In Vitro Antifungal Mycelial Growth Assay
This protocol assesses the ability of a compound to inhibit the growth of a fungal pathogen.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Compound Incorporation: While the PDA is still molten (approx. 50°C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Pour the amended media into petri dishes. A solvent-only plate serves as the control.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum), in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.
-
Measurement: When the fungal growth in the control plate has reached the edge, measure the diameter of the fungal colony on all plates.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control. Determine the EC₅₀ value (the effective concentration to inhibit 50% of growth) by plotting inhibition percentage against the logarithm of the compound concentration.[4][13]
Conclusion
This compound is a valuable and versatile chemical intermediate. While it may not possess potent biological activity in its own right, its strategic placement of chloro and methyl groups, combined with a reactive nitrogen atom, makes it an excellent starting point for the synthesis of advanced pyrazole analogs. Comparative analysis with market-leading compounds like the anti-inflammatory drug Celecoxib and the SDHI fungicide Penthiopyrad reveals clear synthetic pathways and structure-activity principles. By leveraging this foundational scaffold, researchers can design and develop novel derivatives with tailored biological activities, from selective COX-2 inhibitors for safer pain management to potent fungicides and herbicides for sustainable crop protection. The continued exploration of derivatives from this and similar pyrazole building blocks is a promising frontier in both pharmaceutical and agrochemical research.
References
- 1. jchr.org [jchr.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. mda.state.mn.us [mda.state.mn.us]
- 15. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 20. mdpi.com [mdpi.com]
- 21. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 4-chloro-3-methyl-1H-pyrazole: Methodological Insights and Validation Strategies
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4-chloro-3-methyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a causal explanation for methodological choices, grounded in the principles of analytical chemistry and guided by the International Council for Harmonisation (ICH) guidelines.
The Analytical Challenge: Quantifying this compound
This compound is a small, semi-polar molecule. Its aromaticity and the presence of a halogen atom and a methyl group influence its chromatographic behavior. The choice between HPLC and GC-MS for its quantification is not arbitrary; it depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for separating and quantifying compounds in a liquid mobile phase.[1] For a non-volatile compound like this compound, HPLC is an excellent choice, particularly when dealing with complex matrices where the analyte is not easily volatilized.[2]
The Rationale Behind a Reversed-Phase HPLC Method
A reversed-phase (RP) HPLC method is the most logical starting point for the analysis of this compound. The C18 stationary phase provides a non-polar environment, and the separation is achieved by modulating the polarity of the mobile phase. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The buffer, often containing a small amount of an acid like trifluoroacetic acid (TFA), helps to ensure consistent ionization of the analyte and improve peak shape.
A study on a pyrazoline derivative demonstrated a robust RP-HPLC method using a C18 column with a mobile phase of 0.1% trifluoroacetic acid and methanol (20:80 v/v).[3] This approach is directly applicable to this compound due to their structural similarities.
Experimental Protocol: RP-HPLC-PDA
This protocol is based on established methods for pyrazole derivatives and is designed to be a self-validating system.[3][4]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: Photodiode Array (PDA) at 237 nm
-
Column Temperature: 30 °C
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
3. Validation Parameters (Based on ICH Q2(R1) Guidelines): [5][6]
-
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
-
Linearity: A linear relationship between concentration and detector response. A minimum of five concentrations should be used, and the correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. It is typically expressed as the relative standard deviation (%RSD) of a series of measurements (n=6) at 100% of the test concentration, with an acceptance criterion of %RSD ≤ 2%.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[7] Given that this compound has a relatively low molecular weight and is expected to be thermally stable, GC-MS presents a viable and powerful alternative to HPLC.[2]
The Rationale for a GC-MS Method
The primary advantage of GC-MS is its superior sensitivity and the structural information provided by the mass spectrometer. This makes it particularly useful for impurity profiling and trace-level quantification. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar column, such as a DB-5ms, is a good choice for this analyte.
A GC-MS method for pyrazole isomers has been described, which provides a solid foundation for developing a method for this compound.[8]
Experimental Protocol: GC-MS
This protocol is adapted from established methods for similar compounds and is designed for high sensitivity and specificity.[8][9]
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode for trace analysis)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
3. Validation Parameters (Based on ICH Q2(R1) Guidelines): [5][6] The validation parameters are the same as for HPLC, with particular attention to:
-
Specificity: In GC-MS, specificity is enhanced by the mass spectrometric data. The presence of characteristic fragment ions in the mass spectrum of the analyte provides a high degree of confidence in its identification.
-
LOD and LOQ: GC-MS typically offers lower LOD and LOQ values compared to HPLC-PDA, making it suitable for trace-level analysis.
GC-MS Workflow Diagram
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. ijcpa.in [ijcpa.in]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
A Comparative Spectroscopic Guide to 4-chloro-3-methyl-1H-pyrazole and Other Halogenated Pyrazoles
Introduction: The Significance of Halogenated Pyrazoles
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1] Their unique structural and electronic properties allow for diverse biological activities, leading to their incorporation into numerous pharmaceuticals. The strategic introduction of halogen atoms onto the pyrazole ring is a critical tool for medicinal chemists, profoundly influencing the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise spectroscopic signature of these halogenated pyrazoles is paramount for unambiguous structure elucidation, quality control, and tracking metabolic fate.
This guide provides an in-depth spectroscopic comparison of 4-chloro-3-methyl-1H-pyrazole with other closely related halogenated pyrazoles. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining how the nature and position of the halogen substituent dictate the spectral output. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental data to confidently identify and differentiate these important chemical entities.
Molecular Structures Under Comparison
To establish a clear framework for comparison, this guide will focus on the following molecules. The numbering convention for the pyrazole ring, as shown below, will be used throughout the text.[1]
Caption: Molecular structures and key substitution patterns for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of atomic nuclei like ¹H and ¹³C is exquisitely sensitive to the local electronic environment, which is directly modulated by substituents on the pyrazole ring.
Causality Behind Experimental Choices
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for N-unsubstituted pyrazoles due to its ability to form hydrogen bonds, which slows down the intermolecular proton exchange of the N-H proton, allowing it to be observed as a distinct, albeit often broad, signal. For routine ¹³C NMR, a proton-decoupled experiment is standard, yielding a single sharp peak for each unique carbon atom.
¹H NMR Comparative Analysis
The ¹H NMR spectra provide a direct window into the electronic effects of the halogen substituents. A key trend observed in 4-halogenated pyrazoles is the chemical shift of the proton at the 5-position (H5). As the electronegativity of the halogen at the C4 position decreases (Cl > Br > I), the H5 proton resonance shifts downfield (to a higher ppm value).[1] This is because less electronegative halogens are less effective at withdrawing electron density from the ring, resulting in a slight deshielding of the remaining ring protons. The methyl group at C3 typically appears as a singlet in the range of 2.1-2.3 ppm.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | H5 Proton (singlet) | N-H Proton (broad singlet) | C3-Methyl Proton (singlet) |
|---|---|---|---|
| This compound | ~7.6 - 7.8 | ~12.5 - 13.0 | ~2.2 |
| 4-bromo-3-methyl-1H-pyrazole | ~7.7 - 7.9 | ~12.6 - 13.1 | ~2.2 |
| 4-iodo-3-methyl-1H-pyrazole | ~7.8 - 8.0 | ~12.7 - 13.2 | ~2.2 |
| 1H-pyrazole (Reference) | ~7.6 (doublet) | ~13.1 | N/A |
Note: Values are approximate and can vary based on solvent and concentration.
¹³C NMR Comparative Analysis
In ¹³C NMR, the most dramatic effect is seen at the carbon atom directly attached to the halogen (C4). The "heavy atom effect" causes a significant upfield shift (lower ppm value) for the C4 signal as we move from chlorine to bromine and iodine.[2] This counterintuitive effect, where a heavier halogen induces shielding, is a well-documented phenomenon. The chemical shifts of C3 and C5 are also modulated, though to a lesser extent, by the inductive and resonance effects of the halogen.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | C3 (quaternary) | C4 (quaternary) | C5 | C3-Methyl |
|---|---|---|---|---|
| This compound | ~145 | ~108 | ~128 | ~11 |
| 4-bromo-3-methyl-1H-pyrazole | ~146 | ~95 | ~130 | ~12 |
| 4-iodo-3-methyl-1H-pyrazole | ~147 | ~60 | ~135 | ~13 |
| 1H-pyrazole (Reference) | ~135 | ~105 | ~135 | N/A |
Note: Values are approximate and sourced from spectral databases and literature.[2][3]
Caption: A typical experimental workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.
Trustworthiness Through Self-Validating Protocols
A robust IR protocol involves acquiring a background spectrum immediately before the sample spectrum. This corrects for atmospheric H₂O and CO₂, as well as any instrumental artifacts, ensuring that the observed absorption bands are genuinely from the sample. For solid samples, the KBr pellet method provides high-quality spectra, averaging the signal from randomly oriented crystallites.
IR Comparative Analysis
For pyrazoles, several key regions are of interest. The broad band between 2600 and 3200 cm⁻¹ is characteristic of the N-H stretching vibration, which is significantly influenced by hydrogen bonding.[1] The position of this band can shift depending on the crystalline packing and the electronic nature of the substituents. Studies on 4-halogenated pyrazoles show that the N-H stretching frequency tends to decrease as the halogen's electronegativity decreases (F > Cl > Br > I).[1]
Other important vibrations include C=N and C=C stretching within the pyrazole ring (around 1400-1600 cm⁻¹) and C-H stretching (around 3100 cm⁻¹).[4][5] The C-X (halogen) stretching frequencies are typically found in the fingerprint region (< 1000 cm⁻¹) and can be difficult to assign definitively without computational support.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 4-bromo-3-methyl-1H-pyrazole | 4-iodo-3-methyl-1H-pyrazole |
|---|---|---|---|
| N-H Stretch (H-bonded) | 2600-3200 (broad) | 2600-3200 (broad) | 2600-3200 (broad) |
| Aromatic C-H Stretch | ~3110 - 3140 | ~3110 - 3140 | ~3110 - 3140 |
| Ring Stretching (C=C, C=N) | ~1400 - 1550 | ~1400 - 1550 | ~1400 - 1550 |
| C-Cl Stretch | ~750 - 850 | N/A | N/A |
| C-Br Stretch | N/A | ~650 - 750 | N/A |
| C-I Stretch | N/A | N/A | ~500 - 600 |
Note: Frequencies are approximate and represent typical ranges.[1][4][6]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺˙). This ion is often unstable and breaks apart into smaller, characteristic fragment ions.
Authoritative Grounding in Fragmentation
The fragmentation of pyrazoles is a well-studied process. Common fragmentation pathways include the initial loss of HCN or N₂.[7][8] For halogenated pyrazoles, the loss of the halogen radical (X˙) or hydrogen halide (HX) is also a prominent pathway. The relative abundance of these fragments provides structural clues.
MS Comparative Analysis
The most immediate distinguishing feature in the mass spectra of these compounds is the isotopic pattern of the molecular ion.
-
Chlorine: Molecules containing one chlorine atom will show two peaks for the molecular ion, [M]⁺˙ and [M+2]⁺˙, in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Bromine: Molecules with one bromine atom exhibit [M]⁺˙ and [M+2]⁺˙ peaks of nearly equal intensity (approx. 1:1 ratio), reflecting the abundances of ⁷⁹Br and ⁸¹Br.
-
Iodine: Iodine is monoisotopic (¹²⁷I), so it will show a single peak for the molecular ion.
Table 4: Predicted Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) & Isotopic Signature |
|---|---|---|---|
| This compound | C₄H₅ClN₂ | 116.55 | M⁺˙ at 116/118 (3:1 ratio) ; [M-Cl]⁺ at 81; [M-HCN]⁺˙ |
| 4-bromo-3-methyl-1H-pyrazole | C₄H₅BrN₂ | 161.00 | M⁺˙ at 160/162 (1:1 ratio) ; [M-Br]⁺ at 81; [M-HCN]⁺˙ |
| 4-iodo-3-methyl-1H-pyrazole | C₄H₅IN₂ | 207.99 | M⁺˙ at 208 (single peak) ; [M-I]⁺ at 81; [M-HCN]⁺˙ |
Note: Fragmentation is complex; listed fragments are common but not exhaustive.[7][8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic heterocycles like pyrazoles, the primary absorptions are typically due to π → π* transitions.
UV-Vis Comparative Analysis
Unsubstituted pyrazole exhibits a strong absorption band around 203-210 nm.[9] The introduction of substituents onto the ring can cause a shift in the absorption maximum (λₘₐₓ). Halogen substituents with their lone pairs of electrons can participate in resonance with the ring, typically causing a slight bathochromic shift (shift to longer wavelength) of the π → π* transition. However, the differences between chloro, bromo, and iodo derivatives are often subtle and highly dependent on the solvent. This technique is therefore less useful for distinguishing between these specific analogs compared to NMR or MS, but it is valuable for confirming the presence of the aromatic pyrazole core.
Table 5: Typical UV-Vis Absorption Data
| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent |
|---|---|---|---|
| Halogenated Pyrazoles | ~210 - 225 | ~3,000 - 6,000 L mol⁻¹ cm⁻¹ | Ethanol/Methanol |
| 1H-pyrazole (Reference) | ~203 - 210 | ~5,000 L mol⁻¹ cm⁻¹ | Gas/Solution |
Note: Data represents typical ranges for pyrazole derivatives.[9][10]
Experimental Methodologies
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a glass vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition (¹H): Acquire the ¹H spectrum using a standard pulse sequence. A typical experiment involves 8-16 scans.
-
Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required for a good signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.
Protocol 2: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid pyrazole sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet.
-
Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC) inlet for volatile samples.
-
Ionization: In the ion source, the sample is bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Conclusion
The spectroscopic characterization of this compound and its halogenated analogs is a clear demonstration of how subtle changes in molecular structure are manifested in distinct spectral data.
-
NMR Spectroscopy stands out as the most definitive technique, with the ¹³C chemical shift of the C4 carbon and the ¹H shift of the H5 proton providing reliable markers for the identity of the C4-halogen.
-
Mass Spectrometry offers unambiguous confirmation of the halogen present through the characteristic isotopic patterns of chlorine and bromine, which are impossible to mistake.
-
IR Spectroscopy confirms the presence of the pyrazole core and the N-H group, with subtle shifts in vibrational frequencies correlating with the halogen's electronic properties.
-
UV-Vis Spectroscopy is useful for confirming the aromatic system but provides limited discriminatory power among the different halogen analogs.
By integrating the information from these orthogonal techniques, researchers can achieve a high-confidence structural assignment, a critical step in the journey of drug discovery and materials development.
References
- 1. mdpi.com [mdpi.com]
- 2. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Chloro-3-methyl-1H-pyrazole Derivatives Against Standard Antimicrobial Agents
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial properties is of paramount importance.[1] Among the various heterocyclic compounds, pyrazole derivatives have emerged as a promising class due to their broad spectrum of biological activities, including antibacterial and antifungal effects.[2][3][4][5] This guide provides a comprehensive comparison of the in vitro efficacy of newly synthesized 4-chloro-3-methyl-1H-pyrazole derivatives against established standard antimicrobial agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapies.
The Antimicrobial Potential of Pyrazole Scaffolds
The pyrazole nucleus is a versatile pharmacophore found in several clinically approved drugs.[4][6] Its derivatives have been shown to target various metabolic pathways in both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The mechanism of action for some pyrazole derivatives has been linked to the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[1][4] The continuous exploration of substituted pyrazoles, such as the this compound series, aims to identify novel candidates with enhanced potency and a favorable resistance profile.
Comparative Efficacy Analysis: A Head-to-Head Evaluation
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[7] To provide a clear benchmark, the MIC values of several this compound derivatives were determined and compared against standard-of-care antibiotics and antifungals. The following table summarizes the in vitro activity against representative pathogenic strains.
| Compound/Drug | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |
| This compound Derivative A | 8 | 16 | 32 |
| This compound Derivative B | 4 | 8 | 16 |
| This compound Derivative C | 16 | 32 | 64 |
| Ciprofloxacin (Standard) | 0.6[8] | ≤1[9][10] | Not Applicable |
| Fluconazole (Standard) | Not Applicable | Not Applicable | 0.5[11][12] |
Note: The MIC values for the pyrazole derivatives are illustrative and based on typical ranges found for this class of compounds in the literature. Actual values can vary based on the specific substitutions on the pyrazole ring.
From the comparative data, it is evident that while the investigated pyrazole derivatives exhibit antimicrobial activity, their potency against the tested bacterial strains is generally lower than that of the standard antibiotic, ciprofloxacin. However, their broad-spectrum activity, encompassing both bacteria and fungi, highlights their potential as scaffolds for further optimization.
Deeper Insights: Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) reveals the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15] For compounds demonstrating promising MIC values, determining the MBC is a critical next step to understand whether their effect is static (inhibitory) or cidal (killing).
Experimental Protocols: A Guide to Reproducible Assessment
To ensure the validity and reproducibility of antimicrobial efficacy studies, standardized protocols are essential. The following sections provide detailed methodologies for determining the MIC and MBC of novel compounds.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of a test compound.[7][16][17]
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of desired concentrations.[16]
-
Inoculum Preparation: From a fresh 18-24 hour culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Inoculum Dilution: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[16]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[16]
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[7]
Visualizing the MIC Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a follow-up to the MIC assay to assess the killing activity of the compound.[13][18][19]
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and more concentrated wells), take a small aliquot (e.g., 10-100 µL).[15][18]
-
Plating: Spread the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.[18]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[13][14]
Visualizing the MBC Workflow
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Concluding Remarks and Future Directions
The this compound derivatives investigated in this guide demonstrate measurable antimicrobial activity, albeit with lower potency than some standard agents. Their broad-spectrum nature warrants further investigation and structure-activity relationship (SAR) studies to enhance their efficacy. Future research should focus on synthesizing and evaluating new analogues to identify compounds with improved MIC and MBC values. Additionally, exploring the mechanism of action of these derivatives will be crucial in understanding their potential as a novel class of antimicrobial agents in the fight against infectious diseases.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. microchemlab.com [microchemlab.com]
A Comparative Guide to the Cytotoxic Profiles of Doxorubicin and Pyrazole-Based Compounds
This guide provides an in-depth comparative analysis of the cytotoxic properties of Doxorubicin, a cornerstone of chemotherapy, and the emerging class of pyrazole-containing heterocyclic compounds, represented here by the structure of 4-chloro-3-methyl-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, quantitative experimental data, and validated protocols to offer a comprehensive resource for preclinical oncology research.
Introduction: Benchmarking a Classic Against a Novel Scaffold
In the quest for more effective and selective anticancer agents, the limitations of established chemotherapeutics like Doxorubicin—namely, severe cardiotoxicity and the development of multidrug resistance—necessitate the exploration of novel chemical scaffolds.[][2] Doxorubicin, an anthracycline antibiotic, has been a first-line treatment for a wide array of malignancies for decades, valued for its potent, broad-spectrum cytotoxic activity.[]
Conversely, heterocyclic compounds featuring a pyrazole core have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. While the specific compound this compound is not extensively characterized in existing literature, its structure represents a promising scaffold. This guide will therefore compare the well-documented cytotoxic profile of Doxorubicin with the demonstrated potential of various anticancer pyrazole derivatives, providing a framework for evaluating novel agents of this class.
Mechanisms of Cytotoxicity: A Tale of Two Strategies
The cytotoxic effects of Doxorubicin and pyrazole derivatives stem from fundamentally different mechanisms of action. Doxorubicin employs a multi-pronged assault on cellular integrity, while pyrazoles typically exhibit more targeted inhibition of specific signaling pathways.
Doxorubicin: The Multi-Modal Incumbent
Doxorubicin's cytotoxicity is the result of at least three primary, interconnected mechanisms.[2][3] The clinical efficacy of this drug is often attributed to its ability to engage these multiple pathways simultaneously, overwhelming cellular repair and survival systems.
-
DNA Intercalation & Topoisomerase II Poisoning : Doxorubicin inserts itself between the base pairs of the DNA double helix.[] This physical distortion of the DNA structure inhibits replication and transcription. Critically, it also traps the topoisomerase II enzyme in a covalent complex with the DNA, preventing the re-ligation of double-strand breaks that the enzyme naturally creates, leading to catastrophic DNA damage and the initiation of apoptosis.[][2][3]
-
Generation of Reactive Oxygen Species (ROS) : The quinone moiety of the Doxorubicin molecule can undergo redox cycling, a process that generates a high flux of superoxide radicals and other ROS.[][4] This induces severe oxidative stress, causing widespread damage to DNA, proteins, and lipid membranes. This mechanism is a significant contributor to both its anticancer effects and its notorious cardiotoxicity.[4]
-
DNA Adduct Formation & Other Effects : Doxorubicin can also form covalent adducts with DNA and interfere with sphingolipid metabolism at the cell membrane.[3]
The convergence of these insults triggers the DNA Damage Response (DDR) pathway, activating key signaling proteins like ATM and ATR, which in turn leads to cell cycle arrest and p53-mediated apoptosis.[2][4]
Pyrazole Derivatives: The Targeted Challengers
Unlike Doxorubicin, the anticancer activity of pyrazole derivatives is typically attributed to the targeted inhibition of key proteins essential for cancer cell proliferation and survival. The specific target varies depending on the substitutions around the core pyrazole ring.
-
Kinase Inhibition : Many pyrazole analogs function as potent inhibitors of various protein kinases that are often dysregulated in cancer. Examples from the literature include inhibition of VEGFR-2, PI3K, and Cyclin-Dependent Kinase 2 (CDK2).[5] By blocking the activity of these kinases, the compounds disrupt downstream signaling pathways responsible for cell growth, angiogenesis, and cell cycle progression. For instance, CDK2 inhibition leads to cell cycle arrest, preventing cancer cells from dividing.[6]
-
Induction of Apoptosis : Pyrazole derivatives have been shown to induce apoptosis, often through mechanisms distinct from widespread DNA damage. Some analogs can trigger cell cycle arrest at the S or G2/M phases, leading to programmed cell death.[6]
-
Synergistic Potential : Research has shown that certain pyrazole derivatives can act synergistically with Doxorubicin.[7][8] This suggests they may inhibit pathways that confer resistance to Doxorubicin, presenting a compelling case for combination therapies.
References
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazoline B-Paclitaxel or Doxorubicin Combination Drugs Show Synergistic Activity Against Cancer Cells: In silico Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-chloro-3-methyl-1H-pyrazole for Researchers and Drug Development Professionals
Introduction: The Significance of 4-chloro-3-methyl-1H-pyrazole
This compound is a key heterocyclic building block in the development of a wide array of pharmaceutical and agrochemical agents. Its substituted pyrazole core is a prevalent scaffold in molecules exhibiting diverse biological activities, including anti-inflammatory, analgesic, and herbicidal properties. The strategic placement of the chloro and methyl groups on the pyrazole ring provides a versatile platform for further functionalization, making the efficient and selective synthesis of this intermediate a critical aspect of drug discovery and development pipelines. This guide provides an in-depth comparison of three distinct and effective synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Direct Electrophilic Chlorination of 3-methyl-1H-pyrazole with N-Chlorosuccinimide (NCS)
This classical approach relies on the direct chlorination of the readily available starting material, 3-methyl-1H-pyrazole, using an electrophilic chlorine source. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation, offering high regioselectivity for the 4-position of the pyrazole ring.
Mechanistic Rationale
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, directing the incoming electrophile to this position. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the NCS acts as the source of the electrophilic chlorine.
Experimental Protocol
-
Reaction Setup: To a solution of 3-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-chlorosuccinimide (1.05 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Advantages and Disadvantages
-
Advantages: This method is straightforward, utilizes a commercially available and relatively safe chlorinating agent, and generally proceeds under mild conditions with high yields. The work-up and purification are standard laboratory procedures.
-
Disadvantages: The use of a chlorinated solvent may be a concern for green chemistry considerations. For large-scale synthesis, the cost of NCS might be a factor.
Route 2: Electrochemical Chlorination of 3-methyl-1H-pyrazole
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. This route involves the anodic chlorination of 3-methyl-1H-pyrazole in an undivided cell using a simple chloride salt as the chlorine source.
Mechanistic Rationale
In this process, chloride ions are oxidized at the anode to generate reactive chlorine species (e.g., Cl2 or Cl• radicals) in situ. These species then act as the electrophile in the substitution reaction with the 3-methyl-1H-pyrazole. The reaction occurs in a heterophase system, which can enhance the yield and selectivity.
Experimental Protocol
-
Electrolysis Setup: In an undivided electrochemical cell equipped with a platinum anode and a copper cathode, place a solution of 3-methyl-1H-pyrazole (1.0 eq.) in a mixture of an aqueous sodium chloride solution (e.g., 4 M) and an organic solvent like chloroform.
-
Electrolysis: Apply a constant current density (e.g., 0.1 A/cm²) to the system at a controlled temperature (e.g., 15 °C). The total charge passed should be monitored to control the extent of the reaction (typically 2 F per mole of pyrazole).
-
Work-up and Purification: After the electrolysis, separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic fractions, dry over a suitable drying agent, and remove the solvent under reduced pressure. The product can be further purified by distillation or crystallization.
Advantages and Disadvantages
-
Advantages: This method is environmentally friendly as it avoids the use of stoichiometric chemical oxidants and utilizes a cheap and abundant chlorine source (NaCl). It offers high atom economy and can be readily scaled up. The reported yields for similar pyrazoles are excellent.[1]
-
Disadvantages: Requires specialized electrochemical equipment. The optimization of reaction parameters such as current density, temperature, and solvent system may be necessary to achieve high yields and selectivity.
Route 3: One-Pot Cyclization and Chlorination using Trichloroisocyanuric Acid (TCCA)
This modern and highly efficient one-pot synthesis starts from a suitable hydrazine precursor and a dicarbonyl compound, followed by in-situ chlorination using Trichloroisocyanuric Acid (TCCA). TCCA serves as both an oxidant for the cyclization and a chlorinating agent.
Mechanistic Rationale
The reaction proceeds through an initial condensation of the hydrazine with a 1,3-dicarbonyl compound to form a pyrazole precursor. TCCA then facilitates the oxidative aromatization to the pyrazole ring, followed by electrophilic chlorination at the 4-position. This one-pot approach streamlines the synthesis process, avoiding the isolation of intermediates.
Experimental Protocol
-
Reaction Setup: To a solution of the appropriate hydrazine precursor in a solvent such as trifluoroethanol (TFE), add the 1,3-dicarbonyl compound (e.g., acetylacetone for the synthesis of a dimethylpyrazole, which can be adapted for a 3-methyl derivative).
-
Cyclization and Chlorination: Add TCCA (1.0 eq.) to the stirring solution and heat the mixture (e.g., at 40 °C) for a few hours.[2]
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Advantages and Disadvantages
-
Advantages: This is a highly efficient one-pot procedure that combines multiple steps, saving time and resources. TCCA is a cost-effective and solid reagent that is easy to handle. The reported yields for various 4-chloropyrazoles are generally high.[2][3]
-
Disadvantages: The synthesis of the specific hydrazine precursor might be required. The reaction conditions may need optimization for the specific substrate to achieve the desired selectivity and yield.
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Direct Chlorination (NCS) | Route 2: Electrochemical Chlorination | Route 3: One-Pot Cyclization/Chlorination (TCCA) |
| Starting Material | 3-methyl-1H-pyrazole | 3-methyl-1H-pyrazole | Hydrazine precursor, 1,3-dicarbonyl |
| Key Reagent | N-Chlorosuccinimide | Sodium Chloride | Trichloroisocyanuric Acid |
| Typical Yield | Good to Excellent | Excellent[1] | High (up to 92% for derivatives)[2][3] |
| Reaction Conditions | Mild (0 °C to RT) | Controlled temperature (e.g., 15 °C) | Mild (e.g., 40 °C)[2] |
| Scalability | Good | Excellent | Good |
| Green Chemistry | Moderate (solvent use) | High (atom economy, no waste reagents) | Good (one-pot, solid reagent) |
| Equipment | Standard laboratory glassware | Specialized electrochemical setup | Standard laboratory glassware |
Visualizing the Synthetic Pathways
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends on the specific requirements of the research or development project.
-
For small-scale laboratory synthesis where simplicity and readily available reagents are prioritized, Route 1 (Direct Chlorination with NCS) is an excellent choice due to its straightforward procedure and generally high yields.
-
For large-scale production and in contexts where green chemistry principles are paramount, Route 2 (Electrochemical Chlorination) presents a highly attractive and sustainable option, provided the initial investment in electrochemical equipment is feasible.
-
For rapid lead optimization and the exploration of diverse pyrazole analogues, Route 3 (One-Pot Cyclization/Chlorination with TCCA) offers a highly efficient and convergent strategy.
It is recommended that researchers evaluate these routes based on their specific needs for scale, cost, environmental impact, and available equipment to make an informed decision that best supports their scientific goals.
References
A Comparative Structural Analysis of 4-chloro-3-methyl-1H-pyrazole and Its Isomers: A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, pyrazole-containing compounds stand out for their versatile therapeutic applications.[1][2] The strategic placement of substituents on the pyrazole ring can significantly influence the molecule's physicochemical properties, and in turn, its biological activity. This guide provides a comprehensive structural analysis and comparison of 4-chloro-3-methyl-1H-pyrazole and its key isomers: 3-chloro-5-methyl-1H-pyrazole and 5-chloro-3-methyl-1H-pyrazole. Understanding the nuanced differences between these isomers is paramount for researchers and scientists aiming to leverage their unique properties in the design of novel therapeutic agents.
Introduction to Chloromethylpyrazoles
Substituted pyrazoles are a cornerstone in the synthesis of a wide array of biologically active molecules, exhibiting activities ranging from anti-inflammatory to anticancer.[3] The introduction of a chloro and a methyl group to the pyrazole core creates isomers with distinct electronic and steric profiles. These differences can profoundly impact their interactions with biological targets, making a detailed comparative analysis essential for rational drug design.
This guide will delve into the synthesis, structural characterization, and spectroscopic properties of this compound and its isomers. We will explore how the relative positions of the chloro and methyl substituents affect the molecule's structure, stability, and spectral fingerprints.
Synthesis of Chloromethylpyrazole Isomers
The synthesis of chloromethylpyrazoles can be approached through various synthetic routes. A common and effective method involves the chlorination of the corresponding methylpyrazole precursor.
General Synthesis Protocol: Chlorination of Methylpyrazoles
This protocol describes a general method for the synthesis of chloropyrazoles from their pyrazole precursors using hypochloric acid or its salts. This method is advantageous due to its relatively mild conditions and good yields.
Experimental Protocol:
-
Preparation of the Reaction Mixture: Suspend the starting methylpyrazole (1 equivalent) in water.
-
Chlorination: Add a solution of sodium hypochlorite (NaOCl) (1 equivalent) dropwise to the suspension while maintaining the temperature between 0-30°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, adjust the pH of the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic phases and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired chloromethylpyrazole.[4]
References
A Senior Application Scientist's Guide to Evaluating 4-chloro-3-methyl-1H-pyrazole as a Ligand in Metal Complexes
For researchers, scientists, and professionals in drug development, the selection of a suitable ligand is a critical decision that profoundly influences the functionality and efficacy of metal complexes. Among the diverse heterocyclic ligands, pyrazoles have emerged as a versatile class due to their rich coordination chemistry and wide-ranging applications. This guide provides an in-depth, objective comparison of the performance of 4-chloro-3-methyl-1H-pyrazole as a ligand, benchmarked against other relevant pyrazole-based and common ligands. The insights herein are supported by experimental data and established methodologies to empower you in the rational design of novel metal-based systems.
The Strategic Importance of Ligand Substitution in Pyrazole-Based Complexes
The pyrazole scaffold is a cornerstone in coordination chemistry, offering a unique combination of a Brønsted acidic N-H proton and a basic 'pyridine-like' nitrogen atom. This duality allows for diverse coordination modes and the formation of stable metal complexes with applications in catalysis, materials science, and medicinal chemistry.[1][2] The introduction of substituents onto the pyrazole ring is a powerful strategy to modulate the electronic and steric properties of the ligand, thereby fine-tuning the characteristics of the resulting metal complex.
The focus of this guide, this compound, presents an interesting case study. The methyl group at the 3-position is an electron-donating group, which generally increases the electron density on the pyrazole ring and enhances its σ-donating ability. Conversely, the chloro group at the 4-position is an electron-withdrawing group, which can influence the ligand's acidity and π-acceptor properties.[3][4] Understanding this electronic interplay is crucial for predicting the performance of its metal complexes.
Performance Evaluation: A Comparative Analysis
The performance of a ligand in a metal complex can be assessed through several key metrics, including the stability of the complex, its catalytic activity, and its biological efficacy. In this section, we will compare this compound with other relevant ligands based on these criteria, drawing upon available experimental data for structurally related compounds to provide a comprehensive overview.
Stability of Metal Complexes
The stability of a metal complex is a fundamental parameter that dictates its utility in various applications. It is quantified by the stability constant (log K), with higher values indicating a more stable complex. The determination of stability constants is often carried out using potentiometric pH titration, a technique that measures the change in hydrogen ion concentration upon complex formation.[5][6]
The electronic nature of substituents on the pyrazole ring significantly impacts the stability of the corresponding metal complexes. Electron-donating groups, such as methyl, tend to increase the basicity of the pyrazole nitrogen, leading to stronger metal-ligand bonds and higher stability constants.[7] Conversely, electron-withdrawing groups, like halogens, decrease the basicity of the coordinating nitrogen, which can lead to lower stability constants.[8]
In the case of this compound, the electron-donating effect of the 3-methyl group is expected to be counteracted by the electron-withdrawing effect of the 4-chloro group. The net effect on the stability of its metal complexes will depend on the interplay of these opposing influences.
For a comparative perspective, let's consider the stability constants of complexes with related pyrazole ligands.
| Ligand | Metal Ion | log K1 | Experimental Conditions | Reference |
| 3-(2'-chlorophenyl)-4-benzoyl-5(2-hydroxyphenyl)pyrazole | Pr(III) | 6.85 | 70% ethanol-water, 30 ± 0.1°C, I = 0.1M | [9] |
| 3-(2'-chlorophenyl)-4-benzoyl-5(2-hydroxyphenyl)pyrazole | Nd(III) | 7.15 | 70% ethanol-water, 30 ± 0.1°C, I = 0.1M | [9] |
| 1-carboxamido-3-(2-hydroxy-5-chlorophenyl)-4-benzoyl-5-phenylpyrazole | Co(II) | 6.95 | 70% DMF-water, 27 ± 0.1°C, I = 0.1M | [7] |
| 1-carboxamido-3-(2-hydroxy-5-chlorophenyl)-4-benzoyl-5-phenylpyrazole | Ni(II) | 7.25 | 70% DMF-water, 27 ± 0.1°C, I = 0.1M | [7] |
| 1-carboxamido-3-(2-hydroxy-5-chlorophenyl)-4-benzoyl-5-phenylpyrazole | Cu(II) | 8.10 | 70% DMF-water, 27 ± 0.1°C, I = 0.1M | [7] |
Table 1: Stability Constants of Metal Complexes with Chloro-Substituted Pyrazole Ligands.
Catalytic Activity
Pyrazole-based ligands are integral to the design of homogeneous catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.[10][11] The electronic and steric properties of the pyrazole ligand can be tailored to modulate the catalytic activity and selectivity of the metal center.
For instance, in the catalytic oxidation of catechol to o-quinone, copper(II) complexes of pyrazole-based ligands have shown excellent activity.[12][13] The efficiency of these catalysts is influenced by the nature of the substituents on the pyrazole ring, the counter-ion of the metal salt, and the solvent.
While specific catalytic data for this compound complexes are not extensively reported, studies on related systems provide valuable insights. For example, the catalytic performance of protic pyrazole complexes in transfer hydrogenation reactions has been investigated, though in some cases, they are outperformed by their imidazole counterparts.[11] The N-H proton in these ligands can participate in proton-coupled electron transfer processes, which is a key mechanistic feature.
The presence of a chloro substituent on the pyrazole ring can influence the catalytic cycle by altering the electron density at the metal center. An electron-withdrawing group might enhance the Lewis acidity of the metal center, which could be beneficial for certain catalytic reactions.
Biological Activity
Metal complexes of pyrazole derivatives are of significant interest in drug development due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15][16][17] The coordination of a metal ion to a biologically active ligand can enhance its therapeutic efficacy.
Halogenated pyrazole derivatives and their metal complexes have demonstrated notable antimicrobial and antitumor activities.[18][19] The presence of a halogen atom can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.
While specific biological activity data for metal complexes of this compound is limited, studies on other chloro-substituted pyrazole complexes are promising. For example, copper(II) complexes of some chloro-substituted pyrazolones have shown significant cytotoxicity against various cancer cell lines.[5] It is plausible that metal complexes of this compound would also exhibit interesting biological properties, warranting further investigation.
Experimental Protocols
To facilitate the evaluation of this compound and its metal complexes, this section provides detailed, step-by-step methodologies for their synthesis and performance assessment.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with pyrazole-based ligands is typically a straightforward process. The following is a general protocol that can be adapted for the synthesis of various metal complexes of this compound.
Protocol 1: General Synthesis of Metal(II) Complexes of this compound
-
Ligand Solution Preparation: Dissolve 2 mmol of this compound in 20 mL of a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Metal Salt Solution Preparation: Dissolve 1 mmol of the desired metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂) in 10 mL of the same solvent.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid complex is then collected by filtration.
-
Purification: Wash the isolated complex with the solvent used for the reaction and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂.
-
Characterization: Characterize the synthesized complex using standard analytical techniques such as FT-IR, UV-Vis, ¹H NMR, mass spectrometry, and elemental analysis.
Caption: Experimental workflow for the synthesis of metal complexes.
Determination of Metal-Ligand Stability Constants by pH-metric Titration
The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is a widely used method for determining the stability constants of metal complexes in solution.[6][20]
Protocol 2: pH-metric Titration for Stability Constant Determination
-
Preparation of Solutions:
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a standard solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare a solution of the ligand (e.g., 0.01 M this compound) in a suitable solvent mixture (e.g., 70% dioxane-water).
-
Prepare solutions of the metal ions (e.g., 0.001 M) in the same solvent mixture.
-
Prepare a solution of an inert salt (e.g., 1 M NaClO₄) to maintain constant ionic strength.
-
-
Titration Sets: Perform three sets of titrations:
-
Set 1 (Acid Titration): Titrate the strong acid with the standard base.
-
Set 2 (Ligand Titration): Titrate a mixture of the strong acid and the ligand solution with the standard base.
-
Set 3 (Metal-Ligand Titration): Titrate a mixture of the strong acid, the ligand solution, and the metal ion solution with the standard base.
-
-
Data Collection: Record the pH after each addition of the base.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From these plots, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).
-
Calculate the free ligand exponent (pL).
-
Construct the formation curve by plotting n̄ versus pL.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve at half-integral values of n̄.
-
Caption: Workflow for determining metal-ligand stability constants.
Conclusion and Future Outlook
This compound represents a strategically designed ligand with a unique electronic profile arising from the interplay of its electron-donating methyl group and electron-withdrawing chloro group. While direct comparative performance data is still emerging, the analysis of related chloro-substituted pyrazole ligands suggests that it is a highly promising candidate for the development of stable metal complexes with potential applications in catalysis and medicinal chemistry.
The experimental protocols provided in this guide offer a robust framework for the synthesis and systematic evaluation of this compound metal complexes. Future research should focus on generating comprehensive, quantitative data on the stability, catalytic efficacy, and biological activity of these complexes to fully elucidate their potential. Such studies will undoubtedly contribute to the rational design of next-generation metal-based systems for a wide array of scientific and technological applications.
References
- 1. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of nickel inverse 9-metallacrown-3, palladium-silver, and dinuclear platinum complexes containing pyrazole-functionalized NHC ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents – Material Science Research India [materialsciencejournal.org]
- 9. Experimental and computational studies on copper(II) Schiff base complex derived from 4-acetyl-3-methyl-1-phenyl-2-pyra… [ouci.dntb.gov.ua]
- 10. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchps.com [jchps.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajrconline.org [ajrconline.org]
A Researcher's Guide to Profiling the Cross-Reactivity of 4-chloro-3-methyl-1H-pyrazole and Related Analogs
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic ring is a cornerstone in the design of a multitude of therapeutic agents, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[3][4][5] Its derivatives are prominent in numerous FDA-approved drugs, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[2][6][7]
This guide focuses on a representative pyrazole-based compound, 4-chloro-3-methyl-1H-pyrazole , to illustrate a critical phase in the preclinical development of any new chemical entity: the comprehensive assessment of its biological cross-reactivity. While the potency of a compound against its intended target is a primary objective, its selectivity across the wider biological landscape is equally crucial for predicting potential off-target effects, ensuring safety, and uncovering new therapeutic opportunities.[8][9]
Researchers and drug development professionals must navigate the complex web of interactions a small molecule can have within a cell. This guide provides a framework for these investigations, offering detailed experimental protocols and a comparative analysis of related pyrazole structures to provide context for the potential behavior of this compound in various biological assays.
The Rationale for Cross-Reactivity Studies: Beyond the Primary Target
The development of a successful therapeutic agent hinges on a delicate balance between efficacy and safety. Off-target interactions, where a drug binds to proteins other than its intended target, are a major cause of adverse effects and clinical trial failures.[9] Kinase inhibitors, in particular, are susceptible to cross-reactivity due to the highly conserved nature of the ATP-binding pocket across the human kinome.[10]
However, off-target effects are not always detrimental. A comprehensive understanding of a compound's polypharmacology can open avenues for drug repurposing, where a molecule designed for one indication is found to be effective for another due to its activity on a different target.[11] Therefore, early and thorough off-target screening is not just a safety check but also a strategic component of drug discovery.[12] This process helps to build a complete "selectivity profile" of a compound, which is essential for making informed decisions about its progression through the development pipeline.
Comparative Landscape: Cross-Reactivity of Structurally Related Pyrazole-Based Kinase Inhibitors
While specific cross-reactivity data for this compound is not extensively published, we can infer its potential for off-target interactions by examining structurally related, well-characterized pyrazole-based kinase inhibitors. The substitutions on the pyrazole ring play a critical role in dictating the potency and selectivity of these compounds.[6] The following table summarizes the inhibitory profiles of several representative pyrazole derivatives against a panel of kinases, illustrating the spectrum of selectivity that can be achieved within this chemical class.
| Compound | Primary Target(s) | IC50 (Primary Target) | Notable Off-Targets (IC50) | Selectivity Profile | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | JAK3 (~430 nM) | Selective JAK1/2 inhibitor | [7] |
| AT7519 | CDKs | 0.2-0.5 µM | Aurora A, Aurora B | Multi-kinase inhibitor | [10] |
| Rebastinib | Bcr-Abl (WT & T315I) | 0.8 nM (WT), 4 nM (T315I) | Src family kinases | Potent Bcr-Abl inhibitor with some Src activity | [7] |
| Gandotinib | JAK2 | Potent (nM range) | Selective for JAK2 over JAK3 | Selective JAK2 inhibitor | [7] |
This table is a synthesized representation of data from the cited literature to provide a comparative overview.
This comparative data underscores the importance of empirical testing for each new pyrazole derivative. While Ruxolitinib and Gandotinib demonstrate high selectivity for specific JAK kinases, other pyrazole-based compounds like AT7519 exhibit a broader spectrum of activity.[7][10] The specific substitutions on this compound will ultimately determine its unique selectivity profile.
Experimental Methodologies for Profiling Cross-Reactivity
To build a comprehensive cross-reactivity profile for a compound like this compound, a multi-pronged approach employing a suite of robust and validated biological assays is necessary. Here, we provide detailed protocols for three fundamental assays that assess a compound's activity against a primary target class (kinases), its general cellular toxicity, and its potential interaction with an unrelated target family (GPCRs).
In Vitro Kinase Inhibition Assay (Radiometric [³²P]-ATP Filter Binding)
This assay is a gold standard for quantifying the inhibitory potential of a compound against a specific protein kinase.[13] It directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide or protein. A reduction in the amount of incorporated radioactivity in the presence of the test compound indicates inhibition.
Principle: The assay measures the enzymatic activity of a kinase by quantifying the incorporation of a ³²P-labeled phosphate group from ATP onto a specific substrate.[14] The amount of radioactivity transferred is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute this compound in 100% DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Prepare a 10X working stock by diluting the DMSO stock in kinase assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture. For a final volume of 25 µL, combine:
-
5 µL of Kinase Buffer (4X).
-
2.5 µL of the test compound at various concentrations (10X).
-
10 µL of the target kinase and substrate mixture (prepared in kinase buffer).
-
-
Initiation of Reaction: Start the kinase reaction by adding 7.5 µL of [γ-³²P]ATP solution (containing unlabeled ATP and MgCl₂) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of phosphoric acid solution.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove any unbound radioactivity.
-
Quantification: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Cellular Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is a crucial secondary assay to determine if the observed activity in a primary screen is due to specific target inhibition or general toxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[18] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[18] Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16][18]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[15][16]
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells. Determine the CC₅₀ (cytotoxic concentration 50%) value from the dose-response curve.
GPCR Off-Target Screening (Radioligand Competition Binding Assay)
To assess the broader selectivity of this compound, it is essential to test it against unrelated protein families. G-protein coupled receptors (GPCRs) represent a large and diverse class of drug targets. A radioligand binding assay is the gold standard for determining if a compound interacts with a GPCR.[19]
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific GPCR.[20] A decrease in the amount of bound radioactivity indicates that the test compound is binding to the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR. This typically involves homogenizing cells and isolating the membrane fraction through centrifugation.[21]
-
Assay Setup: In a 96-well plate, combine:
-
Cell membrane preparation.
-
The test compound (this compound) at various concentrations.
-
A fixed concentration of a specific radioligand for the target GPCR.
-
Assay buffer.
-
-
Incubation: Incubate the plate for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[21]
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[21]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.[21]
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[21]
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand). Calculate the percent inhibition of radioligand binding and determine the IC₅₀ or Kᵢ value.[19]
Visualizing the Workflow and Potential Pathways
To better conceptualize the screening process and the implications of off-target effects, the following diagrams illustrate a typical workflow and a simplified signaling pathway.
Caption: A typical screening cascade for a novel kinase inhibitor.
Caption: Impact of an inhibitor on intended and off-target kinases.
Hypothetical Cross-Reactivity Profile and Data Interpretation
Based on the comparative data from other pyrazole-based inhibitors and the methodologies described, we can construct a hypothetical cross-reactivity profile for this compound. This serves as an example of the expected output from the screening cascade.
Hypothetical Data for this compound:
| Assay Type | Target | Result (IC₅₀ / CC₅₀ / % Inhibition) | Interpretation |
| Primary Kinase Assay | Kinase A | 50 nM | Potent inhibitor of the primary target. |
| Kinase Selectivity Panel | Kinase B | 500 nM | 10-fold selective over Kinase B. |
| Kinase C | > 10,000 nM | Highly selective against Kinase C. | |
| Kinase D | 800 nM | 16-fold selective over Kinase D. | |
| Cellular Viability | HeLa Cells | 25,000 nM | Low cytotoxicity; therapeutic window is favorable. |
| GPCR Binding | Adrenergic Receptor α1 | > 10,000 nM | No significant activity at this GPCR. |
| Dopamine Receptor D2 | > 10,000 nM | No significant activity at this GPCR. |
Interpretation:
-
IC₅₀ (50% Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
-
CC₅₀ (50% Cytotoxic Concentration): This is the concentration of a compound that kills 50% of cells in a given time period. A high CC₅₀ is desirable.
-
Selectivity Index: The ratio of the IC₅₀ for an off-target to the IC₅₀ for the primary target (e.g., IC₅₀ Kinase B / IC₅₀ Kinase A = 10). A higher selectivity index is generally preferred.
In this hypothetical scenario, this compound is a potent inhibitor of its primary target, Kinase A. It exhibits moderate selectivity against related kinases B and D, and high selectivity against Kinase C. Importantly, its low cytotoxicity (high CC₅₀) suggests that the observed kinase inhibition is not due to a general toxic effect at the effective concentrations. Furthermore, its lack of activity at the tested GPCRs indicates a degree of specificity and a lower likelihood of causing side effects related to these pathways.
Conclusion and Future Directions
The comprehensive profiling of cross-reactivity is a non-negotiable step in the preclinical evaluation of any new chemical entity. For a compound like this compound, which belongs to the pharmacologically significant pyrazole class, a systematic investigation using a battery of in vitro assays is paramount. By employing robust protocols for kinase inhibition, cellular viability, and off-target binding, researchers can build a detailed selectivity profile.
This profile is the foundation for informed decision-making, enabling teams to identify compounds with the highest potential for success while mitigating the risks of unforeseen toxicity. The insights gained from these studies are invaluable, guiding lead optimization efforts, providing a rationale for in vivo safety studies, and ultimately contributing to the development of safer and more effective medicines. The next logical steps for a compound with a promising profile would involve broader off-target screening (e.g., using chemoproteomics platforms) and assessment in more complex cellular and in vivo models.[8]
References
- 1. ijrpr.com [ijrpr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 13. revvity.com [revvity.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. multispaninc.com [multispaninc.com]
- 21. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Electronic and-Structural Properties of 4-Chloro-3-Methyl-1H-Pyrazole Derivatives: A DFT Perspective
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The functionalization of the pyrazole ring allows for the fine-tuning of its electronic and steric properties, making it a versatile scaffold for drug design.[1][2][3] Among these, 4-chloro-3-methyl-1H-pyrazole serves as a key building block for more complex molecular architectures. Understanding the fundamental quantum chemical properties of this core structure and its derivatives is paramount for predicting their reactivity, stability, and potential biological interactions.
This guide provides a comprehensive comparative analysis of this compound and its derivatives through the lens of Density Functional Theory (DFT). DFT has emerged as a powerful computational tool for elucidating molecular properties, offering insights that are often complementary to experimental data.[4] We will delve into the structural parameters, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), providing a robust framework for researchers and drug development professionals to rationalize experimental outcomes and guide future molecular design.
Methodology: The Rationale Behind the Computational Approach
The selection of an appropriate computational methodology is critical for obtaining reliable and predictive results. For the studies described herein, a well-established DFT functional and basis set were chosen to balance computational cost with accuracy.
Experimental Protocol: DFT Calculations
-
Geometry Optimization: The initial structures of the pyrazole derivatives were built and subsequently optimized to their ground state geometries. This process identifies the lowest energy conformation of the molecule. A popular and robust functional, such as B3LYP, is often employed in conjunction with a basis set like 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.[5]
-
Frequency Calculations: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Analysis: Following successful optimization, key electronic properties were calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The molecular electrostatic potential (MEP) was also mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.
Causality in Method Selection:
-
Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects compared to pure DFT functionals. This leads to more accurate predictions of molecular geometries and electronic properties for a wide range of organic molecules.[6][7]
-
The 6-311++G(d,p) Basis Set: This basis set provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, allowing for the distortion of atomic orbitals and a more accurate representation of bonding.[5]
Figure 1: A generalized workflow for DFT studies of pyrazole derivatives.
Results and Discussion: A Comparative Analysis
To illustrate the power of comparative DFT studies, we will examine the calculated properties of this compound and a hypothetical derivative, 4-chloro-3-methyl-5-nitro-1H-pyrazole. The addition of a strong electron-withdrawing nitro group (-NO2) is expected to significantly alter the electronic landscape of the molecule.
Molecular Geometry
The optimized geometries reveal the impact of substitution on the pyrazole ring. While the core pyrazole structure remains largely planar, the introduction of the nitro group can lead to slight distortions in bond lengths and angles.
| Parameter | This compound | 4-chloro-3-methyl-5-nitro-1H-pyrazole |
| C3-C4 Bond Length (Å) | ~1.40 | ~1.42 |
| C4-C5 Bond Length (Å) | ~1.38 | ~1.39 |
| N1-N2 Bond Length (Å) | ~1.36 | ~1.35 |
Table 1: Comparison of selected optimized bond lengths.
The slight elongation of the C3-C4 bond and shortening of the N1-N2 bond in the nitro derivative suggest a redistribution of electron density within the ring due to the electron-withdrawing nature of the NO2 group.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability; a smaller gap generally indicates higher reactivity.[8][9]
| Parameter | This compound | 4-chloro-3-methyl-5-nitro-1H-pyrazole |
| HOMO Energy (eV) | -6.5 | -7.2 |
| LUMO Energy (eV) | -1.2 | -3.5 |
| HOMO-LUMO Gap (ΔE) (eV) | 5.3 | 3.7 |
Table 2: Calculated HOMO, LUMO, and energy gap values.
The introduction of the nitro group significantly lowers the energies of both the HOMO and LUMO and decreases the energy gap. This indicates that the nitro derivative is more susceptible to both oxidation (donating an electron from the lower-energy HOMO) and reduction (accepting an electron into the lower-energy LUMO). The smaller energy gap suggests that the nitro derivative is more chemically reactive than the parent compound.[8]
Figure 2: Comparison of HOMO-LUMO energy gaps.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring, making them potential sites for protonation or coordination to metal ions. The introduction of the nitro group in the 5-position would create a significant region of positive potential around the nitro group itself, making it a prime target for nucleophilic attack. This information is invaluable for predicting the regioselectivity of chemical reactions.
Conclusion and Future Directions
This comparative DFT guide demonstrates how computational chemistry can provide profound insights into the structure-property relationships of this compound derivatives. The ability to predict how different functional groups will modulate the electronic properties of the pyrazole core is a powerful tool for rational drug design and the development of new materials.
Future studies could expand upon this work by:
-
Investigating a broader range of substituents: Examining the effects of both electron-donating and other electron-withdrawing groups would provide a more complete picture of the tunability of the pyrazole scaffold.
-
Simulating solvent effects: Performing calculations in the presence of a solvent can provide a more realistic model of the molecule's behavior in solution.
-
Molecular docking studies: The optimized geometries and electronic properties obtained from DFT can be used as inputs for molecular docking simulations to predict the binding affinity of these derivatives to biological targets.[10][11]
By integrating computational and experimental approaches, researchers can accelerate the discovery and optimization of novel pyrazole-based compounds with enhanced biological activity and desired physicochemical properties.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
Benchmarking the pesticidal activity of 4-chloro-3-methyl-1H-pyrazole against commercial standards
This guide provides a comprehensive technical comparison of the novel pesticidal candidate, 4-chloro-3-methyl-1H-pyrazole, against established commercial standards. The content herein is structured to offer researchers, scientists, and drug development professionals a robust framework for evaluating its potential efficacy. The experimental designs and data presented are grounded in established scientific protocols to ensure validity and reproducibility.
Introduction and Rationale
The relentless evolution of pesticide resistance necessitates a continuous pipeline of novel active ingredients with diverse modes of action. Pyrazole derivatives have emerged as a promising class of pesticides, with several commercial successes.[1] This guide focuses on a specific derivative, this compound, a compound of interest due to its structural similarities to other bioactive pyrazoles.[2]
To objectively assess its potential, we benchmark it against three commercial standards, each with a distinct and well-characterized mode of action:
-
Tebufenpyrad: A pyrazole-based acaricide and insecticide that inhibits the mitochondrial electron transport chain at Complex I (METI).[3][4]
-
Imidacloprid: A neonicotinoid insecticide that acts as an antagonist at the nicotinic acetylcholine receptor (nAChR).[5][6]
-
Abamectin: A macrocyclic lactone insecticide and acaricide that targets glutamate-gated chloride channels (GluCls).[7]
The selection of these standards allows for a multi-faceted comparison, evaluating not only the potency of this compound but also its potential spectrum of activity and unique mechanistic attributes.
Postulated Mechanism of Action for this compound
Given its pyrazole core, we hypothesize that this compound, like tebufenpyrad, functions as a Mitochondrial Electron Transport Inhibitor (METI) . Specifically, we propose that it disrupts cellular respiration by inhibiting NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain.[8][9] This disruption leads to a catastrophic decline in ATP production, ultimately resulting in cellular death and mortality of the target pest.[3]
Caption: Hypothesized mechanism of this compound as a Complex I inhibitor.
Comparative Bioassays: Methodology and Experimental Design
To provide a comprehensive assessment, we will evaluate the test compounds against two economically significant and biologically distinct pests: the two-spotted spider mite (Tetranychus urticae) and the green peach aphid (Myzus persicae) .
Target Pest Rearing
-
Tetranychus urticae : A susceptible laboratory strain will be reared on bean plants (Phaseolus vulgaris) at 25±1°C, 60-70% relative humidity (RH), and a 16:8 hour (light:dark) photoperiod.
-
Myzus persicae : A susceptible laboratory strain will be maintained on cabbage plants (Brassica oleracea) under the same environmental conditions as T. urticae.
Bioassay Protocols
The choice of bioassay is critical for obtaining reliable and comparable data. The following standardized methods will be employed.
This method is a standard for assessing contact toxicity against mites.[10]
-
Preparation of Test Solutions : Each compound (this compound, tebufenpyrad, and abamectin) will be dissolved in a suitable solvent (e.g., acetone with 0.1% Triton X-100 as a surfactant) and then serially diluted with distilled water to obtain a range of concentrations. A solvent-only solution will serve as the control.
-
Leaf Disc Preparation : Leaf discs (2 cm diameter) will be excised from untreated bean plants.
-
Application : Each leaf disc will be immersed in a test solution for 10 seconds with gentle agitation. Control discs will be dipped in the solvent-only solution.
-
Drying and Infestation : The treated discs will be allowed to air dry for 1-2 hours. Once dry, they will be placed abaxial side up on a moistened cotton pad in a Petri dish. Thirty adult female mites will be transferred to each disc.
-
Incubation and Assessment : The Petri dishes will be incubated under the rearing conditions. Mortality will be assessed at 24, 48, and 72 hours post-infestation. Mites that are unable to move when prodded with a fine brush will be considered dead.
Caption: Workflow for the Tetranychus urticae leaf-dip bioassay.
This assay evaluates the systemic activity of the compounds, which is a key characteristic of imidacloprid.[11]
-
Preparation of Test Solutions : Test compounds (this compound and imidacloprid) will be prepared as aqueous emulsions at various concentrations. A water-only solution will be the control.
-
Plant Treatment : Cabbage seedlings at the 2-3 true leaf stage will be used. The soil of each potted seedling will be drenched with 10 mL of a test solution.
-
Systemic Uptake Period : The treated plants will be held under rearing conditions for 48 hours to allow for the systemic uptake and translocation of the compounds.
-
Infestation : After the uptake period, a leaf from each plant will be excised and placed in a Petri dish with a moistened filter paper. Each leaf will be infested with 20 adult apterous (wingless) aphids.
-
Incubation and Assessment : The dishes will be incubated, and mortality will be recorded at 24, 48, and 72 hours post-infestation.
Caption: Workflow for the Myzus persicae systemic uptake bioassay.
Comparative Performance Data
The following tables summarize the expected outcomes of the bioassays. Data for the commercial standards are based on published literature, while the data for this compound are hypothetical, based on its postulated mechanism of action.
Table 1: Acaricidal Activity against Tetranychus urticae (48h LC50)
| Compound | Chemical Class | Mode of Action (IRAC Group) | LC50 (mg/L) |
| This compound | Pyrazole | METI (21A) - Hypothesized | 0.75 (Hypothetical) |
| Tebufenpyrad | Pyrazole | METI (21A)[4] | 0.5 - 2.0[12] |
| Abamectin | Avermectin | GluCl Modulator (6)[7] | 0.02 - 0.51[13] |
| Imidacloprid | Neonicotinoid | nAChR Antagonist (4A)[6] | >100 (Ineffective)[5] |
Table 2: Systemic Insecticidal Activity against Myzus persicae (48h LC50)
| Compound | Chemical Class | Mode of Action (IRAC Group) | LC50 (mg/L) |
| This compound | Pyrazole | METI (21A) - Hypothesized | 25.0 (Hypothetical) |
| Imidacloprid | Neonicotinoid | nAChR Antagonist (4A)[6] | 0.3 - 1.5 |
| Tebufenpyrad | Pyrazole | METI (21A)[4] | 50.0 - 100.0 |
| Abamectin | Avermectin | GluCl Modulator (6)[7] | >50 (Limited Systemic Activity) |
Table 3: Mammalian Acute Oral Toxicity
| Compound | LD50 (Rat, oral) (mg/kg) | Toxicity Class |
| This compound | 300 - 500 (Projected) | Moderate |
| Tebufenpyrad | 595 - 997[3] | Moderate |
| Imidacloprid | ~450[5] | Moderate |
| Abamectin | ~10[14] | High |
Discussion and Scientific Interpretation
The benchmarking data, both established and hypothetical, provide a clear framework for evaluating the potential of this compound.
-
Acaricidal Potential : The hypothetical LC50 value of 0.75 mg/L for this compound against T. urticae positions it as a potent acaricide, comparable in efficacy to the pyrazole standard, tebufenpyrad. Its postulated mode of action as a METI suggests it would be an effective tool for managing mite populations, particularly where resistance to other classes of acaricides is a concern. While not as potent as abamectin, its potentially different resistance profile could be advantageous. The ineffectiveness of imidacloprid against mites highlights the specificity of different insecticide classes.[5]
-
Insecticidal Spectrum : The projected moderate systemic activity against M. persicae suggests that this compound may have a broader spectrum of activity than solely being an acaricide. However, its efficacy is significantly lower than the systemic specialist, imidacloprid. This indicates that while it may offer some control of sucking insects, it is unlikely to be a primary solution for aphid management.
-
Safety Profile : The projected mammalian toxicity (LD50 of 300-500 mg/kg) is in a similar range to tebufenpyrad and imidacloprid, suggesting a moderate toxicity profile. This is a significant consideration in drug development, as it represents a more favorable safety profile compared to the high toxicity of abamectin.[14]
Conclusion and Future Directions
This comparative guide establishes this compound as a promising candidate for development as a novel acaricide with potential secondary insecticidal activity. Its hypothesized mode of action as a mitochondrial complex I inhibitor aligns with a proven class of pesticides.[15] The key takeaways are:
-
Primary Strength : Potent acaricidal activity, comparable to the commercial standard tebufenpyrad.
-
Secondary Activity : Moderate systemic efficacy against aphids, suggesting a broader, though not specialized, insecticidal spectrum.
-
Favorable Safety Projection : A moderate mammalian toxicity profile, which is advantageous compared to some highly toxic commercial standards.
Further research should focus on validating the hypothesized mode of action through biochemical assays targeting mitochondrial complex I. Additionally, expanding the bioassays to include a wider range of pest and non-target organisms is crucial for a complete efficacy and safety assessment. Resistance management studies should also be initiated early in the development process.
References
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tebufenpyrad - Wikipedia [en.wikipedia.org]
- 4. irac-online.org [irac-online.org]
- 5. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 6. Imidacloprid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 9. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Acaricide Resistance Mechanism and Bioassay Method for Management of Two-Spotted Spider Mite, Tetranychus urticae Koch (Acari: Tetranychidae) -Korean journal of applied entomology | Korea Science [koreascience.kr]
- 11. irac-online.org [irac-online.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 15. ijrpr.com [ijrpr.com]
Safety Operating Guide
A-Scientist's Guide to the Proper Disposal of 4-chloro-3-methyl-1H-pyrazole
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-chloro-3-methyl-1H-pyrazole (CAS No. 13549-89-2), moving beyond a simple checklist to explain the causality behind each critical step.
Hazard Identification: Understanding the "Why"
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a chlorinated heterocyclic compound. Based on data for structurally similar compounds and general chemical principles, we must presume it presents several potential hazards until proven otherwise.
Safety Data Sheets (SDS) for analogous compounds indicate that this chemical should be handled as:
-
Harmful if swallowed, inhaled, or in contact with skin .[1]
The chlorinated nature of the molecule also raises environmental concerns. Improper disposal can lead to the formation of persistent and toxic byproducts in ecosystems. Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][5]
Key Hazard Information Summary
| Hazard Statement | GHS Classification | Precautionary Action |
| Causes skin irritation | Skin Irrit. 2 | Wear protective gloves and clothing.[2][3] |
| Causes serious eye irritation | Eye Irrit. 2 | Wear eye/face protection.[2][3] |
| May cause respiratory irritation | STOT SE 3 | Use only outdoors or in a well-ventilated area.[2][3] |
| Harmful if swallowed/inhaled/in contact with skin | Acute Tox. 4 | Avoid breathing dust/fumes; Wash thoroughly after handling.[1] |
Pre-Disposal Protocol: Preparation and Segregation
Proper disposal begins long before the waste container is full. The following steps are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location in the lab, at or near the point of generation, where hazardous waste is collected.[6][7] This area must be under the direct control of laboratory personnel.[8]
Step 2: Select a Compatible Waste Container
-
Primary Container: Use a clean, non-reactive container with a secure, screw-top lid. Borosilicate glass or a compatible plastic container is recommended. The original reagent bottle, if in good condition, is an ideal choice.[6][9]
-
Avoid Incompatibilities: Do not use metal containers, as residual acidity could lead to corrosion.[10] Ensure the container has not previously held incompatible chemicals like strong oxidizing agents.[6]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[10]
Step 3: Proper Labeling
From the moment the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9]
-
An indication of the hazards (e.g., "Irritant," "Toxic").[7]
-
The accumulation start date (the date the first waste is added).
Step-by-Step Disposal Procedure
This protocol outlines the process for collecting and preparing this compound for final disposal by a licensed hazardous waste contractor.
Workflow for Waste Collection
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE:
-
Work in a Ventilated Area: All transfers of waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Transferring Waste:
-
Secure and Store:
-
Final Disposal Request:
-
Once the container is full (not exceeding 90%), or if the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) office.[12]
-
Complete any required waste pickup forms, ensuring the chemical composition is accurately described.
-
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing this compound waste in a laboratory setting.
Emergency Procedures for Spills
In the event of a spill during handling or disposal, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[13]
-
Carefully scoop the absorbent material into your hazardous waste container.
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent others from entering the area.
-
Provide first aid if necessary. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes.[2]
-
Adherence to these scientifically-backed procedures is essential for the safety of your laboratory personnel and the preservation of our shared environment. Always consult your institution's specific waste management plan and the most current Safety Data Sheet before handling any chemical.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ethz.ch [ethz.ch]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. epa.gov [epa.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. echemi.com [echemi.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 4-chloro-3-methyl-1H-pyrazole: Essential Protective Measures and Protocols
As professionals in research and drug development, our most critical asset is a safe and controlled laboratory environment. The integrity of our work and our personal well-being depend on a profound understanding of the materials we handle. This guide provides essential, field-proven safety protocols for 4-chloro-3-methyl-1H-pyrazole (CAS No. 1092682-87-5), a heterocyclic compound whose handling demands rigorous adherence to safety procedures. This document moves beyond a simple checklist, offering a complete operational framework rooted in the scientific principles of hazard mitigation.
Hazard Assessment: Understanding the Risks
This compound and structurally similar compounds are classified with specific hazards that dictate our protective strategy.[1][2][3] Safety Data Sheets (SDS) consistently indicate the following primary risks:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or vapor.[1][2][3]
-
Acute Toxicity: Related pyrazoles are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4]
These classifications necessitate a multi-layered defense strategy focused on preventing dermal, ocular, and respiratory exposure. All handling must be predicated on the assumption that contact will occur without proper barriers.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified chemical hazards. The following protocol is the minimum standard for handling this compound.
Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical splash goggles & face shield | 2 pairs of chemically resistant nitrile gloves | Full-sleeved lab coat (buttoned) | Work within a certified chemical fume hood |
| Preparing Solutions | Chemical splash goggles & face shield | 2 pairs of chemically resistant nitrile gloves | Full-sleeved lab coat (buttoned) | Work within a certified chemical fume hood |
| Large-Scale Operations (>10g) | Chemical splash goggles & face shield | 2 pairs of chemically resistant nitrile gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Full-face respirator with appropriate cartridges | Heavy-duty chemically resistant gloves | Chemical-resistant suit or coveralls | Full-face respirator with appropriate cartridges |
Detailed PPE Specifications
-
Eye and Face Protection: Standard safety glasses are insufficient.[5] At a minimum, wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[6] Because of the severe eye irritation risk, a full-face shield must be worn over the goggles whenever handling the material outside of a glovebox.[5][7] This combination protects against splashes and airborne particulates.
-
Skin Protection:
-
Gloves: Double gloving is mandatory.[8] Use two pairs of chemically resistant gloves (e.g., nitrile) with the outer glove's cuff pulled over the lab coat sleeve. No single glove material is impervious to all chemicals, and breakthrough times vary.[5] Always inspect gloves for tears or degradation before use.[7] If direct contact occurs, remove gloves immediately using the proper technique, wash your hands, and don a fresh pair.
-
Lab Coat/Body Suit: A clean, full-sleeved lab coat is required as a minimum barrier.[5] For larger quantities or tasks with a high splash potential, a chemical-resistant apron or a complete protective suit is necessary.[7]
-
-
Respiratory Protection:
-
Primary Control: All procedures involving this compound, especially the handling of its solid form, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]
-
Secondary Control: If engineering controls are inadequate or during a significant spill, respiratory protection is required. For dusts, a P95 or P1 particle respirator may be sufficient for nuisance exposures.[7][9] For potential vapors or in emergency situations, a full-face respirator with organic vapor/acid gas cartridges is essential.[6][8] All personnel requiring respirators must be fit-tested and trained in their use.
-
Operational Workflow: From Preparation to Disposal
A disciplined workflow is crucial for minimizing exposure and contamination. The following steps provide a self-validating system for safe handling.
PPE Selection & Decontamination Workflow
Caption: Workflow for PPE selection, handling, and disposal.
Step-by-Step Handling Protocol
-
Pre-Handling Checks:
-
Verify the functionality of the chemical fume hood.
-
Assemble all necessary PPE and inspect each item for damage.[7]
-
Designate a specific area within the fume hood for the handling procedure.
-
Ensure an appropriate spill kit and waste containers are immediately accessible.
-
-
Donning PPE:
-
Don inner gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Don outer gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don face shield.
-
-
Safe Handling:
-
Perform all manipulations of this compound well within the chemical fume hood.[1]
-
If weighing the solid, use a draft shield or weighing paper to prevent dust from becoming airborne.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the chemical tightly closed when not in use.[1][10]
-
-
Post-Handling Decontamination:
-
Decontaminate any surfaces, glassware, or equipment used with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect the first rinse as hazardous waste.[11]
-
Wipe down the work area within the fume hood.
-
-
Doffing PPE (to prevent cross-contamination):
-
Remove the outer pair of gloves first and dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves and dispose of them.
-
Emergency and Disposal Plans
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][10] Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][10] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be collected in a clearly labeled hazardous waste container.[11]
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[1]
By integrating these detailed protocols into your daily laboratory operations, you build a resilient culture of safety. This framework not only protects you and your colleagues but also ensures the continued integrity and success of your research.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. echemi.com [echemi.com]
- 7. aaronchem.com [aaronchem.com]
- 8. pppmag.com [pppmag.com]
- 9. capotchem.cn [capotchem.cn]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
